3,7-Dibromo-4-hydroxyquinoline
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
3,7-dibromo-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2NO/c10-5-1-2-6-8(3-5)12-4-7(11)9(6)13/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRKTWYWSKVPGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC=C(C2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30671085 | |
| Record name | 3,7-Dibromoquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203579-53-6 | |
| Record name | 3,7-Dibromoquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1203579-53-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Chemical Properties of 3,7-Dibromo-4-hydroxyquinoline
Abstract: This technical guide provides a comprehensive analysis of 3,7-Dibromo-4-hydroxyquinoline, a halogenated heterocyclic compound of significant interest in synthetic and medicinal chemistry. As a member of the 4-hydroxyquinoline class, this molecule possesses a unique electronic profile and reactivity, making it a valuable building block for the development of novel therapeutic agents and functional materials. This document elucidates the structural characteristics, physicochemical properties, spectroscopic signatures, and key reactive pathways of 3,7-Dibromo-4-hydroxyquinoline. Detailed experimental protocols, grounded in established chemical principles, are provided to guide researchers in its synthesis and characterization. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage the chemical potential of this versatile scaffold.
Introduction to the 4-Hydroxyquinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active molecules.[1] Its derivatives exhibit a vast spectrum of therapeutic activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory properties.[1][2] The introduction of a hydroxyl group at the C4-position imparts distinct chemical behaviors, most notably keto-enol tautomerism, which profoundly influences the molecule's reactivity and interaction with biological targets.
The strategic placement of halogen atoms, such as bromine, is a well-established strategy in drug design to modulate a compound's pharmacokinetic and pharmacodynamic properties. Halogenation can enhance biological activity, improve membrane permeability, and block metabolic degradation pathways.[1] 3,7-Dibromo-4-hydroxyquinoline combines the foundational 4-hydroxyquinoline core with two bromine substituents, creating a molecule with distinct reactive sites and significant potential as a synthetic intermediate.
Physicochemical and Structural Properties
3,7-Dibromo-4-hydroxyquinoline is a solid compound whose identity is defined by the properties summarized in the table below.[3]
| Property | Value | Source |
| CAS Number | 1203579-53-6 | [3] |
| Molecular Formula | C₉H₅Br₂NO | [3] |
| Molecular Weight | 302.95 g/mol | [3] |
| IUPAC Name | 3,7-dibromo-1H-quinolin-4-one | [3] |
| Appearance | Solid | |
| Topological Polar Surface Area | 29.1 Ų | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| XLogP3 | 3.1 | [3] |
Structural Elucidation and Tautomerism
A critical chemical property of 4-hydroxyquinolines is their existence as a mixture of tautomers: the 4-hydroxyquinoline (enol) form and the quinolin-4(1H)-one (keto) form.[4][5] For 3,7-Dibromo-4-hydroxyquinoline, the equilibrium lies significantly toward the more stable keto tautomer, which is reflected in its IUPAC name, 3,7-dibromo-1H-quinolin-4-one.[3] This equilibrium is fundamental to understanding the molecule's reactivity and spectroscopic data.
Caption: Tautomeric equilibrium of the title compound.
Synthesis and Purification
The synthesis of 3,7-Dibromo-4-hydroxyquinoline can be conceptualized through a multi-step process starting from a substituted aniline, followed by cyclization and subsequent halogenation. The following workflow illustrates a plausible synthetic route.
Caption: Proposed synthetic workflow.
Experimental Protocol: Electrophilic Bromination of 7-Bromo-4-hydroxyquinoline
This protocol describes the selective bromination at the C3 position, which is highly activated by the C4-hydroxyl group and the ring's electronic structure.[4]
-
Reagent Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve 1.0 equivalent of 7-Bromo-4-hydroxyquinoline in glacial acetic acid (approx. 10 mL per gram of substrate).
-
Bromine Addition: While stirring at room temperature, add a solution of 1.1 equivalents of bromine in glacial acetic acid dropwise over 30 minutes. The causality for using a slight excess of bromine is to ensure complete conversion of the starting material.
-
Reaction: Heat the reaction mixture to 60-70°C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The choice of thermal conditions is to provide sufficient activation energy for the reaction without promoting side-product formation.
-
Work-up: After completion, cool the mixture to room temperature and pour it into a beaker of ice-cold water. The crude product will precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid and HBr.
-
Purification: The self-validating nature of this protocol is confirmed by purification. Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or acetic acid, to yield pure 3,7-Dibromo-4-hydroxyquinoline as a solid. The purity should be confirmed by melting point and spectroscopic analysis.
Chemical Reactivity
The reactivity of 3,7-Dibromo-4-hydroxyquinoline is dictated by its multiple functional groups and the electronic nature of the quinolone ring.
Caption: Key reactive sites on the quinolone scaffold.
-
N-H Acidity and Nucleophilicity: The proton on the nitrogen is weakly acidic and can be deprotonated by a strong base. The nitrogen atom can also act as a nucleophile, undergoing alkylation or acylation reactions.
-
C4-Oxygen Reactivity: In the enol form, the hydroxyl group is phenolic and acidic. It is a prime site for O-alkylation and O-acylation to generate ether and ester derivatives, respectively. These reactions are crucial for creating diverse libraries of compounds for drug screening.
-
Reactivity of the Pyridinone Ring: The C2-C3 double bond can participate in cycloaddition reactions. The C2 position is susceptible to attack by strong nucleophiles. The bromine at C3 can be displaced via nucleophilic substitution or participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), making it a key handle for molecular elaboration.
-
Reactivity of the Benzene Ring: The carbocyclic ring is deactivated towards further electrophilic aromatic substitution due to the presence of the bromine atom at C7 and the electron-withdrawing nature of the pyridinone ring. However, under forcing conditions, substitution may occur, directed by the existing substituents.
Spectroscopic Characterization
Spectroscopic analysis provides definitive structural confirmation. The expected data for 3,7-Dibromo-4-hydroxyquinoline are summarized below.
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons: Signals in the δ 7.5-8.5 ppm range corresponding to H5, H6, and H8. C2-Proton: A singlet around δ 8.0-9.0 ppm. NH Proton: A broad singlet, typically downfield (>10 ppm), exchangeable with D₂O. |
| ¹³C NMR | Carbonyl Carbon (C4): Signal around δ 170-180 ppm. Aromatic Carbons: Multiple signals in the δ 110-150 ppm range. C-Br Carbons (C3, C7): Signals would be identifiable within the aromatic region. |
| Mass Spectrometry (EI-MS) | Molecular Ion (M⁺): A characteristic cluster of peaks due to the two bromine isotopes (⁷⁹Br and ⁸¹Br). The expected pattern will be at m/z 301, 303, and 305 with an approximate intensity ratio of 1:2:1. |
| Infrared (IR) | N-H Stretch: A broad band around 3200-3400 cm⁻¹. C=O Stretch: A strong, sharp absorption band around 1650-1670 cm⁻¹. C=C Aromatic Stretch: Multiple bands in the 1500-1620 cm⁻¹ region. C-Br Stretch: Absorptions in the fingerprint region (< 700 cm⁻¹). |
Applications in Research and Development
Given its structure, 3,7-Dibromo-4-hydroxyquinoline is primarily valued as a synthetic intermediate or chemical building block . The two bromine atoms serve as versatile handles for introducing further complexity through cross-coupling reactions.
-
Drug Discovery: This scaffold can be used to synthesize derivatives for screening as anticancer, antimicrobial, or antiviral agents, leveraging the known bioactivity of the quinoline core.[1] The C3-position is particularly important for derivatization to explore structure-activity relationships (SAR).
-
Materials Science: Halogenated heterocyclic compounds can be precursors for organic electronic materials, such as organic light-emitting diodes (OLEDs) or sensors, due to their specific electronic and photophysical properties.
Safety and Handling
It is imperative to handle 3,7-Dibromo-4-hydroxyquinoline with appropriate safety precautions.
-
Hazard Classification: The compound is classified as acutely toxic if swallowed (Acute Tox. 3) and causes serious eye damage (Eye Dam. 1).
-
GHS Hazard Statements: H301 (Toxic if swallowed), H318 (Causes serious eye damage).
-
Recommended PPE: Wear chemical-resistant gloves, safety goggles with side shields, and a laboratory coat. Work in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.
References
-
MDPI. (n.d.). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Retrieved from [Link]
-
ACG Publications. (2016, September 12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR spectra of 5,7-dibromo-8-hydroxyquinoline in DMSO. Retrieved from [Link]
-
ResearchGate. (n.d.). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Retrieved from [Link]
-
Angene Chemical. (n.d.). 3,7-Dibromo-4-hydroxyquinoline(CAS# 1203579-53-6). Retrieved from [Link]
-
PubChem. (n.d.). 4-Hydroxyquinoline. Retrieved from [Link]
-
RSC Publishing. (2025, June 4). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. Retrieved from [Link]
-
MDPI. (n.d.). Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. Retrieved from [Link]
- Google Patents. (n.d.). US2558211A - Preparation of 4-hydroxyquinoline compounds.
Sources
3,7-Dibromo-4-hydroxyquinoline CAS number 1203579-53-6 properties.
An In-Depth Technical Guide to 3,7-Dibromo-4-hydroxyquinoline (CAS: 1203579-53-6)
Foreword for the Modern Drug Discovery Professional
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of pharmacologically active compounds.[1] Its versatile framework allows for extensive functionalization, leading to a broad spectrum of biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[2][3][4][5][6] This guide focuses on a specific, yet promising, derivative: 3,7-Dibromo-4-hydroxyquinoline. While data on this exact molecule is nascent, its structural motifs—the 4-hydroxyquinoline core and dual bromine substitutions—suggest significant potential.
This document serves as a technical primer for researchers, synthesizing available data with established principles of quinoline chemistry. We will explore its physicochemical characteristics, propose a logical synthetic route, discuss its probable biological significance based on analogous structures, and provide actionable experimental protocols. The insights herein are designed to empower scientists in drug development to harness the potential of this and related haloquinolines.
Physicochemical and Structural Properties
A comprehensive understanding of a compound's physical and chemical properties is the foundation of its application in research and development. For 3,7-Dibromo-4-hydroxyquinoline, these properties dictate its solubility, membrane permeability, and interaction with biological targets.
| Property | Value | Source |
| CAS Number | 1203579-53-6 | [7] |
| Molecular Formula | C₉H₅Br₂NO | [7][8] |
| Molecular Weight | 302.95 g/mol | [7][8] |
| Appearance | Solid | [7] |
| Topological Polar Surface Area | 29.1 Ų | [8] |
| XLogP3 (Lipophilicity) | 3.1 | [8] |
| Hydrogen Bond Donor Count | 1 | [8] |
| Hydrogen Bond Acceptor Count | 2 | [8] |
| SMILES String | Oc1c(Br)cnc2cc(Br)ccc12 | [7] |
| InChI Key | FCRKTWYWSKVPGU-UHFFFAOYSA-N | [7][8] |
The calculated XLogP3 value of 3.1 suggests moderate lipophilicity, a crucial parameter for oral bioavailability and cell membrane penetration. The presence of both hydrogen bond donor (the hydroxyl group) and acceptor (the nitrogen and oxygen atoms) sites allows for versatile interactions with biological macromolecules.
Proposed Synthetic Pathway
Caption: Potential mechanisms of action for 3,7-Dibromo-4-hydroxyquinoline.
Experimental Protocols
Adherence to detailed and validated protocols is essential for reproducibility and safety in a research setting.
Protocol 1: Synthesis of 3,7-Dibromo-4-hydroxyquinoline
This protocol is a representative procedure based on established methodologies and should be optimized for scale and specific laboratory conditions.
Step 1: Synthesis of 7-Bromo-4-hydroxyquinoline
-
Reagents & Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 3-bromoaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq).
-
Initial Reaction: Heat the mixture to 140-150°C for 2 hours with stirring. The reaction will evolve ethanol.
-
Cyclization: Add the resulting intermediate portion-wise to a suitable high-boiling point solvent (e.g., diphenyl ether) preheated to 240-250°C. Maintain this temperature for 30 minutes to facilitate thermal cyclization.
-
Work-up: Cool the reaction mixture to room temperature. The product will precipitate. Dilute the mixture with hexane to facilitate filtration.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with hexane, and then with ethanol to remove impurities. The crude 7-Bromo-4-hydroxyquinoline can be recrystallized from a suitable solvent like ethanol or acetic acid if necessary.
Step 2: Synthesis of 3,7-Dibromo-4-hydroxyquinoline
-
Reagents & Setup: Dissolve 7-Bromo-4-hydroxyquinoline (1.0 eq) in dry dimethylformamide (DMF) in a flask protected from light.
-
Bromination: Cool the solution to 0°C in an ice bath. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5°C.
-
Reaction: Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into a beaker of ice-cold water. A precipitate will form.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with copious amounts of water, followed by a cold ethanol wash. The final product, 3,7-Dibromo-4-hydroxyquinoline, can be further purified by recrystallization.
Protocol 2: Safety and Handling
Proper handling of halogenated aromatic compounds is critical due to their potential toxicity.
Safety Data Summary:
| Hazard Class | Classification | Source |
| Acute Toxicity, Oral | Category 3 (H301: Toxic if swallowed) | [7] |
| Serious Eye Damage | Category 1 (H318: Causes serious eye damage) | [7] |
Precautionary Measures:
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Ventilation: Handle the solid compound and all solutions within a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Dispensing: Use a spatula for transferring the solid. Avoid creating dust.
-
Waste Disposal: Dispose of all chemical waste, including contaminated consumables, in appropriately labeled hazardous waste containers according to institutional guidelines.
-
First Aid:
Conclusion
3,7-Dibromo-4-hydroxyquinoline, CAS 1203579-53-6, represents a molecule of significant interest for drug discovery and development. While specific biological data is limited, its structural features strongly suggest potential as an anticancer, antimicrobial, or enzyme-inhibiting agent. The proposed synthetic pathway provides a clear and logical route for its preparation, enabling further investigation. This guide serves as a foundational resource, providing the necessary physicochemical data, synthetic strategy, and safety protocols to empower researchers to explore the full therapeutic potential of this promising haloquinoline.
References
- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI.
- 3,7-Dibromo-4-hydroxyquinoline AldrichCPR 1203579-53-6. Sigma-Aldrich.
- Deciphering the toxicity mechanism of haloquinolines on Chlorella pyrenoidosa using QSAR and metabolomics approaches.
- A guideline for reporting experimental protocols in life sciences. PeerJ.
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central.
- Synthetic method of 3-bromo-7-hydroxyquinoline.
- 7-Bromo-4-hydroxyquinoline-3-carboxylic acid. PubChem.
- Ethyl 7-bromo-4-hydroxyquinoline-3-carboxyl
- Biological Activities of Quinoline Derivatives.
- Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry.
- 3,7-Dibromo-4-hydroxyquinoline(CAS# 1203579-53-6). Angene Chemical.
- 5,7-Dibromo-8-hydroxyquinoline 98 521-74-4. Sigma-Aldrich.
- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PubMed Central.
- An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline. Benchchem.
- Biological Activities of Quinoline Deriv
Sources
- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. benthamscience.com [benthamscience.com]
- 7. 3,7-Dibromo-4-hydroxyquinoline AldrichCPR 1203579-53-6 [sigmaaldrich.com]
- 8. angenesci.com [angenesci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to 3,7-Dibromo-4-hydroxyquinoline: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,7-Dibromo-4-hydroxyquinoline, a halogenated derivative of the versatile 4-quinolone scaffold, presents a molecule of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and potential therapeutic applications. The strategic placement of bromine atoms at the 3 and 7 positions of the quinoline ring profoundly influences its electronic distribution and biological activity, making it a valuable building block for the synthesis of novel bioactive compounds. This document serves as a foundational resource, consolidating available data on its synthesis, spectroscopic characterization, and known biological relevance to facilitate further research and development.
Molecular Structure and Formula
3,7-Dibromo-4-hydroxyquinoline is a heterocyclic aromatic compound with the molecular formula C₉H₅Br₂NO .[1] Its structure consists of a quinoline core, which is a bicyclic heteroaromatic system composed of a benzene ring fused to a pyridine ring. The key functional groups that define its chemical identity are a hydroxyl group at the 4-position, and two bromine atoms substituted at the 3 and 7-positions.
The IUPAC name for this compound is 3,7-dibromo-1H-quinolin-4-one .[2] This nomenclature reflects the tautomeric nature of the 4-hydroxyquinoline scaffold, which exists in equilibrium between the keto (4-quinolone) and enol (4-hydroxyquinoline) forms. The quinolone form is generally considered to be the predominant tautomer in the solid state and in solution.
| Identifier | Value |
| Molecular Formula | C₉H₅Br₂NO |
| IUPAC Name | 3,7-dibromo-1H-quinolin-4-one |
| CAS Number | 1203579-53-6 |
| Molecular Weight | 302.95 g/mol |
| SMILES | Oc1c(Br)cnc2cc(Br)ccc12 |
Visualizing the Molecular Architecture
To fully appreciate the spatial arrangement and connectivity of atoms within 3,7-Dibromo-4-hydroxyquinoline, a 2D structural representation is provided below. This diagram highlights the fusion of the benzene and pyridine rings and the precise positioning of the bromine and hydroxyl substituents.
Caption: 2D structure of 3,7-Dibromo-4-hydroxyquinoline with atom numbering.
Synthesis and Chemical Properties
Conceptual Synthetic Approach
A potential synthetic route could start from 7-hydroxyquinoline. The hydroxyl group at the 7-position would first be protected, for instance, by converting it to a trifluoromethanesulfonate ester. This protecting group strategy is employed to control the regioselectivity of the subsequent bromination step. The protected quinoline could then be subjected to bromination using an electrophilic brominating agent such as N-bromosuccinimide (NBS). This step would likely introduce a bromine atom at the 3-position. A subsequent hydrolysis step under alkaline conditions would then remove the protecting group to yield 3-bromo-7-hydroxyquinoline.[2] Further bromination could then be explored to introduce the second bromine atom at the 4-position, although controlling the selectivity of this second bromination would be a key challenge.
Alternatively, direct bromination of 4-hydroxyquinoline with elemental bromine can lead to the formation of various brominated products, and the isolation of the desired 3,7-dibromo isomer would require careful control of reaction conditions and purification techniques.
Key Chemical Properties
The chemical reactivity of 3,7-Dibromo-4-hydroxyquinoline is largely dictated by the interplay of its functional groups. The quinolone core provides a scaffold for various chemical modifications. The bromine atoms are susceptible to nucleophilic substitution or can participate in cross-coupling reactions, offering avenues for further derivatization. The hydroxyl group can be alkylated, acylated, or used as a directing group in further electrophilic aromatic substitution reactions. The presence of two bromine atoms, which are electron-withdrawing, is expected to influence the acidity of the hydroxyl group and the overall electron density of the aromatic system.
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and structural confirmation of 3,7-Dibromo-4-hydroxyquinoline. While experimental spectra for this specific compound are not widely published, theoretical predictions and data from analogous compounds can provide valuable insights into its expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring. The chemical shifts and coupling constants of these protons would be influenced by the positions of the bromine and hydroxyl groups. The proton on the nitrogen atom (in the quinolone tautomer) would likely appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The carbon-13 NMR spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of the carbons directly attached to the bromine atoms and the hydroxyl group would be significantly affected. The carbonyl carbon (C4) in the quinolone tautomer is expected to resonate at a characteristic downfield position.
Mass Spectrometry (MS)
The mass spectrum of 3,7-Dibromo-4-hydroxyquinoline would show a characteristic isotopic pattern for a molecule containing two bromine atoms. The molecular ion peak (M+) would be accompanied by M+2 and M+4 peaks with a relative intensity ratio of approximately 1:2:1, which is a hallmark of dibrominated compounds.
Infrared (IR) Spectroscopy
The IR spectrum would provide information about the functional groups present in the molecule. Key expected absorption bands include:
-
A broad O-H stretching vibration, indicative of the hydroxyl group.
-
N-H stretching vibrations in the quinolone form.
-
C=O stretching of the carbonyl group in the quinolone tautomer.
-
C=C and C=N stretching vibrations characteristic of the aromatic quinoline ring.
-
C-Br stretching vibrations at lower wavenumbers.
Potential Applications in Drug Development and Research
The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3] The introduction of halogen atoms, such as bromine, can significantly enhance the biological potency of these compounds.
Antimicrobial and Anticancer Potential
Halogenated quinolines have been shown to possess significant antimicrobial and anticancer activities.[4] The presence of bromine atoms can increase the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes and interact with intracellular targets. Studies on related dibromo-quinoline derivatives have indicated that the position and nature of the halogen substituents play a crucial role in their biological activity. For instance, certain dibromo-substituted compounds have demonstrated enhanced antibacterial activity.[3]
While specific studies on the cytotoxic effects of 3,7-Dibromo-4-hydroxyquinoline are limited, the known pro-oxidant and apoptotic activities of other hydroxylated aromatic compounds suggest that it may warrant investigation for its potential as an anticancer agent.[5]
As a Synthetic Intermediate
Beyond its potential intrinsic biological activity, 3,7-Dibromo-4-hydroxyquinoline serves as a valuable and versatile intermediate for the synthesis of more complex molecules. The bromine atoms can be readily displaced or utilized in cross-coupling reactions to introduce a variety of other functional groups, allowing for the generation of a diverse library of quinoline derivatives for screening in drug discovery programs.
Conclusion
3,7-Dibromo-4-hydroxyquinoline is a fascinating molecule with a well-defined structure and significant potential for further exploration. While detailed experimental data on its synthesis and biological activity remain somewhat scarce in the public domain, its structural features strongly suggest its promise as a scaffold for the development of novel therapeutic agents, particularly in the areas of antimicrobial and anticancer research. This technical guide has provided a consolidated overview of its known properties and potential, aiming to stimulate further investigation into this intriguing compound and unlock its full therapeutic and scientific value.
References
-
Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. Available at: [Link]
-
Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. ResearchGate. Available at: [Link]
-
Spectroscopic Quantum Chemical and Molecular Docking Study of 5,7-Dibromo-8-Quinolinol and Its Spectrophotometrically Investigated Niobium (V) Complex. Taylor & Francis Online. Available at: [Link]
- CN108484495B - Synthetic method of 3-bromo-7-hydroxyquinoline. Google Patents.
-
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. Available at: [Link]
-
Spectrophotometric trace determination of Fe(II) with 5,7-dibromo-8-hydroxyquinoline and investigating the spectral, antimicrobial, anticancer properties and DFT study of iron complexes. ResearchGate. Available at: [Link]
-
Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. PMC. Available at: [Link]
-
Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing. Available at: [Link]
- DE2515476A1 - 5,7-Dibromo-8-hydroxyquinoline prepn - from 8-hydroxy-quinoline and bromine in aq hydrobromic acid. Google Patents.
-
One-Pot Synthesis of N-Fused Quinolone-4 Tetracyclic Scaffolds from 2,2-Disubstituted Indolin-3-ones. ACS Omega. Available at: [Link]
-
The cytotoxicity effect of 7-hydroxy-3,4-dihydrocadalene from Heterotheca inuloides and semisynthetic cadalenes derivates towards breast cancer cells: involvement of oxidative stress-mediated apoptosis. PMC. Available at: [Link]
-
Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available at: [Link]
-
Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities. Europe PMC. Available at: [Link]
-
Investigations on the 4-Quinolone-3-carboxylic Acid Motif. 7. Synthesis and Pharmacological Evaluation of 4-Quinolone-3-carboxamides and 4-Hydroxy-2-quinolone-3-carboxamides as High Affinity Cannabinoid Receptor 2 (CB2R) Ligands with Improved Aqueous Solubility. PubMed. Available at: [Link]
-
Antitumor activity of 5-hydroxy-3′,4′,6,7-tetramethoxyflavone in glioblastoma cell lines and its antagonism with radiotherapy. ResearchGate. Available at: [Link]
-
Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]
-
6,8-Dibromo- and 6,8-Diiodo-5,7-dihydroxyflavones as New Potent Antibacterial Agents. ResearchGate. Available at: [Link]
-
SYNTHESIS OF QUINOLONES FOR INHIBITION OF THE Β-BARREL ASSEMBLY MACHINE IN GRAM NEGATIVE BACTERIA PART II. University of Wisconsin-Milwaukee. Available at: [Link]
-
Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. NIH. Available at: [Link]
-
Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. MDPI. Available at: [Link]
Sources
- 1. 3,7-Dibromo-4-hydroxyquinoline AldrichCPR 1203579-53-6 [sigmaaldrich.com]
- 2. CN108484495B - Synthetic method of 3-bromo-7-hydroxyquinoline - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cytotoxicity effect of 7-hydroxy-3,4-dihydrocadalene from Heterotheca inuloides and semisynthetic cadalenes derivates towards breast cancer cells: involvement of oxidative stress-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physical and Spectroscopic Properties of 3,7-Dibromo-4-hydroxyquinoline
Abstract: This document provides a comprehensive technical overview of 3,7-Dibromo-4-hydroxyquinoline (CAS No. 1203579-53-6), a halogenated heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Quinoline derivatives are significant scaffolds in drug design, known for a wide spectrum of biological activities.[1][2] This guide delineates the key physicochemical and spectral properties of the title compound, offering both established data and expert-driven predictions based on established principles of chemical analysis. It is intended to serve as a foundational resource for scientists engaged in the synthesis, characterization, and application of this molecule, providing the necessary data for its unambiguous identification and use in further research.
Molecular Structure and Physicochemical Properties
Chemical Identity
3,7-Dibromo-4-hydroxyquinoline is a disubstituted quinoline, a class of compounds that forms the backbone of numerous synthetic drugs and functional materials.[1] Its core structure consists of a benzene ring fused to a pyridine ring. The precise positioning of the two bromine atoms and the hydroxyl group dictates its chemical reactivity, electronic properties, and potential for intermolecular interactions.
| Property | Value | Source |
| IUPAC Name | 3,7-dibromo-1H-quinolin-4-one | [3] |
| Synonyms | 3,7-Dibromoquinolin-4(1H)-one, 3,7-Dibromo-4-quinolinol | [3] |
| CAS Number | 1203579-53-6 | [3] |
| Molecular Formula | C₉H₅Br₂NO | |
| Molecular Weight | 302.95 g/mol | |
| Appearance | Solid | |
| Monoisotopic Mass | 300.874 g/mol |
Keto-Enol Tautomerism: A Critical Consideration
A crucial structural feature of 4-hydroxyquinolines is their existence as an equilibrium mixture of two tautomeric forms: the enol form (4-hydroxyquinoline) and the keto form (quinolin-4(1H)-one).[4] In the solid state and in many solutions, the keto form is often predominant. This equilibrium is fundamental to the molecule's reactivity and spectral characteristics, as the N-H and C=O bonds of the keto form, and the O-H bond of the enol form, give rise to distinct spectroscopic signatures. For 3,7-Dibromo-4-hydroxyquinoline, this equilibrium is central to interpreting its spectral data correctly.
Caption: Keto-enol tautomerism of 3,7-Dibromo-4-hydroxyquinoline.
Spectroscopic Characterization Protocols and Data Interpretation
Spectroscopic analysis is indispensable for confirming the identity and purity of a synthesized compound. This section outlines the principles, expected data, and standardized protocols for the key spectroscopic techniques used to characterize 3,7-Dibromo-4-hydroxyquinoline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Expertise: NMR spectroscopy probes the chemical environment of magnetically active nuclei (like ¹H and ¹³C). The chemical shift of a nucleus is highly sensitive to the electron density around it, which is influenced by neighboring atoms and functional groups. For this molecule, NMR is the definitive method for confirming the precise substitution pattern of the bromine atoms on the quinoline ring system.
Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆):
-
Aromatic Protons (δ 7.5-9.0 ppm): The quinoline ring contains three aromatic protons. We expect to see three distinct signals. The proton at the C2 position, being adjacent to the nitrogen and a bromine atom, would likely be the most downfield (highest ppm). The protons at C5, C6, and C8 will show coupling patterns (doublets or singlets depending on adjacency) that can be used to confirm their positions relative to the bromine at C7.
-
NH/OH Proton (δ 10.0-12.0 ppm): A broad singlet is expected for the exchangeable proton (N-H from the keto tautomer or O-H from the enol). Its broadness is due to chemical exchange and quadrupolar coupling with the nitrogen atom. The chemical shift can vary with concentration and temperature.
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆):
-
Carbonyl/Enol Carbon (C4, δ ~170-180 ppm): The C4 carbon will appear significantly downfield, consistent with either a C=O bond (keto form) or a hydroxyl-substituted sp² carbon (enol form).
-
Brominated Carbons (C3, C7): The carbons directly attached to bromine atoms will experience a shielding effect, shifting them upfield relative to their non-brominated counterparts. Their exact shifts can be predicted using incremental calculations.
-
Other Aromatic Carbons: The remaining seven carbons of the quinoline ring will appear in the typical aromatic region (δ 110-150 ppm).
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of 3,7-Dibromo-4-hydroxyquinoline in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is chosen for its ability to dissolve a wide range of heterocyclic compounds and for positioning the solvent residual peak away from most analyte signals.
-
Instrument Setup: Use a 500 MHz (or higher) NMR spectrometer. Tune and shim the instrument for optimal resolution and lineshape.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a 90° pulse angle, a relaxation delay of at least 2 seconds, and 16-32 scans for good signal-to-noise.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a greater number of scans (~1024 or more) and a longer relaxation delay may be necessary.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Integrate the ¹H signals and reference the spectra to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).
Infrared (IR) Spectroscopy
Principle & Expertise: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending).[5] The frequencies of these absorptions are characteristic of specific chemical bonds and functional groups. It is a rapid and effective method to confirm the presence of key functional groups suggested by the proposed structure, especially the hydroxyl and carbonyl groups associated with the tautomeric forms.
Expected Characteristic IR Absorptions:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3400-3200 (broad) | O-H Stretch | Hydroxyl (Enol form) | Broad absorption due to intermolecular hydrogen bonding.[6] |
| 3200-3000 (medium) | N-H Stretch | Amide (Keto form) | Characteristic stretching for the N-H group in the quinolone tautomer. |
| ~1650 (strong) | C=O Stretch | Amide Carbonyl (Keto form) | A strong, sharp peak indicative of the carbonyl group in the keto tautomer. |
| 1620-1450 (multiple) | C=C, C=N Stretch | Aromatic/Heterocyclic Ring | Complex series of bands from the vibrations of the fused ring system.[6] |
| 1250-1150 (medium) | C-O Stretch | Enol C-O bond | Confirms the presence of the enol tautomer. |
| 850-750 (strong) | C-H Bending | Out-of-plane aromatic | The pattern of these bands can sometimes give clues about the ring substitution. |
| 700-500 (medium) | C-Br Stretch | Carbon-Bromine bond | Indicates the presence of bromination on the aromatic ring. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a small amount of the solid 3,7-Dibromo-4-hydroxyquinoline powder directly onto the ATR crystal.
-
Pressure Application: Lower the press arm to apply consistent pressure, ensuring good contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber. Label the significant peaks.
Mass Spectrometry (MS)
Principle & Expertise: Mass spectrometry ionizes molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). This provides the exact molecular weight and, through fragmentation analysis, valuable structural information. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of halogens like bromine.
Expected Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion (M⁺): The most critical feature will be a cluster of peaks for the molecular ion. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). A molecule with two bromine atoms will exhibit a characteristic triplet pattern at m/z values corresponding to [M]⁺, [M+2]⁺, and [M+4]⁺, with a relative intensity ratio of approximately 1:2:1. For C₉H₅⁷⁹Br₂NO, the mass is ~301 Da; for C₉H₅⁷⁹Br⁸¹BrNO, ~303 Da; and for C₉H₅⁸¹Br₂NO, ~305 Da. This pattern is a definitive signature of a dibrominated compound.
-
Fragmentation Pattern: Upon ionization, the molecular ion will fragment in predictable ways. Key expected fragments include the loss of a bromine atom ([M-Br]⁺), loss of carbon monoxide ([M-CO]⁺) from the keto form, and subsequent fragmentation of the quinoline ring system.
Caption: Predicted EI-MS fragmentation pathway for 3,7-Dibromo-4-hydroxyquinoline.
Experimental Protocol: MS Analysis
-
Sample Introduction: Introduce the sample into the mass spectrometer. For a solid with sufficient volatility, a direct insertion probe (DIP) can be used with an EI source. Alternatively, dissolve the sample in a suitable solvent (e.g., methanol/chloroform) for analysis by Electrospray Ionization (ESI) coupled with liquid chromatography (LC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV for fragmentation analysis or a soft ionization technique like ESI for accurate mass determination of the molecular ion.
-
Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 50-500).
-
Data Interpretation: Analyze the resulting mass spectrum. Identify the molecular ion cluster and confirm its isotopic pattern and accurate mass. Propose structures for the major fragment ions.
UV-Visible (UV-Vis) Spectroscopy
Principle & Expertise: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals (e.g., π → π* transitions).[7] The quinoline ring system is a strong chromophore, and its absorption spectrum is sensitive to substitution and solvent polarity.
Expected UV-Vis Spectrum:
-
Chromophore: The conjugated π-system of the quinoline core is the primary chromophore.
-
Substituent Effects: The hydroxyl group (an auxochrome) and the bromine atoms will influence the energy of the molecular orbitals. This typically results in a bathochromic (red) shift of the absorption maxima (λ_max) to longer wavelengths compared to unsubstituted quinoline.
-
Expected Bands: Multiple absorption bands are expected between 250-400 nm, corresponding to π → π* transitions within the aromatic system. The exact λ_max values and molar absorptivities (ε) are dependent on the solvent used. Studies on related hydroxyquinolines can provide a reference for the expected absorption range.[8][9]
Experimental Protocol: UV-Vis Analysis
-
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or acetonitrile).
-
Sample Preparation: Prepare a dilute stock solution of known concentration. Perform serial dilutions to obtain a solution with an absorbance in the optimal range (0.2-0.8 A.U.).
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to serve as the blank and another with the sample solution.
-
Data Acquisition: Scan the wavelength range from approximately 200 nm to 500 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max). If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).
Synthetic and Characterization Workflow
While multiple synthetic routes exist for substituted quinolines, a common approach involves the cyclization of aniline derivatives.[10][11] The characterization workflow is a systematic process to confirm the successful synthesis and purification of the target molecule.
Caption: General workflow for the synthesis and characterization of the title compound.
Conclusion
3,7-Dibromo-4-hydroxyquinoline is a molecule defined by its tautomeric nature and the strong electronic influence of its substituents. Its identity is definitively confirmed by a combination of spectroscopic techniques. Key identifying features include: the characteristic 1:2:1 isotopic triplet in its mass spectrum centered around m/z 303; the presence of carbonyl, NH/OH, and C-Br absorptions in its IR spectrum; and a unique set of signals in its ¹H and ¹³C NMR spectra that are consistent with the 3,7-disubstitution pattern on the quinolin-4-one core. The protocols and interpretive guidance provided herein serve as a robust framework for the successful characterization of this compound in a research setting.
References
- ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- ResearchGate. NMR spectra of 5,7-dibromo-8-hydroxyquinoline in DMSO.
- PubChem. 4-Hydroxyquinoline.
- PubChem. 3,7-Dihydroxyflavone.
- MDPI. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties.
- Angene Chemical. 3,7-Dibromo-4-hydroxyquinoline (CAS# 1203579-53-6).
- Sigma-Aldrich. 3,7-Dibromo-4-hydroxyquinoline AldrichCPR.
- Google Patents. CN108484495B - Synthetic method of 3-bromo-7-hydroxyquinoline.
- PubChem. 7-Bromo-4-hydroxyquinoline-3-carboxylic acid.
- PubMed Central. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
- PubMed. (2009). Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline.
- Gelest, Inc. INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS.
- Royal Society of Chemistry. New insights into bioactive Ga(iii) hydroxyquinolinate complexes from UV-vis, fluorescence and multinuclear high-field NMR studies.
- Google Patents. US2558211A - Preparation of 4-hydroxyquinoline compounds.
- Iraqi Journal of Scientific and Industrial Research. History of Physiochemical and Structural Hydroxyquinoline Complexes.
- LRMH. The synthesis and properties of 6-bromoindigo : indigo blue or Tyrian purple ?.
- MDPI. Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline.
- University of California, Los Angeles. IR Spectra.
- Compound Interest. (2015). Analytical Chemistry – Infrared (IR) Spectroscopy.
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. mdpi.com [mdpi.com]
- 3. angenesci.com [angenesci.com]
- 4. 4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. compoundchem.com [compoundchem.com]
- 6. users.wfu.edu [users.wfu.edu]
- 7. Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New insights into bioactive Ga(iii) hydroxyquinolinate complexes from UV-vis, fluorescence and multinuclear high-field NMR studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents [patents.google.com]
A Technical Guide to the Solubility Profile of 3,7-Dibromo-4-hydroxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction and Compound Overview
3,7-Dibromo-4-hydroxyquinoline is a halogenated derivative of 4-hydroxyquinoline. Halogenated quinolines are a class of heterocyclic compounds recognized for their broad spectrum of biological activities and as versatile intermediates in organic synthesis. Understanding the solubility of this specific compound is a critical first step in designing experimental protocols, formulating products, and predicting its behavior in various chemical and biological systems.
Compound Identification:
-
Chemical Name: 3,7-Dibromo-4-hydroxyquinoline
-
Synonyms: 3,7-Dibromoquinolin-4(1H)-one
-
CAS Number: 1203579-53-6[1]
-
Molecular Formula: C₉H₅Br₂NO[1]
-
Molecular Weight: 302.95 g/mol [1]
Structural and Physicochemical Properties: The structure of 3,7-Dibromo-4-hydroxyquinoline, featuring a quinoline core, two bromine atoms, a hydroxyl group, and a ketone, dictates its physicochemical properties. Key computed properties that influence its solubility include a topological polar surface area (TPSA) of 29.1 Ų and an XLogP3 value of 3.1, suggesting a molecule with moderate polarity but significant lipophilic character.[1] The presence of one hydrogen bond donor (the hydroxyl group) and two hydrogen bond acceptors (the nitrogen and oxygen atoms) allows for specific interactions with protic and polar solvents.[1]
The Theoretical Basis of Solubility
The solubility of a solid solute in a liquid solvent is a thermodynamic equilibrium. The fundamental principle of "like dissolves like" provides a qualitative framework for prediction. This means that solutes tend to dissolve best in solvents with similar polarity and intermolecular force characteristics.
-
Polar Solutes in Polar Solvents: Compounds with polar functional groups (e.g., -OH, -NH) dissolve well in polar solvents (e.g., water, ethanol) through dipole-dipole interactions and hydrogen bonding.
-
Nonpolar Solutes in Nonpolar Solvents: Nonpolar, lipophilic compounds (e.g., hydrocarbons) dissolve in nonpolar solvents (e.g., hexane, toluene) primarily through London dispersion forces.
For a complex molecule like 3,7-Dibromo-4-hydroxyquinoline, solubility is a nuanced balance between its polar features (hydroxyl group, quinoline nitrogen) and its nonpolar features (the aromatic rings and bulky bromine atoms). The two bromine atoms, in particular, increase the molecular weight and surface area, which can negatively impact solubility in aqueous media.[2]
Caption: Interplay of solute and solvent properties governing solubility.
Predicted Solubility Profile
Direct, quantitative solubility data for 3,7-Dibromo-4-hydroxyquinoline is not extensively reported in the literature. However, we can make informed predictions based on its structure and available data for the closely related isomer, 5,7-Dibromo-8-hydroxyquinoline .
One study reports that 5,7-Dibromo-8-hydroxyquinoline is "fairly soluble" in a range of solvents including acetonitrile, acetone, ethyl acetate, chloroform, dichloromethane, benzene, toluene, and hexane.[3] Another source indicates that this isomer is slightly soluble in DMSO and methanol with sonication.[4] Furthermore, comprehensive studies on 5,7-dibromo-8-hydroxyquinoline show its highest solubility in polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP), Dimethylacetamide (DMA), and Dimethylformamide (DMF), with much lower solubility in alcohols like methanol.[5]
Extrapolating from this data, the following profile for 3,7-Dibromo-4-hydroxyquinoline is anticipated. Note: This table is predictive and requires experimental validation.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Excellent hydrogen bond acceptor, capable of solvating both polar and nonpolar parts of the molecule. |
| Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, effectively solvates a wide range of compounds. Isomer data shows high solubility.[5][6] |
| Acetone | Polar Aprotic | Moderate to High | Good solvent for moderately polar compounds. Isomer data suggests fair solubility.[3] |
| Acetonitrile | Polar Aprotic | Moderate | Less polar than DMSO/DMF but should still offer moderate solubility. Isomer data suggests fair solubility.[3] |
| Dichloromethane (DCM) | Nonpolar | Moderate | Effective for large, moderately polar molecules due to its ability to engage in dipole interactions.[3] |
| Chloroform | Nonpolar | Moderate | Similar to DCM. Isomer data suggests fair solubility.[3] |
| Ethanol / Methanol | Polar Protic | Low to Moderate | The hydroxyl group can compete for hydrogen bonding, potentially limiting solubility compared to aprotic solvents. Isomer data shows the lowest solubility in methanol.[5] |
| Toluene / Hexane | Nonpolar | Low | While the molecule has lipophilic character (XLogP3 = 3.1), the polar groups will likely limit solubility in purely nonpolar hydrocarbon solvents.[1] |
| Water | Polar Protic | Very Low / Insoluble | The large, nonpolar quinoline backbone and bromine atoms will dominate, leading to poor aqueous solubility. |
Self-Validating Protocol for Experimental Solubility Determination
To obtain definitive, quantitative data, the Shake-Flask Method is the gold standard for determining thermodynamic equilibrium solubility.[7] This protocol ensures that the measurement reflects a true saturated solution.
Materials and Equipment
-
3,7-Dibromo-4-hydroxyquinoline (solid, purity ≥98%)
-
Selected solvents (HPLC grade)
-
Scintillation vials or glass test tubes with screw caps
-
Analytical balance
-
Orbital shaker with temperature control (set to 25 °C or 37 °C)[8]
-
Centrifuge
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
Quantification instrument: UV-Vis Spectrophotometer or HPLC system with a suitable detector (e.g., DAD/UV).[9]
Experimental Workflow
Caption: Step-by-step workflow for the Shake-Flask solubility determination method.
Detailed Method Steps
-
Preparation of Stock & Calibration Standards (for Quantification):
-
Accurately prepare a stock solution of 3,7-Dibromo-4-hydroxyquinoline in a solvent where it is highly soluble (e.g., DMSO).
-
From this stock, create a series of calibration standards by serial dilution into the mobile phase (for HPLC) or the specific solvent being tested (for UV-Vis).
-
Analyze these standards to generate a calibration curve (Absorbance vs. Concentration or Peak Area vs. Concentration).
-
-
Sample Preparation & Equilibration:
-
Add an excess amount of solid 3,7-Dibromo-4-hydroxyquinoline to a vial (enough to ensure undissolved solid remains visible after equilibration).
-
Add a precise volume of the test solvent.
-
Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the suspension for a sufficient time to reach equilibrium. A minimum of 24 hours is standard, but sampling at multiple time points (e.g., 24h, 48h) is recommended to validate that equilibrium has been reached.[7]
-
-
Phase Separation and Sampling:
-
After equilibration, allow the vials to stand undisturbed for at least one hour.
-
Centrifuge the vials to pellet the remaining solid.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Immediately filter the aliquot through a solvent-compatible syringe filter to remove any remaining particulates. Causality: This step is crucial to ensure only the dissolved compound is measured.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with the appropriate solvent to bring its concentration within the linear range of the calibration curve.
-
Analyze the diluted sample using the chosen analytical method (HPLC or UV-Vis).
-
Determine the concentration of the diluted sample by interpolating its response from the calibration curve.[10]
-
-
Calculate Solubility:
-
Multiply the measured concentration by the dilution factor to determine the final solubility of 3,7-Dibromo-4-hydroxyquinoline in the test solvent. Report the result in standard units such as mg/mL or µg/mL.
-
Conclusion and Best Practices
While a definitive, published solubility profile for 3,7-Dibromo-4-hydroxyquinoline is sparse, a robust predictive framework can be established based on its physicochemical properties and data from its isomer, 5,7-Dibromo-8-hydroxyquinoline. It is predicted to have high solubility in polar aprotic solvents like DMSO and DMF, moderate solubility in chlorinated solvents and some ketones, and poor solubility in alcohols and water.
For any application requiring precise solubility data, experimental determination is non-negotiable. The provided Shake-Flask protocol represents a self-validating and reliable method for generating this critical data. By ensuring true thermodynamic equilibrium is reached and employing a validated quantitative technique like HPLC, researchers can confidently establish the solubility profile of this compound, enabling its effective use in further research and development.
References
-
Oktem, S., & Yilmaz, I. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]
-
MDPI. (2023). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. [Link]
-
Angene Chemical. (n.d.). 3,7-Dibromo-4-hydroxyquinoline(CAS# 1203579-53-6). angenechemical.com. [Link]
-
Wu, Z., et al. (2020). Solubility and Thermodynamic Aspects of 5,7-Dibromo-8-hydroxyquinoline in Thirteen Neat Solvents. ResearchGate. [Link]
-
PubChem. (n.d.). Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate. PubChem. [Link]
-
ResearchGate. (2021). 5,7-Dibromo-8-hydroxyquinoline dissolved in binary aqueous co-solvent mixtures. ResearchGate. [Link]
-
Wu, Z., et al. (2020). Solubility and Thermodynamic Aspects of 5,7-Dibromo-8-hydroxyquinoline in Thirteen Neat Solvents. ACS Publications. [Link]
-
PubMed. (1998). The effect of temperature and pH on the solubility of quinolone compounds. PubMed. [Link]
-
ResearchGate. (2012). RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. [Link]
-
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients. Dissolution Technologies. [Link]
-
Taylor & Francis Online. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. [Link]
-
arXiv. (2024). Predicting Drug Solubility Using Different Machine Learning Methods. arXiv. [Link]
-
protocols.io. (2021). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]
-
Journal of Science and Practice of Pharmacy. (n.d.). Thermodynamics of the Solubility of Some Fluoroquinolones in n-Butanol. jsppharm.org. [Link]
-
ChemBK. (n.d.). 5,7-Dibromo-8-hydroxyquinoline. ChemBK. [Link]
-
Semantic Scholar. (n.d.). The Effect of Temperature and pH on the Solubility of Quinolone Compounds. Semantic Scholar. [Link]
-
ResearchGate. (2021). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. ResearchGate. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. SIELC Technologies. [Link]
-
PubMed Central. (2022). Will we ever be able to accurately predict solubility?. PubMed Central. [Link]
-
World Health Organization. (2019). Annex 4: Proposal to waive in vivo bioequivalence requirements. World Health Organization. [Link]
-
PubMed Central. (2023). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. PubMed Central. [Link]
-
ResearchGate. (2005). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines. ResearchGate. [Link]
-
ResearchGate. (2020). 3,5-Dibromo-4-hydroxybenzaldehyde dissolved in aqueous solutions. ResearchGate. [Link]
-
ResearchGate. (n.d.). NMR spectra of 5,7-dibromo-8-hydroxyquinoline in DMSO. ResearchGate. [Link]
Sources
- 1. angenesci.com [angenesci.com]
- 2. Predicting Drug Solubility Using Different Machine Learning Methods - Linear Regression Model with Extracted Chemical Features vs Graph Convolutional Neural Network [arxiv.org]
- 3. acgpubs.org [acgpubs.org]
- 4. 5,7-DIBROMO-8-HYDROXYQUINOLINE | 521-74-4 [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. who.int [who.int]
- 9. enamine.net [enamine.net]
- 10. jsppharm.org [jsppharm.org]
The Therapeutic Renaissance of 4-Hydroxyquinolines: A Technical Guide for Drug Discovery
Abstract
The 4-hydroxyquinoline scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. This technical guide provides an in-depth exploration of the therapeutic potential of substituted 4-hydroxyquinolines, intended for researchers, scientists, and drug development professionals. We will dissect the synthetic strategies that allow for precise chemical modifications, explore the intricate mechanisms of action across various disease models, and provide detailed protocols for the evaluation of these promising compounds. This document is designed to be a comprehensive resource, blending established knowledge with recent advancements to empower the next generation of drug discovery in this fascinating chemical space.
The 4-Hydroxyquinoline Core: A Foundation for Diverse Bioactivity
The 4-hydroxyquinoline moiety, a bicyclic aromatic heterocycle, is not merely a rigid scaffold but a dynamic pharmacophore. Its unique electronic properties, including the tautomeric equilibrium between the 4-hydroxyquinoline and 4-quinolone forms, and its ability to chelate metal ions, are fundamental to its diverse biological activities. These activities span a wide range of therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.[1][2] The versatility of this core structure lies in its amenability to substitution at various positions, allowing for the fine-tuning of its pharmacokinetic and pharmacodynamic properties. This guide will delve into the structure-activity relationships (SAR) that govern the therapeutic efficacy of these substituted analogs.
Synthetic Strategies: Crafting Therapeutic Potential
The ability to strategically modify the 4-hydroxyquinoline core is paramount to unlocking its full therapeutic potential. Several robust synthetic methodologies have been developed and refined to allow for the introduction of a wide array of functional groups at different positions of the quinoline ring. Understanding these synthetic routes is crucial for designing novel derivatives with enhanced potency and selectivity.
The Conrad-Limpach Synthesis: A Classic Route to the Core
The Conrad-Limpach reaction is a cornerstone for the synthesis of the 4-hydroxyquinoline scaffold.[3] This thermal condensation of an aniline with a β-ketoester proceeds in two key stages: the formation of an enamine intermediate followed by a high-temperature cyclization. The choice of solvent and reaction conditions is critical for achieving high yields and minimizing side products.[4]
-
Step 1: Formation of the Enamine Intermediate.
-
In a round-bottom flask equipped with a reflux condenser, dissolve one equivalent of the desired aniline in a suitable solvent such as ethanol or toluene.
-
Add 1.1 equivalents of a β-ketoester (e.g., ethyl acetoacetate).
-
Add a catalytic amount of a weak acid (e.g., a few drops of acetic acid).
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to yield the crude enamine intermediate.
-
-
Step 2: Thermal Cyclization.
-
Add the crude enamine to a high-boiling point solvent such as Dowtherm A or diphenyl ether.
-
Heat the mixture to approximately 250°C for 30-60 minutes. The 4-hydroxyquinoline product will often precipitate out of the hot solution.
-
Allow the mixture to cool to room temperature.
-
Collect the precipitated solid by filtration.
-
Wash the solid with a non-polar solvent like hexane to remove residual high-boiling solvent.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
The Modified Mannich Reaction and Knoevenagel Condensation: Introducing Diversity
The modified Mannich reaction and Knoevenagel condensation are powerful tools for introducing substituents at the C3 position of the 4-hydroxyquinoline ring, a position critical for modulating biological activity.[1][2] The modified Mannich reaction involves the aminoalkylation of the 4-hydroxyquinoline, while the Knoevenagel condensation facilitates the formation of a carbon-carbon double bond.
-
In a 50 mL round-bottom flask, combine the 4-hydroxyquinoline derivative (0.43 mmol), the desired aromatic aldehyde (0.43 mmol), and piperidine (0.21 mmol).[1]
-
Dissolve the mixture in 25 mL of methanol or ethanol.[1]
-
Heat the mixture at reflux temperature for 1-10 hours, monitoring the reaction by TLC.[1]
-
After completion, evaporate the solvent under reduced pressure.[1]
-
Purify the resulting product by column chromatography.[1]
Purification and Characterization
Rigorous purification and characterization are essential to ensure the identity and purity of the synthesized compounds.
-
Purification: Column chromatography using silica gel is a standard method for purifying crude reaction products. The choice of eluent system will depend on the polarity of the target compound. Recrystallization is also a powerful technique for obtaining highly pure crystalline solids.[5]
-
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for elucidating the structure of the synthesized molecules.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, confirming the elemental composition of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups present in the molecule.
-
Melting Point: The melting point is a useful indicator of the purity of a solid compound.
-
Therapeutic Applications and Mechanisms of Action
The therapeutic potential of substituted 4-hydroxyquinolines is vast and continues to expand. This section will explore their applications in oncology, infectious diseases, and neurodegenerative disorders, with a focus on their underlying mechanisms of action.
Anticancer Activity: A Multi-pronged Attack
Substituted 4-hydroxyquinolines have emerged as promising anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines, including those with multidrug resistance.[1][6] Their mechanisms of action are often multifaceted, involving the modulation of key signaling pathways that govern cell proliferation, survival, and apoptosis.
The PI3K/AKT/mTOR signaling cascade is a critical regulator of cell growth and survival and is frequently hyperactivated in many cancers.[7][8] Several 4-hydroxyquinoline derivatives have been shown to inhibit this pathway, leading to cell cycle arrest and the induction of apoptosis.[7][9] These compounds often act as ATP-competitive inhibitors of the kinases within this pathway.
Figure 1: Inhibition of the PI3K/AKT/mTOR pathway by substituted 4-hydroxyquinolines.
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many 4-hydroxyquinoline derivatives have been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[10][11] This often involves the activation of caspases, a family of proteases that execute the apoptotic program, and the modulation of Bcl-2 family proteins, which regulate mitochondrial integrity.[1][12] Specifically, some derivatives have been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent caspase activation.[1]
Figure 2: Induction of apoptosis by substituted 4-hydroxyquinolines.
The anticancer potency of substituted 4-hydroxyquinolines is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 20 | para-nitrobenzylidene at C3 | Colo 320 (resistant colon) | 4.61 | [6] |
| 13b | benzylidene at C3 | Colo 320 (resistant colon) | 4.58 | [6] |
| 13a | benzylidene at C3 | Colo 320 (resistant colon) | 8.19 | [6] |
| 29 | 2-hydroxy-1-naphthylmethylene at C3 | Colo 320 (resistant colon) | 9.86 | [6] |
| 20 | para-nitrobenzylidene at C3 | Colo 205 (sensitive colon) | 2.34 | [6] |
| 13b | benzylidene at C3 | Colo 205 (sensitive colon) | 8.1 | [6] |
| B1 | 4-Hydroxyquinazoline derivative | HCT-15 (PARPi-resistant) | 2.89 | [1] |
| B1 | 4-Hydroxyquinazoline derivative | HCC1937 (PARPi-resistant) | 3.26 | [1] |
Table 1: Selected IC50 values of substituted 4-hydroxyquinoline derivatives against cancer cell lines.
Antimicrobial Activity: Disrupting Microbial Defenses
The 4-hydroxyquinoline scaffold is the backbone of the highly successful quinolone class of antibiotics.[2] Substituted 4-hydroxyquinolines exhibit a broad spectrum of antimicrobial activity against bacteria and fungi.[10][13]
The primary mechanism of antibacterial action for many quinolones is the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, recombination, and repair. By forming a stable complex with the enzyme and DNA, these compounds trap the enzyme in a state that leads to double-strand DNA breaks and ultimately cell death.
The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound Series | Substitution | Microorganism | MIC (µg/mL) | Reference |
| Benzimidazole-quinoline hybrids | Varies | B. subtilis, S. aureus, E. coli | 10-90 | [3] |
| Quinoline-based hydroxyimidazolium hybrids | Varies | Cryptococcus neoformans | 15.6 | [10] |
| Quinoline-based hydroxyimidazolium hybrids | Varies | Staphylococcus aureus | 2 | [10] |
| Quinoline-based hydroxyimidazolium hybrids | Varies | Mycobacterium tuberculosis H37Rv | 10 | [10] |
Table 2: Selected MIC values of substituted 4-hydroxyquinoline derivatives.
Neuroprotective Activity: Combating Neurodegeneration
Emerging evidence suggests that substituted 4-hydroxyquinolines hold significant promise for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[6][14] Their neuroprotective effects are largely attributed to their ability to chelate metal ions and their antioxidant properties.[3][15]
The dysregulation of metal ions, particularly copper, zinc, and iron, is implicated in the pathogenesis of Alzheimer's disease.[3] These metal ions can promote the aggregation of the amyloid-β (Aβ) peptide into neurotoxic plaques.[3][16] 8-Hydroxyquinoline derivatives, in particular, are potent metal chelators that can sequester these excess metal ions, thereby inhibiting Aβ aggregation and dissolving existing plaques.[3][17]
Figure 3: Metal chelation by 8-hydroxyquinoline derivatives inhibits amyloid-β aggregation.
Oxidative stress is a common pathological feature of many neurodegenerative diseases. Substituted 4-hydroxyquinolines can exert neuroprotective effects through their antioxidant properties, which involve scavenging reactive oxygen species (ROS).[3] Furthermore, some derivatives can activate the Nrf2/Antioxidant Response Element (ARE) signaling pathway.[18][19] Nrf2 is a transcription factor that regulates the expression of a battery of antioxidant and cytoprotective genes, thereby bolstering the cell's endogenous defense against oxidative stress.[20]
In Vivo Evaluation: From the Bench to Preclinical Models
The translation of promising in vitro results into in vivo efficacy is a critical step in the drug development pipeline. The hollow fiber assay serves as an excellent intermediate step between in vitro screening and more complex xenograft models.
The Hollow Fiber Assay: An In Vivo Screening Tool
The hollow fiber assay is a rapid and cost-effective in vivo screening method to assess the anticancer activity of a compound.[11] In this model, cancer cells are encapsulated in semi-permeable hollow fibers, which are then implanted into mice, typically in the intraperitoneal cavity and subcutaneously. The mice are then treated with the test compound, and the viability of the cells within the fibers is assessed at the end of the study.
-
Cell Encapsulation:
-
Culture the desired cancer cell lines to 80-90% confluency.
-
Prepare a single-cell suspension and adjust the cell density to 1 x 107 cells/mL.
-
Fill polyvinylidene fluoride (PVDF) hollow fibers with the cell suspension and seal the ends.
-
-
Implantation:
-
Anesthetize immunodeficient mice (e.g., nude mice).
-
Implant two fibers intraperitoneally and two fibers subcutaneously into each mouse.
-
-
Drug Administration:
-
Allow the mice to recover for 24-48 hours.
-
Administer the test compound via the desired route (e.g., intraperitoneal, oral gavage) for a specified duration (e.g., 5-7 days). A vehicle control group must be included.
-
-
Fiber Retrieval and Analysis:
-
At the end of the treatment period, euthanize the mice and retrieve the hollow fibers.
-
Assess cell viability using a suitable assay, such as the MTT assay.[9] The fibers are incubated with MTT solution, and the resulting formazan is extracted and quantified spectrophotometrically.
-
-
Data Analysis:
-
Calculate the percent net growth for each cell line in the treated and control groups.
-
A significant reduction in cell growth in the treated group compared to the control group indicates in vivo anticancer activity.
-
Conclusion and Future Directions
The substituted 4-hydroxyquinoline scaffold is a remarkably versatile platform for the development of novel therapeutics. Its synthetic tractability allows for the creation of diverse chemical libraries, and its multifaceted mechanisms of action offer opportunities to tackle complex diseases from multiple angles. The future of 4-hydroxyquinoline drug discovery lies in the rational design of next-generation compounds with improved potency, selectivity, and pharmacokinetic profiles. The integration of computational modeling with high-throughput screening and advanced in vivo models will undoubtedly accelerate the translation of these promising compounds from the laboratory to the clinic.
References
-
Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. ([Link])
-
Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. ([Link])
-
New Hydroxyquinoline-Based Derivatives as Potent Modulators of Amyloid-β Aggregations. ([Link])
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. ([Link])
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. ([Link])
-
Discovery of new 4-aminoquinoline derivatives containing an amine or hydroxamic acid terminal as multifunctional agents for the treatment of Alzheimer's disease. ([Link])
-
Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. ([Link])
-
Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. ([Link])
-
Antioxidant response elements: Discovery, classes, regulation and potential applications. ([Link])
-
Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. ([Link])
-
Structure–Activity Relationships and Transcriptomic Analysis of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors. ([Link])
-
Bcl-2 family proteins as targets for anticancer drug design. ([Link])
-
Targeting Biometals in Alzheimer's Disease with Metal Chelating Agents Including Coumarin Derivatives. ([Link])
-
Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. ([Link])
-
Derivatives of Amodiaquine as Potent Human Cholinesterases Inhibitors: Implication for Treatment of Alzheimer's Disease. ([Link])
-
Use of the in Vivo Hollow Fiber Assay in Natural Products Anticancer Drug Discovery. ([Link])
-
Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. ([Link])
-
Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin -4 (3H) -One Derivatives. ([Link])
-
The anticancer IC50 values of synthesized compounds. ([Link])
-
Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. ([Link])
-
8-Hydroxyquinoline Derivatives as Drug Candidates for the Treatment of Alzheimer's Disease. ([Link])
-
Alzheimer's Drug PBT2 Interacts with the Amyloid β 1–42 Peptide Differently than Other 8-Hydroxyquinoline Chelating Drugs. ([Link])
-
Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. ([Link])
-
Bcl-2 family proteins as regulators of oxidative stress. ([Link])
-
Pharmacological Inhibition of the PI3K/AKT/mTOR Pathway in Rheumatoid Arthritis Synoviocytes: A Systematic Review and Meta-Analysis (Preclinical). ([Link])
-
Multi-target-directed therapeutic strategies for Alzheimer's disease: controlling amyloid-β aggregation, metal ion homeostasis, and enzyme inhibition. ([Link])
-
8-Hydroxyquinoline Derivatives as Drug Candidates for the Treatment of Alzheimer's Disease. ([Link])
-
Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. ([Link])
-
Targeting apoptosis - developing drugs to inhibit Bcl-2 and Mcl-1. ([Link])
-
Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. ([Link])
-
The hollow fibre assay as a model for in vivo pharmacodynamics of fluoropyrimidines in colon cancer cells. ([Link])
-
Anticancer Activity–Structure Relationship of Quinolinone-Core Compounds: An Overall Review. ([Link])
-
Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. ([Link])
-
Tris(8-Hydroxyquinoline)iron induces apoptotic cell death via oxidative stress and by activating death receptor signaling pathway in human head and neck carcinoma cells. ([Link])
-
Design, synthesis and evaluation of quinolinone derivatives containing dithiocarbamate moiety as multifunctional AChE inhibitors for the treatment of Alzheimer's disease. ([Link])
-
In Vivo Hollow Fiber Model. ([Link])
- Process for the prepar
-
Neuroprotective and Antioxidant Activities of 4-Methylcoumarins: Development of Structure–Activity Relationships. ([Link])
-
Activation of Nrf2/Antioxidant Response Element (ARE) pathway of gene expression. ([Link])
-
Structure-activity relationship studies of tetrahydroquinolone derivatives as GPR41 modulators. ([Link])
-
Anti-Inflammatory Activity of Kurarinone Involves Induction of HO-1 via the KEAP1/Nrf2 Pathway. ([Link])
-
Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. ([Link])
Sources
- 1. Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines [mdpi.com]
- 2. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents [mdpi.com]
- 3. New Hydroxyquinoline-Based Derivatives as Potent Modulators of Amyloid-β Aggregations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Hydroxyquinoline | Antibacterial | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PQ1, a quinoline derivative, induces apoptosis in T47D breast cancer cells through activation of caspase-8 and caspase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bcl-2 family proteins as targets for anticancer drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Discovery of new 4-aminoquinoline derivatives containing an amine or hydroxamic acid terminal as multifunctional agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Multi-target-directed therapeutic strategies for Alzheimer's disease: controlling amyloid-β aggregation, metal ion homeostasis, and enzyme inhibition - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06762B [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Antioxidant response elements: Discovery, classes, regulation and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
Foreword: The Enduring Legacy and Modern Renaissance of the 8-Hydroxyquinoline Scaffold
An In-depth Technical Guide to the Discovery of Novel Hydroxyquinoline Compounds
The 8-hydroxyquinoline (8-HQ) nucleus is a quintessential "privileged scaffold" in medicinal chemistry.[1] This deceptively simple bicyclic aromatic structure, comprising a phenol ring fused to a pyridine ring, has been a cornerstone of therapeutic agent development for over a century.[2][3] Its enduring relevance stems from a unique combination of physicochemical properties: a planar structure amenable to intercalation, a lipophilic nature facilitating membrane passage, and, most critically, a potent ability to chelate metal ions.[4][5]
Metal ions are the unsung linchpins of biological systems, but their dysregulation is a hallmark of numerous pathologies, including cancer, neurodegenerative diseases, and microbial infections.[4][5] The 8-HQ scaffold's genius lies in its capacity to sequester these ions, thereby modulating their pathological activity.[6] This guide, written from the perspective of a senior application scientist, moves beyond a mere recitation of facts. It aims to provide a logical, field-proven framework for the rational design, synthesis, and evaluation of novel 8-HQ derivatives, explaining not just the "how" but the critical "why" behind each strategic decision in the discovery pipeline.
Chapter 1: Strategic Foundations for 8-HQ Derivative Synthesis
The success of any discovery campaign hinges on the strategic selection of a synthetic route. The choice is dictated by the desired substitution pattern, which in turn is informed by the therapeutic target and structure-activity relationship (SAR) hypotheses.
Classical Approaches: The Bedrock of Quinoline Chemistry
Traditional methods like the Skraup and Friedlander syntheses remain valuable for generating the core quinoline ring system from basic aromatic amine precursors.[7]
-
Skraup Synthesis: Involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. Its utility lies in its use of simple, readily available starting materials. The causality here is a dehydration of glycerol to acrolein, which then undergoes a Michael addition with the amine, followed by cyclization and oxidation.
-
Friedlander Annulation: This method involves the condensation of an o-aminobenzaldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. It offers more regiochemical control than the Skraup synthesis, making it a superior choice when specific substitution patterns on the pyridine ring are required.
Modern Cross-Coupling: Precision and Diversity
For derivatizing a pre-existing 8-HQ core, modern palladium-catalyzed cross-coupling reactions are indispensable. The Suzuki cross-coupling is particularly powerful for introducing aryl or heteroaryl moieties, which can significantly modulate biological activity.[7]
-
Rationale for Suzuki Coupling: This reaction is chosen for its functional group tolerance, high yields, and commercially available boronic acid building blocks. The key decision point is the pre-functionalization of the 8-HQ scaffold, typically at the 5- and/or 7-positions with bromine or iodine, to serve as the electrophilic partner.[7] A critical experimental consideration is the protection of the 8-hydroxyl group (e.g., as a benzyl ether) prior to the coupling reaction to prevent interference with the catalytic cycle. This protecting group must be easily removable post-coupling.[7]
Molecular Hybridization: Creating Multifunctional Agents
A highly effective modern strategy is the creation of hybrid molecules that conjugate the 8-HQ scaffold with another known pharmacophore.[8] This approach aims to achieve synergistic effects or multi-target engagement. A notable example is the hybridization of 8-HQ with ciprofloxacin to create novel antibacterial agents.[9] The Mannich reaction is a powerful tool for this, allowing the introduction of aminomethyl substituents that can link to other bioactive moieties.[9][10]
Below is a workflow diagram illustrating the decision-making process in a typical 8-HQ discovery campaign.
Caption: High-level workflow for the discovery of novel 8-HQ compounds.
Chapter 2: Experimental Protocol: Synthesis of a 5-Aryl-8-Hydroxyquinoline via Suzuki Coupling
This protocol is a self-validating system. Each step includes a rationale and a checkpoint to ensure the reaction is proceeding as expected before moving to the next stage. This methodology is based on principles described in the literature.[7]
Objective: To synthesize a 5-aryl-8-hydroxyquinoline derivative from 5-bromo-8-hydroxyquinoline.
Materials:
-
5-bromo-8-hydroxyquinoline
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
Toluene, Ethanol, Water (deoxygenated)
-
Cyclohexadiene
-
Palladium on carbon (10% Pd/C)
-
Ethyl acetate, Hexane, Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
Step 1: Protection of the 8-Hydroxyl Group
-
Rationale: The acidic proton of the hydroxyl group can interfere with the organometallic intermediates in the Suzuki coupling. Benzyl protection is chosen as it is robust and can be cleanly removed via hydrogenolysis.[7]
-
Procedure:
-
Dissolve 5-bromo-8-hydroxyquinoline (1.0 eq) in anhydrous DMF.
-
Add K₂CO₃ (1.5 eq) and stir for 15 minutes at room temperature.
-
Add benzyl bromide (1.2 eq) dropwise.
-
Stir the reaction at room temperature overnight.
-
-
Validation Checkpoint: Monitor the reaction by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates successful protection.
Step 2: Suzuki Cross-Coupling Reaction
-
Rationale: This step creates the crucial carbon-carbon bond between the 8-HQ core and the new aryl group. A palladium catalyst is used to facilitate the transmetalation and reductive elimination steps.
-
Procedure:
-
To a flask containing the protected 5-bromo-8-(benzyloxy)quinoline (1.0 eq), add the desired arylboronic acid (1.5 eq).
-
Add Pd(OAc)₂ (0.05 eq) and PPh₃ (0.1 eq).
-
Add a deoxygenated solvent mixture of Toluene, Ethanol, and 2M aqueous Na₂CO₃ (e.g., 4:1:1 ratio).
-
Heat the mixture to reflux (e.g., 90-100 °C) under a nitrogen atmosphere for 12-18 hours.
-
-
Validation Checkpoint: Monitor by TLC. The disappearance of the bromo-intermediate confirms the reaction is complete. The product can be confirmed by LC-MS analysis of a small aliquot.
Step 3: Deprotection of the 8-Hydroxyl Group
-
Rationale: Catalytic hydrogen transfer is a mild and effective method to remove the benzyl protecting group without affecting other functional groups on the aryl rings.[7]
-
Procedure:
-
Dissolve the crude product from Step 2 in ethanol.
-
Add 10% Pd/C (0.1 eq by weight) and cyclohexadiene (5.0 eq).
-
Reflux the mixture for 2-4 hours.
-
-
Validation Checkpoint: TLC analysis will show the formation of a more polar spot corresponding to the free hydroxyl group.
Step 4: Purification
-
Rationale: Column chromatography is required to remove residual catalyst, reagents, and any side products to yield the pure, novel 8-HQ compound.
-
Procedure:
-
Filter the reaction mixture from Step 3 through Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography, using a gradient of ethyl acetate in hexane as the eluent.
-
Combine pure fractions and evaporate the solvent to yield the final product.
-
-
Final Validation: Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Chapter 3: Biological Evaluation and Mechanistic Insights
The diverse biological activities of 8-HQ derivatives, including anticancer, antibacterial, and neuroprotective effects, are primarily rooted in their ability to interact with metal ions.[4][9][11]
Anticancer Activity: A Multi-pronged Attack
Many novel 8-HQ derivatives exhibit potent anticancer activity.[8] Their mechanism is often linked to the chelation of intracellular metal ions like copper and iron, which are essential for tumor growth.[2][6]
Caption: Proposed mechanism for 8-HQ-induced apoptosis via metal chelation.
This chelation can trigger a cascade of events:
-
Redox Cycling: The formed metal-8HQ complex can undergo redox cycling, leading to the catalytic generation of highly cytotoxic reactive oxygen species (ROS).[6][12]
-
Enzyme Inhibition: The compounds can inhibit key metalloenzymes, such as ribonucleotide reductase, which is critical for DNA synthesis and repair.[10]
-
Apoptosis Induction: The accumulation of ROS and inhibition of vital enzymes ultimately pushes the cancer cell into programmed cell death (apoptosis).[12]
Some 8-HQ derivatives are substrates for the NAD(P)H quinone dehydrogenase 1 (NQO1) enzyme, which is overexpressed in many cancer types.[8] This enzyme reduces the quinone moiety, producing hydroquinone and ROS, leading to targeted cell death in NQO1-positive tumors.[8]
Protocol: In Vitro Cytotoxicity Assessment (MTS Assay)
-
Rationale: The MTS assay is a rapid, colorimetric method to quantify cell viability. It measures the metabolic activity of cells, which correlates with the number of viable cells. This is a standard first-pass screen for novel anticancer compounds.
-
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., Hep3B, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow attachment.
-
Compound Treatment: Prepare serial dilutions of the novel 8-HQ compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37 °C with 5% CO₂.
-
MTS Reagent Addition: Add 20 µL of MTS reagent solution to each well.
-
Final Incubation: Incubate for 1-4 hours until a color change is apparent.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis & Validation: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression to calculate the half-maximal inhibitory concentration (IC₅₀). The assay is valid if the control wells show high viability and there is a clear dose-dependent response to a positive control compound (e.g., doxorubicin).
Neuroprotective and Antimicrobial Activities
-
Anti-Neurodegenerative: In diseases like Alzheimer's, metal ion imbalance (Cu, Zn, Fe) contributes to the aggregation of amyloid-β peptides.[2] Lipophilic 8-HQ derivatives like clioquinol and PBT2 can cross the blood-brain barrier, chelate these excess metal ions, and restore metal homeostasis, thereby preventing plaque formation and reducing oxidative damage.[2][4]
-
Antimicrobial: The antibacterial and antifungal activity of 8-HQs has been known for decades.[2] The mechanism is also tied to metal chelation, depriving microbes of essential metal cofactors needed for enzymatic processes.[2] The development of hybrid molecules, such as 8-HQ-ciprofloxacin conjugates, seeks to combine this mechanism with the established action of antibiotics to combat resistant strains.[9]
Chapter 4: Decoding the Structure-Activity Relationship (SAR)
Systematic modification of the 8-HQ scaffold is essential to optimize potency and selectivity while minimizing toxicity. SAR studies provide the blueprint for this optimization.[9][10]
| Position on 8-HQ Core | Type of Substitution | Impact on Biological Activity (Example: Anticancer) | Rationale / Causality | Reference |
| C2 | Aldehyde, Imine, Carboxamide | Increased Potency: Substituents at C2 can enhance metal chelation, introduce new hydrogen bonding sites, and improve target engagement. | Provides an additional coordination site for metal ions; allows for hybridization with other pharmacophores. | [6][8] |
| C5 | Halogens (Cl, I), Alkyl, Aryl | Modulates Potency & Lipophilicity: 5-chloro substitution often increases activity. An aryl group can introduce new interactions with the target. | Halogens alter the electronic properties (pKa) of the scaffold, affecting chelation strength and cell permeability. | [8][9] |
| C7 | Halogens, Mannich Bases | Potency & Selectivity: C7-iodo is a key feature of the neuroactive clioquinol. Mannich bases at C7 show potent MDR-selective anticancer activity. | The position and nature of the substituent dictate the geometry of the metal complex and can influence interactions with specific biological targets. | [2][10] |
| C5 and C7 | Dihalogenation (e.g., 5,7-dichloro) | Significantly Increased Potency: Often leads to a dramatic increase in antimicrobial and anticancer activity. | The electron-withdrawing nature of two halogens strongly enhances the metal-binding affinity and lipophilicity of the molecule. | [7] |
Key SAR Insights:
-
Lipophilicity is a double-edged sword: While necessary for membrane transport, excessive lipophilicity can lead to poor solubility and off-target toxicity.[13]
-
Electronic Properties Matter: The introduction of electron-withdrawing groups (like halogens) or electron-donating groups alters the pKa of the hydroxyl and pyridine nitrogen, which directly impacts the stability and redox potential of the resulting metal complexes.[14] This is a critical factor modulating the MDR-selective anticancer activity.[14]
Conclusion and Future Trajectory
The 8-hydroxyquinoline scaffold is far from a historical relic; it is a dynamic and versatile platform for modern drug discovery. The convergence of classic synthetic wisdom with modern techniques like cross-coupling and computational design continues to unlock novel chemical space.[8][15] Future research will likely focus on developing 8-HQ derivatives with enhanced selectivity, achieved through conjugation to targeting moieties (e.g., glucose for cancer cells) or encapsulation in nanocarriers to improve drug delivery and reduce systemic toxicity.[5][12] By understanding the fundamental principles of its synthesis, the nuances of its metal-chelating mechanism of action, and the subtleties of its structure-activity relationships, researchers can continue to harness the power of this privileged scaffold to develop next-generation therapeutics against the world's most challenging diseases.
References
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.
- The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. MDPI.
- 8-Hydroxyquinolines chelating properties and medicinal applications - video abstract 49763. Dove Medical Press.
- 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applic
- Drug design strategies with metal-hydroxyquinoline complexes. PubMed.
- Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. PMC - NIH.
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.
- Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Frontiers.
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Unknown Source.
- Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives.
- Synthesis of 8‐Hydroxy Quinoline Derivatives: A Revolutionary Target in Medicinal Chemistry (2020–2025).
- Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. NIH.
- A Computational Framework for the Design and Development of Isoform Selective PI3Kα inhibitors as Novel Anticancer Agents. ChemRxiv.
- Anticancer drugs based on metal complexes of 2-imine-8-hydroxyquinolines. Frontiers.
- Full article: Drug design strategies with metal-hydroxyquinoline complexes. Taylor & Francis Online.
- Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer.
- What are computational methods for rational drug design?.
Sources
- 1. researchgate.net [researchgate.net]
- 2. rroij.com [rroij.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. m.youtube.com [m.youtube.com]
- 5. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Frontiers | Anticancer drugs based on metal complexes of 2-imine-8-hydroxyquinolines [frontiersin.org]
- 13. Drug design strategies with metal-hydroxyquinoline complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. What are computational methods for rational drug design? [synapse.patsnap.com]
Navigating the Synthesis and Handling of 3,7-Dibromo-4-hydroxyquinoline: A Technical Guide for the Research Professional
The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The introduction of halogen substituents, such as bromine, can significantly modulate a molecule's physicochemical properties and biological efficacy. 3,7-Dibromo-4-hydroxyquinoline is a halogenated derivative of 4-hydroxyquinoline, a structure of interest in the development of novel therapeutic agents. This guide offers a detailed overview of its safety, handling, and material safety data sheet (MSDS) information, synthesized from available chemical literature and supplier data, to ensure its safe and effective use in a research and development setting.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 3,7-Dibromo-4-hydroxyquinoline is fundamental for its appropriate handling, storage, and application in experimental work.
| Property | Value | Source |
| CAS Number | 1203579-53-6 | |
| Molecular Formula | C₉H₅Br₂NO | |
| Molecular Weight | 302.95 g/mol | |
| Appearance | Solid | |
| SMILES | Oc1c(Br)cnc2cc(Br)ccc12 | |
| InChI | 1S/C9H5Br2NO/c10-5-1-2-6-8(3-5)12-4-7(11)9(6)13/h1-4H,(H,12,13) |
Hazard Identification and Safety Precautions
Based on the available data from chemical suppliers, 3,7-Dibromo-4-hydroxyquinoline is classified as a hazardous substance. The primary hazards are acute oral toxicity and the risk of serious eye damage.
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.
-
Serious Eye Damage/Eye Irritation (Category 1): H318 - Causes serious eye damage.
The causality behind these classifications lies in the reactivity of the compound. The presence of bromine atoms can enhance the molecule's ability to interact with biological macromolecules, potentially leading to toxicity. The hydroxyl group can also contribute to its reactivity.
Personal Protective Equipment (PPE)
A stringent PPE protocol is mandatory when handling 3,7-Dibromo-4-hydroxyquinoline to mitigate exposure risks.
Caption: Mandatory PPE for handling 3,7-Dibromo-4-hydroxyquinoline.
Engineering Controls
To further minimize exposure, all handling of solid 3,7-Dibromo-4-hydroxyquinoline should be performed in a certified chemical fume hood. This provides a physical barrier and ventilation to prevent the inhalation of airborne particles.
First-Aid Measures
In the event of exposure, immediate and appropriate first-aid is crucial. The following procedures are based on general guidelines for handling acutely toxic and corrosive chemicals.
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
After Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. The H318 classification indicates a risk of serious eye damage, making rapid and thorough irrigation critical.
-
After Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. Due to its H301 classification (Toxic if swallowed), ingestion is a medical emergency.
Handling and Storage
Proper handling and storage are paramount to maintaining the integrity of the compound and ensuring laboratory safety.
Handling
-
Always handle 3,7-Dibromo-4-hydroxyquinoline within a chemical fume hood.
-
Avoid the formation of dust and aerosols.
-
Use non-sparking tools.
-
Ensure adequate ventilation.
-
Wash hands thoroughly after handling.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
The container should be clearly labeled with the chemical name and all relevant hazard warnings.
Accidental Release Measures
In the case of a spill, a calm and methodical response is necessary to prevent further contamination and exposure.
Caption: Step-by-step spill response protocol.
Synthesis and Experimental Protocols
Hypothetical Synthesis of 3,7-Dibromo-4-hydroxyquinoline
The synthesis of 3,7-Dibromo-4-hydroxyquinoline can be envisioned as a two-step process starting from 4-hydroxyquinoline.
Caption: A plausible synthetic pathway for 3,7-Dibromo-4-hydroxyquinoline.
Step-by-Step Methodology (Hypothetical):
-
Dissolution: Dissolve 4-hydroxyquinoline in a suitable solvent (e.g., a chlorinated solvent or a polar aprotic solvent).
-
Brominating Agent: Slowly add a brominating agent, such as N-Bromosuccinimide (NBS) or bromine in acetic acid, to the solution at a controlled temperature. The stoichiometry would need to be carefully controlled to achieve dibromination.
-
Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, quench any excess brominating agent.
-
Extraction: Extract the product into an organic solvent.
-
Purification: Purify the crude product using column chromatography or recrystallization to obtain pure 3,7-Dibromo-4-hydroxyquinoline.
Causality of Experimental Choices:
-
Solvent Selection: The choice of solvent is critical to ensure the solubility of the starting material and to mediate the reactivity of the brominating agent.
-
Controlled Addition of Brominating Agent: Slow addition and temperature control are essential to manage the exothermic nature of the bromination reaction and to control the regioselectivity of the substitution.
-
Purification Method: The purification technique is chosen based on the polarity of the product and the impurities present.
Toxicological and Ecological Information
Detailed toxicological and ecological data for 3,7-Dibromo-4-hydroxyquinoline are not available in the public domain. However, based on its structure and the presence of two bromine atoms, the following can be inferred:
-
Toxicology: As an acutely toxic compound, it is likely to be harmful to aquatic life. Brominated organic compounds can be persistent in the environment and may bioaccumulate.
-
Ecotoxicity: Due to its potential toxicity, release into the environment should be strictly avoided. All waste containing this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
Conclusion
3,7-Dibromo-4-hydroxyquinoline is a valuable research chemical with potential applications in drug discovery and development. However, its handling requires a high level of caution due to its acute oral toxicity and the risk of serious eye damage. Adherence to the safety protocols, including the use of appropriate personal protective equipment and engineering controls, is essential to ensure the safety of laboratory personnel. While a comprehensive toxicological and ecological profile is not yet established, its structural similarity to other brominated quinolines suggests that it should be handled with the assumption of significant hazard.
References
-
Angene Chemical. 3,7-Dibromo-4-hydroxyquinoline.[Link]
An In-Depth Technical Guide to 3,7-Dibromo-4-hydroxyquinoline: Synthesis, Derivatives, and Therapeutic Potential
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial and anticancer properties.[1] Halogenation of the quinoline ring system is a well-established strategy for modulating the physicochemical and pharmacological properties of these compounds. This guide provides a comprehensive technical overview of a specific, yet underexplored, member of this family: 3,7-Dibromo-4-hydroxyquinoline. While direct literature on this precise isomer is limited, this document consolidates information on its synthesis, potential for derivatization, and predicted biological significance based on established principles of quinoline chemistry and the bioisosteric effects of bromine substitution. We will delve into hypothetically viable synthetic routes, propose avenues for analog development, and discuss the prospective therapeutic applications of this compound class, thereby providing a roadmap for future research and drug discovery efforts.
The 4-Hydroxyquinoline Core: A Privileged Scaffold
The 4-hydroxyquinoline moiety, also known as a 4-quinolone, is a recurring motif in a vast array of biologically active molecules.[2] Its planar structure, combined with the presence of a hydrogen bond donor (the hydroxyl group) and acceptor (the quinolone nitrogen), allows for diverse interactions with biological targets. The tautomeric nature of the 4-hydroxyquinoline system, existing in equilibrium with its 4-quinolone form, further contributes to its versatile binding capabilities. The core structure's amenability to substitution at various positions on both the pyridinone and benzene rings has made it a fertile ground for the development of new therapeutic agents.[3]
The Role of Bromine Substitution in Modulating Bioactivity
The introduction of halogen atoms, particularly bromine, into organic molecules is a powerful tool in medicinal chemistry. Bromine's unique properties—its size, electronegativity, and ability to form halogen bonds—can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity for its biological target. In the context of the quinoline scaffold, bromine substitution has been shown to enhance a range of biological activities, including antibacterial and anticancer effects.[4] The position of the bromine atoms on the quinoline ring is critical in determining the specific impact on the molecule's pharmacological profile.
Synthesis of 3,7-Dibromo-4-hydroxyquinoline
Proposed Synthetic Pathway
A logical approach to the synthesis of 3,7-Dibromo-4-hydroxyquinoline would likely follow a Gould-Jacobs or a similar cyclization reaction. The general workflow is depicted below:
Caption: Proposed synthetic workflow for 3,7-Dibromo-4-hydroxyquinoline.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a proposed, logical synthesis based on established chemical principles for analogous compounds. Optimization of reaction conditions would be necessary.
Step 1: Synthesis of Ethyl 2-((3-bromophenyl)amino)methylene-3-oxobutanoate (Intermediate Enamine)
-
In a round-bottom flask, combine equimolar amounts of m-bromoaniline and diethyl (ethoxymethylene)malonate.
-
Heat the mixture, with stirring, at 100-120 °C for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The crude enamine may solidify upon cooling and can be used in the next step without further purification, or it can be recrystallized from a suitable solvent like ethanol.
Step 2: Thermal Cyclization to Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate
-
The crude enamine from the previous step is added to a high-boiling point solvent, such as diphenyl ether.
-
The mixture is heated to approximately 250 °C for 30-60 minutes. This high temperature facilitates the intramolecular cyclization.
-
After cooling, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the product.
-
The solid is collected by filtration, washed with hexane, and dried.
Step 3: Hydrolysis and Decarboxylation to 7-Bromo-4-hydroxyquinoline
-
The ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate is suspended in an aqueous solution of a strong base, such as sodium hydroxide (e.g., 10-20% w/v).
-
The mixture is heated under reflux until the hydrolysis of the ester is complete (monitored by TLC).
-
The solution is then cooled and acidified with a strong acid, like hydrochloric acid, to a pH of approximately 1-2. This will cause the decarboxylation of the resulting carboxylic acid.
-
The precipitated 7-Bromo-4-hydroxyquinoline is collected by filtration, washed with water, and dried.
Step 4: Bromination to 3,7-Dibromo-4-hydroxyquinoline
-
7-Bromo-4-hydroxyquinoline is dissolved in a suitable solvent, such as glacial acetic acid.
-
An equimolar amount of bromine, or a brominating agent like N-bromosuccinimide (NBS), is added portion-wise to the solution with stirring. The reaction may be performed at room temperature or with gentle heating.
-
The reaction progress is monitored by TLC. Upon completion, the reaction mixture is poured into cold water to precipitate the product.
-
The crude 3,7-Dibromo-4-hydroxyquinoline is collected by filtration, washed thoroughly with water to remove any acid, and then purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Known Derivatives and Analogs: Avenues for Exploration
Given the nascent stage of research into 3,7-Dibromo-4-hydroxyquinoline, a library of its direct derivatives has not been extensively reported. However, the core structure presents several opportunities for synthetic modification to generate a diverse range of analogs for biological screening.
Derivatization at the 4-Hydroxy Group
The hydroxyl group at the C4 position is a prime site for derivatization.
-
O-Alkylation: Reaction with various alkyl halides in the presence of a base can yield a series of 4-alkoxy derivatives. This modification can modulate the compound's lipophilicity and hydrogen bonding capacity.
-
O-Acylation: Esterification with acid chlorides or anhydrides can produce 4-acyloxy analogs. These esters can act as prodrugs, potentially improving bioavailability.
-
Synthesis of 4-Aminoquinolines: The hydroxyl group can be converted to a leaving group (e.g., via conversion to a chloro or tosyl derivative) followed by nucleophilic substitution with various amines to generate a library of 4-aminoquinoline derivatives. This class of compounds is well-known for its antimalarial and potential anticancer activities.[5]
Modification of the Bromine Substituents
The bromine atoms at the C3 and C7 positions can be utilized in various cross-coupling reactions to introduce further diversity.
-
Suzuki Coupling: Palladium-catalyzed cross-coupling with boronic acids can be employed to introduce a wide range of aryl and heteroaryl substituents.
-
Sonogashira Coupling: Reaction with terminal alkynes in the presence of a palladium and copper catalyst can yield alkynyl-substituted quinolines.
-
Buchwald-Hartwig Amination: Palladium-catalyzed amination can be used to replace the bromine atoms with various primary and secondary amines.
Caption: Potential derivatization strategies for 3,7-Dibromo-4-hydroxyquinoline.
Prospective Biological Activities and Therapeutic Applications
The biological profile of 3,7-Dibromo-4-hydroxyquinoline and its derivatives has not been extensively characterized. However, based on the known activities of structurally related quinolones, several therapeutic areas warrant investigation.
Antimicrobial Activity
Quinolones are a well-established class of antibacterial agents.[6] The presence of halogens, including bromine, on the quinoline ring can enhance antimicrobial potency.[1] It is plausible that 3,7-Dibromo-4-hydroxyquinoline and its analogs could exhibit activity against a range of bacterial and fungal pathogens.
Table 1: Hypothetical Antimicrobial Screening Panel
| Target Organism | Class | Rationale for Inclusion |
| Staphylococcus aureus | Gram-positive bacteria | A common cause of skin and soft tissue infections. |
| Streptococcus pneumoniae | Gram-positive bacteria | A leading cause of pneumonia and meningitis. |
| Escherichia coli | Gram-negative bacteria | A common cause of urinary tract and gastrointestinal infections. |
| Pseudomonas aeruginosa | Gram-negative bacteria | An opportunistic pathogen known for its antibiotic resistance. |
| Candida albicans | Fungal pathogen | A common cause of opportunistic fungal infections. |
Anticancer Activity
Numerous quinoline derivatives have demonstrated significant anticancer properties.[7] The mechanisms of action are diverse and can include inhibition of topoisomerases, modulation of signaling pathways, and induction of apoptosis.[5] The dibromo substitution pattern of the title compound may confer novel or enhanced anticancer activity.
Table 2: Potential Anticancer Screening Cell Lines
| Cell Line | Cancer Type | Rationale for Inclusion |
| MCF-7 | Breast Cancer | A well-characterized estrogen receptor-positive cell line. |
| MDA-MB-231 | Breast Cancer | A triple-negative breast cancer cell line. |
| A549 | Lung Cancer | A common model for non-small cell lung cancer. |
| HCT116 | Colorectal Cancer | A widely used model for colorectal cancer research. |
| PC-3 | Prostate Cancer | An androgen-independent prostate cancer cell line. |
Conclusion and Future Directions
3,7-Dibromo-4-hydroxyquinoline represents an intriguing, yet underexplored, scaffold for medicinal chemistry research. While direct experimental data is scarce, this guide has outlined a plausible synthetic pathway and a range of potential derivatization strategies. The established importance of the 4-hydroxyquinoline core and the bioactivity-enhancing effects of bromine substitution strongly suggest that this compound and its analogs are promising candidates for screening in antimicrobial and anticancer assays. Future research should focus on the definitive synthesis and characterization of 3,7-Dibromo-4-hydroxyquinoline, followed by the systematic exploration of its derivatization and the comprehensive evaluation of the biological activities of the resulting compound library. Such efforts hold the potential to uncover novel therapeutic agents with improved efficacy and pharmacological profiles.
References
-
Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. Available at: [Link]
-
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH. Available at: [Link]
-
Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available at: [Link]
-
recent studies about synthesis and biological activity of quinolones and derivatives: a review. ResearchGate. Available at: [Link]
-
Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. ResearchGate. Available at: [Link]
-
The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. MDPI. Available at: [Link]
-
4-Quinolone derivatives and their activities against Gram positive pathogens. PubMed. Available at: [Link]
-
Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. PMC - NIH. Available at: [Link]
-
4-Quinolone derivatives and their activities against Gram positive pathogens. ScienceDirect. Available at: [Link]
-
Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. PMC - NIH. Available at: [Link]
-
Nonclassical Biological Activities of Quinolone Derivatives. Publishing at the Library. Available at: [Link]
-
Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]
-
4-Bromomethyl-7-methoxycoumarin and analogues as derivatization agents for high-performance liquid chromatography determinations: a review. PubMed. Available at: [Link]
-
Natural Compounds With Antimicrobial and Antiviral Effect and Nanocarriers Used for Their Transportation. NIH. Available at: [Link]
-
Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry. Available at: [Link]
-
Nonclassical biological activities of quinolone derivatives. PubMed. Available at: [Link]
-
A Designed Analog of an Antimicrobial Peptide, Crabrolin, Exhibits Enhanced Anti-Proliferative and In Vivo Antimicrobial Activity. MDPI. Available at: [Link]
-
Study of 5,7-Dibromo-8-Hydroxyquinoline O-Derivatives by Gas Chromatography-Mass Spectrometry. ResearchGate. Available at: [Link]
Sources
- 1. Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties [mdpi.com]
- 2. US11059797B2 - Method for preparation of 3,7-bis-(dimethylamino)-phenothiazin-5-ium chloride or bromide - Google Patents [patents.google.com]
- 3. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of the natural product 3',4',7,8-tetrahydroxyflavone as a novel and potent selective BRD4 bromodomain 2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 4-Quinolone synthesis [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3,7-Dibromo-4-hydroxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,7-Dibromo-4-hydroxyquinoline is a halogenated derivative of 4-hydroxyquinoline, a core scaffold found in numerous biologically active compounds. The introduction of bromine atoms at the 3 and 7 positions of the quinoline ring can significantly modulate the molecule's physicochemical properties and biological activity. This makes 3,7-dibromo-4-hydroxyquinoline a valuable building block in medicinal chemistry and drug discovery for the development of novel therapeutic agents. This document provides a detailed, step-by-step protocol for the synthesis of this compound, grounded in established principles of organic chemistry.
The synthetic strategy outlined herein involves a two-step sequence, commencing with the commercially available 7-bromo-4-hydroxyquinoline. The key transformation is the selective electrophilic bromination at the C-3 position of the quinoline ring. The 4-hydroxyl group strongly activates the heterocyclic ring towards electrophilic attack, with the C-3 position being particularly susceptible.
Reaction Scheme
The overall synthetic transformation is depicted below:
Application Note & Protocol: Regioselective Bromination of 4-Hydroxyquinoline
Abstract: This document provides a comprehensive, field-proven experimental protocol for the electrophilic bromination of 4-hydroxyquinoline. Brominated quinoline scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active compounds, including those with antimicrobial and anticancer properties.[1][2] This guide is designed for researchers and scientists, offering a detailed methodology grounded in mechanistic principles. It explains the causality behind experimental choices, provides a self-validating workflow through in-process monitoring and final product characterization, and emphasizes critical safety procedures.
Introduction and Scientific Rationale
The quinoline ring system is a privileged scaffold in pharmaceutical science. The introduction of a bromine atom onto this scaffold via electrophilic aromatic substitution is a fundamental strategy to modulate a molecule's steric, electronic, and lipophilic properties, thereby influencing its biological activity and pharmacokinetic profile.
The hydroxyl group at the C4 position of the quinoline ring is a powerful activating group, directing electrophiles to specific positions. Understanding the interplay between the activating hydroxyl group and the inherent electronic nature of the fused pyridine-benzene ring system is crucial for predicting and achieving the desired regioselectivity. This protocol focuses on a reliable method to synthesize 3-bromo-4-hydroxyquinoline, a valuable intermediate for further functionalization. The third position of the 4-hydroxy-2(1H)-quinolone ring, a tautomeric form, is highly activated due to the combined electron-donating effect of the hydroxyl group and the electron-withdrawing nature of the carbonyl, making it a prime target for electrophilic attack.[3]
Reaction Mechanism: Electrophilic Aromatic Substitution
The bromination of 4-hydroxyquinoline proceeds via a classic electrophilic aromatic substitution (SEAr) mechanism. The hydroxyl group strongly activates the carbocyclic ring, making it electron-rich and susceptible to attack by an electrophile (Br⁺).
-
Generation of the Electrophile : Molecular bromine (Br₂) is polarized by the solvent or a Lewis acid catalyst, creating a potent electrophile, Br⁺.
-
Nucleophilic Attack : The electron-rich quinoline ring attacks the electrophilic bromine atom. The C3 position is particularly activated, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation/Rearomatization : A base (e.g., solvent, conjugate base) removes a proton from the C3 position, collapsing the sigma complex and restoring the aromaticity of the ring system to yield the final brominated product.
Caption: Key stages of the electrophilic bromination of 4-hydroxyquinoline.
Detailed Experimental Protocol
This protocol is optimized for the synthesis of 3-bromo-4-hydroxyquinoline. It includes rigorous safety measures, a step-by-step workflow, and characterization guidelines.
Materials and Equipment
| Reagent / Material | Grade | Supplier | Notes |
| 4-Hydroxyquinoline (C₉H₇NO) | ≥98% | Sigma-Aldrich, etc. | Starting material. |
| Bromine (Br₂) | ACS Reagent | Fisher Scientific, etc. | Extremely hazardous. Handle only in a fume hood. |
| Dichloromethane (CH₂Cl₂) | Anhydrous | Standard Vendor | Reaction solvent. |
| Sodium Bicarbonate (NaHCO₃) | Laboratory Grade | Standard Vendor | For aqueous wash to neutralize acid. |
| Sodium Thiosulfate (Na₂S₂O₃) | Laboratory Grade | Standard Vendor | To quench excess bromine. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Laboratory Grade | Standard Vendor | Drying agent. |
| Deuterated Chloroform (CDCl₃) | NMR Grade | Cambridge Isotope Labs | For NMR analysis. |
| Equipment | |||
| Round-bottom flask (100 mL) | Reaction vessel. | ||
| Magnetic stirrer and stir bar | For agitation. | ||
| Dropping funnel (50 mL) | For controlled addition of bromine. | ||
| Glass funnel, Separatory funnel | For workup and extraction. | ||
| Rotary evaporator | For solvent removal. | ||
| TLC plates (Silica gel 60 F₂₅₄) | For reaction monitoring. | ||
| NMR Spectrometer (e.g., 400 MHz) | For structural characterization. |
Critical Safety Precautions
HAZARD ANALYSIS:
-
Bromine (Br₂): Highly toxic, corrosive, and a strong oxidizing agent. Causes severe burns upon skin contact and is extremely dangerous if inhaled.[4][5] All operations involving bromine must be performed in a certified chemical fume hood.[6]
-
4-Hydroxyquinoline: May cause skin and eye irritation. Avoid inhalation of dust.[7]
-
Dichloromethane (CH₂Cl₂): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.
-
Hydrogen Bromide (HBr): A corrosive gas is generated as a byproduct. The reaction must be vented properly within the fume hood.[8]
PERSONAL PROTECTIVE EQUIPMENT (PPE):
-
Eye Protection: Chemical splash goggles are mandatory.
-
Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton).
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are required.
-
Emergency: An emergency eyewash and safety shower must be immediately accessible. A bromine spill kit containing sodium thiosulfate solution should be on hand.
Step-by-Step Synthesis Workflow
Caption: Experimental workflow for the synthesis of 3-bromo-4-hydroxyquinoline.
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxyquinoline (1.45 g, 10.0 mmol) in 30 mL of anhydrous dichloromethane (CH₂Cl₂).
-
Bromine Solution Preparation: In a separate flask, carefully prepare a solution of bromine (1.60 g, 0.51 mL, 10.0 mmol) in 20 mL of CH₂Cl₂. Perform this step in the fume hood.
-
Initiation of Reaction: Cool the flask containing the 4-hydroxyquinoline solution to 0°C using an ice-water bath.
-
Reagent Addition: Transfer the bromine solution to a dropping funnel and add it dropwise to the stirred 4-hydroxyquinoline solution over a period of 30 minutes. The slow addition is critical to control the exothermic reaction and minimize the formation of di-brominated byproducts. A precipitate may form during the addition.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for an additional 2 hours. Monitor the consumption of the starting material by TLC (eluent: 50% ethyl acetate in hexane). The starting material will have a different Rf value than the product.
-
Workup - Quenching: Once the reaction is complete, slowly add 20 mL of a 10% aqueous sodium thiosulfate solution to the flask to quench any unreacted bromine. The reddish-brown color of bromine should dissipate.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 20 mL of saturated aqueous sodium bicarbonate solution (to neutralize the HBr byproduct) and then 20 mL of brine.[1][9]
-
Isolation: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system, such as ethanol/water, to obtain the final product as a crystalline solid.[1]
Data Collection and Characterization
Experimental Data Log
| Parameter | Value | Units |
| Mass of 4-Hydroxyquinoline | g | |
| Moles of 4-Hydroxyquinoline | mmol | |
| Volume of Bromine | mL | |
| Moles of Bromine | mmol | |
| Reaction Time | hours | |
| Reaction Temperature | °C | |
| Mass of Crude Product | g | |
| Mass of Purified Product | g | |
| Yield | % | |
| Melting Point | °C | |
| Product Appearance |
Analytical Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized 3-bromo-4-hydroxyquinoline.
-
¹H NMR Spectroscopy: The proton NMR spectrum is the most powerful tool for confirming the regiochemistry of bromination. The disappearance of the singlet corresponding to the H3 proton and the characteristic shifts of the remaining aromatic protons confirm the structure. The spectrum is expected to show distinct signals in the aromatic region (δ 7.0-9.0 ppm).[10]
-
Expected ¹H NMR (400 MHz, CDCl₃) δ (ppm): Signals corresponding to H2, H5, H6, H7, H8, and the broad singlet for the -OH proton. The absence of a signal around δ 7.8-8.0, which would correspond to H3 in the starting material, is a key indicator of successful substitution at that position.
-
-
¹³C NMR Spectroscopy: Provides confirmation of the carbon skeleton and the position of the bromine substituent.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and a characteristic (M+2)⁺ peak of nearly equal intensity, which is the definitive isotopic signature for a compound containing one bromine atom. For C₉H₆BrNO, the expected m/z would be ~223 and ~225.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Reaction | Inactive reagents; reaction temperature too low. | Use fresh, high-purity reagents. Allow the reaction to warm to room temperature if no conversion is observed at 0°C. |
| Formation of Multiple Products | Reaction temperature too high; bromine added too quickly; incorrect stoichiometry. | Maintain strict temperature control at 0°C. Ensure slow, dropwise addition of bromine. Use a 1:1 molar ratio of reactants. |
| Product Fails to Crystallize | Presence of impurities; incorrect solvent system. | Repurify the crude product using column chromatography. Screen different solvent systems for recrystallization (e.g., ethyl acetate/hexane, methanol). |
| Reaction Mixture Remains Brown | Insufficient quenching agent. | Add more sodium thiosulfate solution until the bromine color disappears completely. |
Conclusion
This application note provides a robust and reproducible protocol for the regioselective bromination of 4-hydroxyquinoline. By adhering to the detailed steps and safety precautions, researchers can confidently synthesize 3-bromo-4-hydroxyquinoline, a key building block for the development of novel chemical entities. The emphasis on mechanistic understanding and thorough analytical validation ensures the integrity and reliability of the experimental outcome.
References
-
Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available at: [Link]
-
Köprülü, T. K., et al. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega. Available at: [Link]
- Elderfield, R. C., & Maggiolo, A. D. (1951). Preparation of 4-hydroxyquinoline compounds. U.S. Patent No. 2,558,211. Washington, DC: U.S. Patent and Trademark Office.
- J. C. Roussel, et al. (1984). Process for the preparation of 4-hydroxy quinolines. European Patent No. EP0097585A1.
-
Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]
-
Prashanth, K., et al. (2025). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. Available at: [Link]
-
Ukrainets, I. V., et al. (2008). 4-Hydroxy-2-quinolones. 110. Bromination of 1-R-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid anilides. ResearchGate. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2012). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. Available at: [Link]
-
Carl ROTH GmbH + Co. KG. (2021). Safety Data Sheet: Bromine. Available at: [Link]
-
Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of 8-bromo-4-hydroxy-3-(1H-tetrazole-5-yl)quinoline. Available at: [Link]
-
Govindachari, T. R., et al. (1983). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Journal of Chemical Sciences. Available at: [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Bromine. Available at: [Link]
-
GOV.UK. (2022). Bromine: incident management. Available at: [Link]
-
PubChem. (n.d.). 3-Bromo-4-hydroxybenzonitrile. National Center for Biotechnology Information. Available at: [Link]
-
Organic Syntheses. (n.d.). 3-bromo-4-hydroxytoluene. Available at: [Link]
Sources
- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. carlroth.com [carlroth.com]
- 5. nj.gov [nj.gov]
- 6. dollycorporation.com [dollycorporation.com]
- 7. fishersci.com [fishersci.com]
- 8. acgpubs.org [acgpubs.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
The Versatile Scaffold: 3,7-Dibromo-4-hydroxyquinoline in Modern Organic Synthesis
Introduction: Unlocking Molecular Complexity
In the landscape of medicinal chemistry and materials science, the quinoline core is a privileged scaffold, forming the backbone of numerous therapeutic agents and functional materials.[1] Among the diverse array of quinoline-based building blocks, 3,7-dibromo-4-hydroxyquinoline stands out as a particularly versatile precursor. Its di-halogenated nature presents a unique opportunity for sequential and regioselective functionalization, enabling the construction of complex molecular architectures from a single, readily available starting material. The presence of the 4-hydroxy group, existing in tautomeric equilibrium with the 4-quinolone form, further modulates the electronic properties and reactivity of the heterocyclic system, offering additional handles for synthetic manipulation.
This application note serves as a comprehensive guide for researchers, chemists, and drug development professionals on leveraging 3,7-dibromo-4-hydroxyquinoline as a strategic building block. We will delve into its application in cornerstone cross-coupling reactions, providing detailed, field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Beyond mere procedural steps, we will explore the underlying principles of regioselectivity and provide insights into reaction optimization, empowering scientists to confidently incorporate this powerful tool into their synthetic endeavors.
Strategic Functionalization: The Power of Palladium Catalysis
The two bromine atoms at the C3 and C7 positions of 3,7-dibromo-4-hydroxyquinoline possess differential reactivity, which can be exploited for selective functionalization. Generally, the C3 position is more electron-deficient due to the influence of the quinolone carbonyl and the nitrogen atom, potentially making it more susceptible to oxidative addition to a palladium(0) catalyst. However, steric factors and the specific catalytic system employed can influence this selectivity. This differential reactivity is the key to unlocking the synthetic potential of this building block, allowing for a stepwise introduction of diverse functionalities.
Diagram of Synthetic Pathways
Caption: Synthetic utility of 3,7-dibromo-4-hydroxyquinoline.
Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and boronic acids.[2][3] When applied to 3,7-dibromo-4-hydroxyquinoline, this reaction opens a direct route to novel biaryl and heteroaryl-substituted quinolones, which are prevalent motifs in pharmacologically active compounds.
Causality in Protocol Design:
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and controlling regioselectivity. For instance, bulky phosphine ligands can favor reaction at the less sterically hindered C7 position. The base is not only required to activate the boronic acid but can also influence the solubility and reactivity of the quinoline substrate.[4] A biphasic solvent system, such as toluene/water, is often employed to facilitate the reaction between the organic-soluble substrates and the water-soluble base.
Detailed Protocol: Mono-Arylation of 3,7-Dibromo-4-hydroxyquinoline
Materials:
-
3,7-Dibromo-4-hydroxyquinoline (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Toluene (8 mL)
-
Water (2 mL)
-
Schlenk flask or sealed microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add 3,7-dibromo-4-hydroxyquinoline, the arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Evacuate and backfill the flask with an inert atmosphere three times.
-
Add the degassed toluene and water to the flask.
-
Stir the reaction mixture vigorously and heat to 90-110 °C.
-
Monitor the reaction progress using TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the mono-arylated product.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100 | 75-90 |
| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 70-85 |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 110 | 80-95 |
Application 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are key components of many pharmaceuticals.[5][6] Applying this reaction to 3,7-dibromo-4-hydroxyquinoline allows for the direct introduction of primary and secondary amines, leading to a diverse range of potentially bioactive derivatives.
Self-Validating System:
A successful Buchwald-Hartwig protocol is characterized by the complete consumption of the starting material and the clean formation of the aminated product. The choice of a strong, non-nucleophilic base like sodium tert-butoxide is crucial to deprotonate the amine without competing in the coupling reaction. The ligand selection is paramount; bulky, electron-rich phosphine ligands are known to facilitate the reductive elimination step, which is often rate-limiting.[5]
Detailed Protocol: Mono-Amination of 3,7-Dibromo-4-hydroxyquinoline
Materials:
-
3,7-Dibromo-4-hydroxyquinoline (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)
-
Toluene or Dioxane (10 mL)
-
Schlenk flask or sealed vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add NaOtBu to a Schlenk flask.
-
Add 3,7-dibromo-4-hydroxyquinoline, Pd₂(dba)₃, and XPhos.
-
Add the solvent, followed by the amine.
-
Seal the flask and heat the mixture with stirring at 100-120 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 80-95 |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 100 | 70-85 |
| G3-XPhos Palladacycle | K₃PO₄ | t-Amyl alcohol | 100 | 85-98 |
Application 3: Sonogashira Coupling for C-C Alkyne Integration
The Sonogashira coupling provides a powerful method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes, leading to the synthesis of conjugated enynes and arylalkynes.[7][8] This reaction is particularly valuable for creating rigid scaffolds and extending conjugation, which are desirable features in materials science and for probing biological interactions.
Expertise in Action:
The Sonogashira reaction typically employs a dual catalytic system of palladium and copper(I).[8] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne. An amine base, such as triethylamine or diisopropylamine, is used both as a base and often as the solvent. Careful exclusion of oxygen is necessary to prevent the homocoupling of the alkyne (Glaser coupling).
Detailed Protocol: Mono-Alkynylation of 3,7-Dibromo-4-hydroxyquinoline
Materials:
-
3,7-Dibromo-4-hydroxyquinoline (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.5 mmol, 1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI, 0.05 mmol, 5 mol%)
-
Triethylamine (Et₃N, 10 mL)
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add 3,7-dibromo-4-hydroxyquinoline, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with an inert atmosphere three times.
-
Add degassed triethylamine, followed by the terminal alkyne.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C, depending on the reactivity of the alkyne.
-
Monitor the reaction by TLC or LC-MS. Reactions are often complete within 2-6 hours.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in a mixture of ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Experimental Workflow Diagram
Sources
- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. youtube.com [youtube.com]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Application of 3,7-Dibromo-4-hydroxyquinoline in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Its derivatives have demonstrated a broad spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][3] The introduction of halogen substituents, particularly bromine, onto the quinoline ring is a well-established strategy to modulate the physicochemical properties and enhance the biological potency of these molecules.[1][4] This guide focuses on the medicinal chemistry applications of a specific, yet underexplored, derivative: 3,7-Dibromo-4-hydroxyquinoline .
While extensive research exists for isomers such as 5,7-dibromo-8-hydroxyquinoline, the 3,7-dibromo-4-hydroxy congener remains a frontier for discovery. This document aims to consolidate the available information, infer potential applications based on the robust structure-activity relationships (SAR) of related compounds, and provide detailed protocols for its synthesis and biological evaluation.
Physicochemical Properties of 3,7-Dibromo-4-hydroxyquinoline
A summary of the key physicochemical properties of 3,7-Dibromo-4-hydroxyquinoline is presented in the table below. These properties are essential for understanding its potential as a drug candidate, influencing factors such as solubility, membrane permeability, and metabolic stability.
| Property | Value | Source |
| CAS Number | 1203579-53-6 | [5] |
| Molecular Formula | C₉H₅Br₂NO | [5] |
| Molecular Weight | 302.95 g/mol | [5] |
| Appearance | Solid | |
| SMILES | Oc1c(Br)cnc2cc(Br)ccc12 | |
| InChI Key | FCRKTWYWSKVPGU-UHFFFAOYSA-N |
Synthesis of 3,7-Dibromo-4-hydroxyquinoline
Proposed Synthetic Pathway
A potential route to 3,7-Dibromo-4-hydroxyquinoline could involve a multi-step process starting from a suitably substituted aniline, followed by cyclization to form the quinoline core, and subsequent bromination. A particularly relevant strategy is adapted from the synthesis of 3-bromo-7-hydroxyquinoline, which involves the protection of the hydroxyl group, followed by bromination and deprotection.[5]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrj.org [chemrj.org]
- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN108484495B - Synthetic method of 3-bromo-7-hydroxyquinoline - Google Patents [patents.google.com]
Application Notes and Protocols for the Utilization of 3,7-Dibromo-4-hydroxyquinoline in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile 3,7-Dibromo-4-hydroxyquinoline Scaffold
3,7-Dibromo-4-hydroxyquinoline is a valuable and versatile building block in medicinal chemistry and materials science. The quinoline core is a privileged scaffold, appearing in a wide array of biologically active compounds and functional materials. The presence of two distinct bromine atoms at the 3- and 7-positions, coupled with a hydroxyl group at the 4-position, offers multiple points for diversification through palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery and the fine-tuning of photophysical properties in materials science.
Understanding the nuances of cross-coupling reactions with this specific substrate is paramount to harnessing its full synthetic potential. This guide provides an in-depth exploration of the key considerations and detailed protocols for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions, with a focus on achieving regioselectivity and high yields.
Key Considerations for Cross-Coupling Reactions
Regioselectivity: Targeting the 3- vs. 7-Position
A critical aspect of utilizing 3,7-dibromo-4-hydroxyquinoline is the ability to selectively functionalize one of the two bromine atoms. The reactivity of each position is governed by a combination of electronic and steric effects. In the quinoline ring system, the 2- and 4-positions are generally more electron-deficient. Consequently, the bromine at the 3-position is electronically distinct from the bromine at the 7-position. This inherent difference in electronic environment can be exploited to achieve regioselective cross-coupling.
The choice of palladium catalyst and ligand plays a crucial role in directing the reaction to a specific position. For instance, in related dihaloheterocycles, it has been demonstrated that different catalyst systems can favor reaction at one site over another. For some dihaloquinolines, the use of Pd(PPh₃)₄ has been shown to favor reaction at the more electron-deficient position, while catalysts with bulkier, electron-rich ligands like dppf in conjunction with a palladium source can favor the other position.[1] This catalyst-controlled regioselectivity is a powerful tool for the synthetic chemist.[2]
The Role of the 4-Hydroxy Group: Protection Strategies
The presence of the 4-hydroxy group introduces both a challenge and an opportunity. This acidic proton can interfere with many cross-coupling catalysts and reagents, particularly organometallic intermediates. Therefore, it is often necessary to protect the hydroxyl group prior to performing the cross-coupling reaction. Common protecting groups for phenols, such as methyl (Me), benzyl (Bn), or silyl ethers (e.g., TBS), are suitable choices. The selection of the protecting group should be guided by its stability to the cross-coupling conditions and the ease of its subsequent removal.
The Catalytic Cycle: A Universal Mechanism
Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving a Pd(0)/Pd(II) interchange.[3] Understanding this mechanism is key to troubleshooting and optimizing reactions.
Sources
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Mastering the Molecular Maze: A Researcher's Guide to Interpreting the ¹H and ¹³C NMR Spectra of Brominated Quinolines
Prepared by: Dr. Gemini, Senior Application Scientist
Introduction: The Significance of Brominated Quinolines and the Power of NMR
Quinoline and its derivatives are foundational scaffolds in medicinal chemistry and materials science, renowned for their presence in a wide array of biologically active compounds, including antimalarials, antibacterials, and anticancer agents.[1] The introduction of bromine atoms to the quinoline core profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making brominated quinolines intriguing targets for drug development and functional material design.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for the unambiguous structural elucidation of these complex molecules.[1] By providing a detailed window into the electronic environment of each proton and carbon atom, ¹H and ¹³C NMR, augmented by two-dimensional (2D) techniques, allow researchers to precisely map the substitution pattern and stereochemistry of brominated quinolines. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for acquiring and interpreting the NMR spectra of this important class of compounds.
The Unsubstituted Quinoline: Establishing a Spectroscopic Baseline
A thorough understanding of the NMR spectrum of the parent quinoline molecule is paramount before delving into the effects of bromination. The quinoline ring system consists of a pyridine ring fused to a benzene ring, resulting in a distinct set of signals for its seven protons and nine carbons.
The electronegative nitrogen atom in the pyridine ring exerts a significant deshielding effect on the adjacent protons and carbons, causing their signals to appear at a lower field (higher ppm) in the NMR spectrum.[1] Conversely, the protons and carbons of the benzene ring resonate at higher fields.
Below are the typical ¹H and ¹³C NMR chemical shifts and ¹H-¹H coupling constants for unsubstituted quinoline, typically recorded in deuterated chloroform (CDCl₃) and referenced to tetramethylsilane (TMS) at 0 ppm. It is crucial to note that chemical shifts can be influenced by the choice of solvent, sample concentration, and temperature.
Table 1: ¹H and ¹³C NMR Spectral Data for Unsubstituted Quinoline in CDCl₃
| Position | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity & Coupling Constants (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
| 2 | ~8.90 | dd, J = 4.2, 1.7 | ~150.3 |
| 3 | ~7.38 | dd, J = 8.3, 4.2 | ~121.1 |
| 4 | ~8.11 | dd, J = 8.3, 1.7 | ~136.1 |
| 5 | ~7.74 | d, J = 8.1 | ~127.7 |
| 6 | ~7.51 | ddd, J = 8.4, 6.9, 1.3 | ~126.5 |
| 7 | ~7.65 | ddd, J = 8.1, 6.9, 1.2 | ~129.4 |
| 8 | ~8.07 | d, J = 8.4 | ~128.3 |
| 4a | - | - | ~148.4 |
| 8a | - | - | ~129.6 |
The Influence of Bromine Substitution: Unraveling Electronic and Anisotropic Effects
The introduction of a bromine atom onto the quinoline ring induces predictable yet nuanced changes in the ¹H and ¹³C NMR spectra. These changes are primarily governed by two key factors:
-
Inductive Effect: Bromine is an electronegative atom that withdraws electron density from the aromatic ring through the sigma bonds. This deshielding effect is most pronounced on the carbon directly attached to the bromine (the ipso-carbon) and its immediate neighbors (ortho-positions), causing their signals to shift downfield in the ¹³C NMR spectrum. The effect diminishes with distance.
-
Anisotropic Effect: The electron cloud surrounding the bromine atom is not spherically symmetrical. When placed in an external magnetic field, this electron cloud creates its own induced magnetic field, which can either shield (upfield shift) or deshield (downfield shift) nearby nuclei, depending on their spatial orientation relative to the C-Br bond. This "through-space" effect can be particularly useful for stereochemical assignments.
The following tables summarize the observed ¹H and ¹³C NMR chemical shifts for several representative monobrominated and dibrominated quinolines.
Table 2: ¹H NMR Chemical Shifts (δ, ppm) of Selected Brominated Quinolines in CDCl₃
| Proton | Quinoline | 6-Bromoquinoline | 6,8-Dibromoquinoline |
| H-2 | 8.90 | 8.87 | 9.04 |
| H-3 | 7.38 | 7.33 | 7.49 |
| H-4 | 8.11 | 7.93 | 8.09 |
| H-5 | 7.74 | 7.86 | 7.96 |
| H-6 | 7.51 | - | - |
| H-7 | 7.65 | 7.70 | 8.16 |
| H-8 | 8.07 | 7.93 | - |
Data for 6-Bromoquinoline from ChemicalBook.[2] Data for 6,8-Dibromoquinoline from Acta Crystallographica Section E.[3]
Table 3: ¹³C NMR Chemical Shifts (δ, ppm) of Selected Brominated Quinolines in CDCl₃
| Carbon | Quinoline | 6,8-Dibromoquinoline |
| C-2 | 150.3 | 151.5 |
| C-3 | 121.1 | 122.7 |
| C-4 | 136.1 | 135.9 |
| C-5 | 127.7 | 130.1 |
| C-6 | 126.5 | 119.9 |
| C-7 | 129.4 | 135.7 |
| C-8 | 128.3 | 125.9 |
| C-4a | 148.4 | 144.1 |
| C-8a | 129.6 | 129.7 |
Data for 6,8-Dibromoquinoline from Acta Crystallographica Section E.[3]
Experimental Protocols: Acquiring High-Fidelity NMR Data
The acquisition of high-quality NMR spectra is contingent upon meticulous sample preparation and the selection of appropriate instrument parameters.
Protocol for NMR Sample Preparation
A well-prepared sample is the cornerstone of a successful NMR experiment. The sample should be free from particulate matter to prevent broadening of the spectral lines.
-
Determine Sample Amount:
-
For ¹H NMR, 5-25 mg of the brominated quinoline is typically sufficient.
-
For ¹³C NMR, a higher concentration of 50-100 mg is recommended due to the low natural abundance of the ¹³C isotope.
-
-
Select a Deuterated Solvent:
-
The solvent must completely dissolve the sample. Common choices for quinoline derivatives include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄ (CD₃OD).
-
The choice of solvent can influence chemical shifts and should always be reported with the spectral data.
-
-
Dissolution and Transfer:
-
Accurately weigh the sample and dissolve it in the chosen deuterated solvent in a small vial. A typical volume for a standard 5 mm NMR tube is 0.6-0.75 mL.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any suspended particles and transfer the clear solution into a clean, dry NMR tube.
-
-
Internal Standard (Optional):
-
Tetramethylsilane (TMS) is the universally accepted internal standard and is defined as 0.00 ppm. Many commercially available deuterated solvents already contain TMS.
-
Protocol for 1D NMR Data Acquisition
Caption: Workflow for 1D NMR Data Acquisition.
-
Insert the Sample: Place the NMR tube into a spinner turbine and insert it into the spectrometer.
-
Lock and Shim: Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to optimize its homogeneity, which enhances spectral resolution.
-
Set Acquisition Parameters:
-
Number of Scans: For ¹H NMR, 8-16 scans are typically adequate. For ¹³C NMR, a significantly larger number of scans will be required.
-
Spectral Width: Ensure the spectral width encompasses all expected signals.
-
Relaxation Delay: A sufficient relaxation delay (typically 1-5 seconds for ¹H, and longer for ¹³C) is crucial for accurate signal integration.
-
-
Acquire and Process: Acquire the Free Induction Decay (FID) and then process the data using a Fourier transform, followed by phase and baseline correction. Calibrate the spectrum using the TMS signal at 0.00 ppm.
Advanced 2D NMR Techniques for Unambiguous Structure Elucidation
For complex brominated quinolines, especially when dealing with multiple bromine substituents or distinguishing between isomers, 1D NMR spectra can become crowded and difficult to interpret. In such cases, 2D NMR experiments are indispensable tools.
Caption: Logical workflow for structure elucidation using 2D NMR.
COSY (Correlation Spectroscopy)
The COSY experiment reveals which protons are coupled to each other, typically through two or three bonds. This is invaluable for identifying adjacent protons in the quinoline ring system and piecing together spin systems. For example, in a monobrominated quinoline, the remaining protons on the brominated ring will show a distinct set of COSY cross-peaks, allowing for their sequential assignment.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC spectrum correlates each proton with the carbon to which it is directly attached. This powerful experiment provides a direct link between the ¹H and ¹³C NMR spectra, enabling the unambiguous assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment is arguably the most powerful tool for elucidating the complete carbon skeleton of a molecule. It reveals correlations between protons and carbons that are separated by two to four bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different spin systems across the molecule.
Distinguishing Isomers with HMBC: Consider the challenge of distinguishing between 5-bromoquinoline and 8-bromoquinoline. In 5-bromoquinoline, the proton at position 4 (H-4) would show an HMBC correlation to the carbon at position 5a, which is adjacent to the bromine-bearing carbon. In contrast, for 8-bromoquinoline, H-4 would not show a strong correlation to a carbon in the brominated ring, while the proton at position 7 would show a correlation to the bromine-bearing carbon (C-8). These distinct long-range correlations provide a definitive means of isomer differentiation.[4][5]
Conclusion: A Synergistic Approach to Structural Characterization
The successful interpretation of the NMR spectra of brominated quinolines requires a synergistic approach that combines a solid understanding of fundamental NMR principles with the strategic application of advanced 2D techniques. By establishing a baseline with the unsubstituted quinoline, carefully analyzing the electronic and anisotropic effects of bromine substitution, and employing a logical workflow of 1D and 2D NMR experiments, researchers can confidently and accurately elucidate the structures of these important molecules. This detailed structural information is critical for advancing drug discovery programs and developing novel functional materials based on the versatile quinoline scaffold.
References
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. [Link]
-
UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. [Link]
-
Magritek. (2018, June 7). 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1. [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
Royal Society of Chemistry. (n.d.). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. [Link]
-
Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]
-
IUCrData. (2011). 6,8-Dibromoquinoline. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2997. [Link]
-
ResearchGate. (n.d.). NMR spectra of 5,7-dibromo-8-hydroxyquinoline in DMSO. [Link]
-
Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. [Link]
Sources
Application Note: Mass Spectrometry Analysis of 3,7-Dibromo-4-hydroxyquinoline
Abstract
This technical guide provides a comprehensive framework for the mass spectrometry (MS) analysis of 3,7-Dibromo-4-hydroxyquinoline, a halogenated heterocyclic compound relevant in synthetic chemistry and drug discovery. We detail optimized protocols for sample preparation and analysis using Electrospray Ionization (ESI) coupled with high-resolution mass spectrometry. The core of this note focuses on the interpretation of the resulting mass spectra, with an emphasis on the characteristic isotopic pattern generated by the two bromine atoms and the predictable fragmentation pathways of the quinoline core. These protocols are designed to provide researchers, scientists, and drug development professionals with a robust methodology for unambiguous identification and structural confirmation.
Introduction: The Analytical Challenge
3,7-Dibromo-4-hydroxyquinoline is a small molecule characterized by a rigid quinoline scaffold, a hydroxyl group that can influence its ionization behavior, and two bromine atoms that produce a highly distinctive isotopic signature. Accurate mass determination and structural verification are critical for researchers working with this and similar compounds to confirm synthesis success, assess purity, and study metabolic pathways. Mass spectrometry offers unparalleled sensitivity and specificity for this purpose. The choice of ionization technique and the understanding of isotopic patterns are paramount for reliable analysis. Electrospray Ionization (ESI) is particularly well-suited for this molecule due to the presence of the nitrogen atom in the quinoline ring and the acidic proton of the hydroxyl group, which facilitate protonation and the formation of [M+H]⁺ ions in positive ion mode.[1]
Physicochemical Properties & Expected Mass Data
A foundational understanding of the analyte's properties is crucial for designing the MS experiment and interpreting the data.
| Property | Value | Source |
| Molecular Formula | C₉H₅Br₂NO | [2] |
| Average Molecular Weight | 302.95 g/mol | [2] |
| Monoisotopic Mass | 300.874 g/mol | [2] |
| Expected [M+H]⁺ (Monoisotopic) | 301.8817 m/z | Calculated |
| Expected Isotopic Pattern | M, M+2, M+4 | [3][4] |
The most telling feature in the mass spectrum of 3,7-Dibromo-4-hydroxyquinoline will be the isotopic cluster for the molecular ion. Bromine has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 natural abundance. For a molecule containing two bromine atoms, the resulting isotopic peaks for the molecular ion will appear at M, M+2, and M+4, with a relative intensity ratio of approximately 1:2:1.[3][4] This pattern is a definitive indicator of a dibrominated species.
Experimental Workflow & Causality
The overall experimental process is designed to ensure sample cleanliness, efficient ionization, and accurate mass detection.[5] Each step is critical for achieving high-quality, reproducible results.
Caption: General workflow for MS analysis of 3,7-Dibromo-4-hydroxyquinoline.
Detailed Protocols
Sample Preparation Protocol
Rationale: Proper sample preparation is essential to prevent contamination of the mass spectrometer and to avoid ion suppression.[5][6] The goal is to prepare a clean, dilute solution of the analyte in a solvent compatible with ESI.[7] High concentrations of non-volatile salts or buffers (e.g., PBS, Tris) must be avoided as they are detrimental to the ESI process.[7] Formic acid is added to the final solvent to facilitate protonation in positive ion mode.
Step-by-Step Protocol:
-
Prepare Stock Solution: Accurately weigh ~1 mg of 3,7-Dibromo-4-hydroxyquinoline and dissolve it in 1 mL of a suitable organic solvent like methanol (MeOH), acetonitrile (ACN), or dimethyl sulfoxide (DMSO) to create a 1 mg/mL stock solution.
-
Prepare Working Solution: Perform a serial dilution of the stock solution. For example, take 10 µL of the 1 mg/mL stock and dilute it with 990 µL of methanol or acetonitrile to create a 10 µg/mL working solution.
-
Final Dilution for Analysis:
-
For Direct Infusion: Take 100 µL of the working solution and dilute it with 900 µL of a solvent mixture appropriate for ESI, such as 50:50 (v/v) acetonitrile:water with 0.1% formic acid. The final concentration will be ~1 µg/mL.
-
For LC-MS: Dilute the working solution to a final concentration between 0.1 and 1 µg/mL using the initial mobile phase composition.
-
-
Filtration (if necessary): If any particulate matter is visible, filter the final solution through a 0.22 µm syringe filter before transferring it to an autosampler vial. This prevents clogging of the fluidic pathways.[7]
Mass Spectrometry Analysis Protocol (ESI-QTOF)
Rationale: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF), is recommended to resolve the isotopic peaks clearly and to obtain a highly accurate mass measurement of the molecular ion, which is crucial for confirming the elemental composition. Both full scan MS for identification and tandem MS (MS/MS) for structural elucidation are performed.[1][8]
Instrument Parameters (Example):
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Positive | The basic nitrogen on the quinoline ring readily accepts a proton. |
| Capillary Voltage | 3.5 - 4.0 kV | Optimizes the electrospray process for stable ion generation. |
| **Nebulizer Gas (N₂) ** | 2 - 3 Bar | Assists in droplet formation and desolvation. |
| Drying Gas (N₂) Flow | 8 - 10 L/min | Facilitates solvent evaporation from the ESI droplets. |
| Drying Gas Temp. | 200 - 250 °C | Provides thermal energy for efficient desolvation. |
| Mass Range | 100 - 500 m/z | Covers the expected molecular ion and its key fragments. |
| Acquisition Mode | Full Scan MS & Targeted MS/MS | MS for identification, MS/MS for structural confirmation. |
| Collision Energy (CID) | 10 - 40 eV (Ramp) | A range of energies is used to induce varying degrees of fragmentation. |
Data Interpretation: What to Expect
Full Scan Mass Spectrum: The Isotopic Signature
The primary analysis involves identifying the molecular ion peak cluster. Due to the two bromine atoms, you should observe three distinct peaks.
Expected Molecular Ion Cluster for [C₉H₅Br₂NO + H]⁺:
| Ion | Theoretical m/z | Expected Relative Abundance |
| [M+H]⁺ (containing ²x⁷⁹Br) | 301.8817 | ~25% (or 1 in a 1:2:1 ratio) |
| [M+2+H]⁺ (containing ¹x⁷⁹Br, ¹x⁸¹Br) | 303.8797 | ~50% (or 2 in a 1:2:1 ratio) |
| [M+4+H]⁺ (containing ²x⁸¹Br) | 305.8776 | ~25% (or 1 in a 1:2:1 ratio) |
The observation of this 1:2:1 isotopic pattern with 2 Da spacing is the most definitive evidence for the presence of a dibrominated compound.[3][4]
Tandem Mass Spectrometry (MS/MS): Fragmentation Pattern
Collision-Induced Dissociation (CID) of the precursor ion (e.g., m/z 303.9) provides structural information. The fragmentation of quinoline derivatives often involves characteristic losses from the ring system.[1][9][10]
Plausible Fragmentation Pathways:
-
Loss of Br: A primary fragmentation event is often the loss of a bromine radical, followed by another. Look for fragments corresponding to [M+H-Br]⁺ and [M+H-2Br]⁺. Each of these fragment families will also exhibit a specific isotopic pattern if they still contain a bromine atom.
-
Loss of H₂O: The presence of a hydroxyl group can lead to the neutral loss of water (18 Da), especially in hydroxylated quinolines.[10]
-
Ring Cleavage: At higher collision energies, the stable quinoline ring system may fragment. Common losses include CO (28 Da) or HCN (27 Da).
Caption: Predicted fragmentation pathway for 3,7-Dibromo-4-hydroxyquinoline.
Conclusion
The mass spectrometric analysis of 3,7-Dibromo-4-hydroxyquinoline is straightforward when a systematic approach is employed. The key to unambiguous identification lies in observing the characteristic 1:2:1 isotopic cluster of the molecular ion in a high-resolution full scan spectrum. This, combined with accurate mass measurement and logical fragmentation patterns from MS/MS analysis, provides multi-layered, definitive evidence of the compound's identity and structure. The protocols outlined in this application note serve as a validated starting point for researchers requiring robust analytical characterization of this and other poly-halogenated molecules.
References
-
Gomez-Perez, M. L., Romero-Gonzalez, R., & Garrido Frenich, A. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Mass Spectrometry, 50(8), 985-994. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. [Link]
-
Kovács, L., Török, Z., & Vékey, K. (2004). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 39(8), 896-902. [Link]
-
Tatematsu, H., & Szinai, S. (1970). Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Journal of Chromatographic Science, 8(10), 590-591. [Link]
-
Doc Brown's Chemistry. (2025). Interpreting the fragmentation pattern of the mass spectrum of 1,2-dibromoethane. [Link]
-
Biocompare. (2019). Prepping Small Molecules for Mass Spec. [Link]
-
ResearchGate. (n.d.). NMR spectra of 5,7-dibromo-8-hydroxyquinoline in DMSO. [Link]
-
Angene Chemical. (n.d.). 3,7-Dibromo-4-hydroxyquinoline. [Link]
-
ResearchGate. (2020). Mass spectra analysis of quinoline alkaloids detected in Sauuda. [Link]
-
El-Sayed, R. (2007). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Afinidad, 64(529), 238-245. [Link]
-
ResearchGate. (2005). Electrospray tandem mass spectrometric analysis of novel synthetic quinoxalinone derivatives. [Link]
-
PubChem. (n.d.). 7-Bromo-4-hydroxyquinoline-3-carboxylic acid. [Link]
-
YouTube. (2023). Bromo pattern in Mass Spectrometry. [Link]
-
MDPI. (2022). Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. Molecules, 27(15), 4989. [Link]
-
Save My Exams. (n.d.). Mass Spectrometry (MS) Fragmentation Patterns (HL). [Link]
-
University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. [Link]
Sources
- 1. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. angenesci.com [angenesci.com]
- 3. C2H4Br2 BrCH2CH2Br mass spectrum of 1,2-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,2-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. m.youtube.com [m.youtube.com]
- 5. biocompare.com [biocompare.com]
- 6. organomation.com [organomation.com]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
In vitro cytotoxicity assay protocol for 3,7-Dibromo-4-hydroxyquinoline.
In Vitro Cytotoxicity Assay Protocol for 3,7-Dibromo-4-hydroxyquinoline
Introduction
Quinoline and its derivatives represent a significant class of heterocyclic compounds that are of considerable interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. 3,7-Dibromo-4-hydroxyquinoline is a halogenated quinoline derivative. The introduction of halogen atoms, such as bromine, into the quinoline scaffold can significantly modulate its physicochemical properties and biological activity, often enhancing its cytotoxic potential. Therefore, a precise and reliable method to quantify the cytotoxic effects of 3,7-Dibromo-4-hydroxyquinoline is essential for its evaluation as a potential therapeutic agent.
This application note provides a detailed protocol for determining the in vitro cytotoxicity of 3,7-Dibromo-4-hydroxyquinoline using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely accepted, robust, and sensitive method for assessing cell viability and proliferation. The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantitative determination of cytotoxicity.
Principle of the MTT Assay
The MTT assay is a standard method for assessing cell viability. In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals. These crystals are then dissolved in a suitable solvent, and the absorbance of the resulting colored solution is measured at a specific wavelength (typically between 500 and 600 nm). The intensity of the purple color is directly proportional to the number of metabolically active, viable cells. A decrease in the number of viable cells following exposure to a cytotoxic agent like 3,7-Dibromo-4-hydroxyquinoline will result in a corresponding decrease in the amount of formazan produced, thus indicating the compound's cytotoxic effect.
Experimental Workflow
Figure 1: A schematic representation of the MTT assay workflow for determining the cytotoxicity of 3,7-Dibromo-4-hydroxyquinoline.
Materials and Reagents
| Material/Reagent | Supplier (Example) | Catalog Number (Example) |
| 3,7-Dibromo-4-hydroxyquinoline | Varies | Varies |
| Human cancer cell line (e.g., HeLa, A549) | ATCC | CCL-2, CRM-CCL-185 |
| Dulbecco's Modified Eagle Medium (DMEM) | Thermo Fisher Scientific | 11965092 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin (100X) | Thermo Fisher Scientific | 15140122 |
| Trypsin-EDTA (0.25%) | Thermo Fisher Scientific | 25200056 |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Thermo Fisher Scientific | 10010023 |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich | M5655 |
| Dimethyl sulfoxide (DMSO), cell culture grade | Sigma-Aldrich | D2650 |
| 96-well flat-bottom cell culture plates | Corning | 3599 |
| Sterile pipette tips and tubes | Varies | Varies |
| Multichannel pipette | Varies | Varies |
| Microplate reader | Varies | Varies |
Protocol
Part 1: Preparation
-
Preparation of 3,7-Dibromo-4-hydroxyquinoline Stock Solution:
-
Prepare a high-concentration stock solution (e.g., 10-100 mM) of 3,7-Dibromo-4-hydroxyquinoline in sterile DMSO.
-
Rationale: DMSO is a common solvent for dissolving hydrophobic compounds for use in cell culture. A high-concentration stock allows for the addition of small volumes to the culture medium, minimizing the final DMSO concentration.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Cell Culture:
-
Culture the chosen cell line (e.g., HeLa) in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture the cells every 2-3 days to maintain exponential growth.
-
Rationale: Using cells in the logarithmic growth phase ensures that the assay results reflect the effect of the compound on actively dividing cells and not on cells that are senescent or contact-inhibited.
-
-
Cell Seeding:
-
Harvest the cells using Trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to the desired seeding density in fresh culture medium. The optimal seeding density should be determined empirically for each cell line but is typically in the range of 5,000-10,000 cells per well in a 96-well plate.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow the cells to attach and resume growth.
-
Part 2: Treatment
-
Preparation of Working Solutions:
-
Prepare serial dilutions of the 3,7-Dibromo-4-hydroxyquinoline stock solution in culture medium to achieve the desired final concentrations.
-
Note: The final concentration of DMSO in the wells should be kept constant across all treatments and should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
A suggested starting range for a novel compound is 0.1, 1, 10, 50, 100, and 250 µM.
-
-
Cell Treatment:
-
After the 24-hour incubation period, carefully remove the old medium from the wells.
-
Add 100 µL of the prepared working solutions of 3,7-Dibromo-4-hydroxyquinoline to the respective wells.
-
Include the following controls:
-
Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest concentration of the test compound. This control is used to assess any potential cytotoxic effects of the solvent.
-
Untreated Control (Blank): Cells treated with fresh culture medium only. This represents 100% cell viability.
-
Medium Blank: Wells containing only culture medium (no cells). This is used for background subtraction.
-
-
Each concentration and control should be tested in triplicate or quadruplicate to ensure statistical validity.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2. The incubation time should be chosen based on the expected mechanism of action of the compound and the cell doubling time.
-
Part 3: MTT Assay
-
Addition of MTT Reagent:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
After the treatment incubation period, add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).
-
Rationale: The MTT is taken up by the cells and reduced to formazan by mitochondrial enzymes.
-
Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
-
Solubilization of Formazan:
-
After the incubation with MTT, carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Rationale: DMSO is an effective solvent for the water-insoluble formazan, resulting in a colored solution.
-
Pipette up and down several times to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis and Interpretation
-
Calculate Percentage Viability:
-
The percentage of cell viability is calculated using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Medium Blank) / (Absorbance of Untreated Control - Absorbance of Medium Blank)] x 100
-
-
Dose-Response Curve and IC50 Determination:
-
Plot the percentage of cell viability against the logarithm of the concentration of 3,7-Dibromo-4-hydroxyquinoline.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit the data and determine the IC50 value. The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%.
-
Software such as GraphPad Prism or R can be used for this analysis.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| High background absorbance | Contamination of medium or reagents | Use fresh, sterile reagents. Ensure aseptic technique. |
| Low absorbance in control wells | Low cell seeding density or poor cell health | Optimize cell seeding density. Use cells from a healthy, log-phase culture. |
| High variability between replicate wells | Uneven cell seeding or pipetting errors | Ensure a single-cell suspension before seeding. Use a multichannel pipette for consistency. |
| Inconsistent formazan crystal formation | Incomplete dissolution of MTT or formazan | Vortex MTT solution before use. Ensure complete dissolution of formazan by thorough pipetting. |
Conclusion
This protocol provides a robust and reliable method for assessing the in vitro cytotoxicity of 3,7-Dibromo-4-hydroxyquinoline. By following these steps, researchers can obtain reproducible data to determine the compound's IC50 value, which is a critical parameter in the early stages of drug discovery and development. Further investigations may be warranted to elucidate the specific mechanism of action underlying the observed cytotoxicity.
References
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]
-
van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237-245. [Link]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3,7-Dibromo-4-hydroxyquinoline
Welcome to the technical support guide for the synthesis of 3,7-Dibromo-4-hydroxyquinoline. This document is designed for researchers, medicinal chemists, and process development professionals who are looking to enhance the yield and purity of this valuable heterocyclic intermediate. We will move beyond simple protocols to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide a robust framework for success.
The synthesis of di-substituted quinolines, particularly with specific regiochemistry, presents a significant challenge due to competing reaction pathways and the potential for isomer formation. A direct, one-pot dibromination of 4-hydroxyquinoline is often unselective and leads to a complex mixture of products, resulting in low yields of the desired 3,7-isomer and creating significant downstream purification challenges.
This guide presents a more controlled, two-step synthetic strategy designed to maximize regioselectivity and overall yield. We will also address common issues encountered during the synthesis in a detailed Q&A format.
Part 1: Recommended Synthetic Strategy & Protocol
To achieve a high yield of 3,7-Dibromo-4-hydroxyquinoline, a sequential approach is superior to direct dibromination. This strategy involves first synthesizing the 7-bromo-4-hydroxyquinoline core and then performing a highly selective bromination at the C-3 position, which is strongly activated by the C-4 hydroxyl group. This method ensures precise control over the bromine substitution pattern.
Overall Synthetic Workflow
The recommended pathway involves two key transformations:
-
Conrad-Limpach Cyclization: Synthesis of 7-Bromo-4-hydroxyquinoline from 3-bromoaniline.
-
Electrophilic Bromination: Selective bromination of the 7-bromo intermediate at the C-3 position.
Caption: Recommended two-step synthesis workflow.
Experimental Protocol 1: Synthesis of 7-Bromo-4-hydroxyquinoline
This protocol is based on the principles of the Conrad-Limpach reaction, a reliable method for forming the 4-hydroxyquinoline core.
Step-by-Step Methodology:
-
Condensation:
-
In a round-bottom flask equipped with a condenser and a Dean-Stark trap, combine 3-bromoaniline (1.0 eq) and diethyl malonate (1.1 eq).
-
Heat the mixture to 140-150°C for 2-3 hours. Ethanol will be generated as a byproduct and can be collected in the trap.
-
Monitor the reaction progress via Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Allow the mixture to cool slightly and remove the excess diethyl malonate under reduced pressure. The crude product, diethyl 2-((3-bromophenyl)amino)maleate, can be used directly in the next step.
-
-
Thermal Cyclization:
-
Caution: This step requires very high temperatures. Perform in a well-ventilated fume hood with appropriate safety gear.
-
Add the crude intermediate from the previous step to a flask containing a high-boiling, inert solvent such as Dowtherm A or diphenyl ether.
-
Heat the mixture to 240-250°C with vigorous stirring. The reaction is typically complete within 30-60 minutes.
-
Monitor by TLC for the formation of the product.
-
Cool the reaction mixture to below 100°C and dilute with a hydrocarbon solvent like hexane or toluene to precipitate the product.
-
Filter the solid, wash thoroughly with the hydrocarbon solvent to remove the high-boiling reaction medium, and dry under vacuum.
-
The crude 7-Bromo-4-hydroxyquinoline can be purified by recrystallization from ethanol or a similar polar solvent.
-
Scientist's Note (Causality): The high temperature of the cyclization step is crucial for overcoming the activation energy of the intramolecular Friedel-Crafts-type acylation onto the aromatic ring. Using a high-boiling solvent like diphenyl ether ensures uniform heating and prevents localized charring, which is a common cause of yield loss.
Experimental Protocol 2: Selective Bromination at C-3
The C-4 hydroxyl group strongly activates the C-3 position for electrophilic substitution, allowing for highly selective bromination.
Step-by-Step Methodology:
-
Reaction Setup:
-
Dissolve 7-Bromo-4-hydroxyquinoline (1.0 eq) in a suitable solvent such as glacial acetic acid or chloroform in a flask protected from light.
-
Cool the solution in an ice bath to 0-5°C.
-
-
Brominating Agent Addition:
-
Method A (N-Bromosuccinimide): Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, maintaining the low temperature. NBS is often preferred as it is a milder source of electrophilic bromine and can reduce the formation of over-brominated byproducts.[1]
-
Method B (Liquid Bromine): Prepare a solution of liquid bromine (1.05 eq) in the same reaction solvent. Add this solution dropwise to the cooled quinoline solution over 30-45 minutes.[2] Extreme caution is required when handling liquid bromine.
-
-
Reaction and Work-up:
-
After the addition is complete, allow the reaction to stir at room temperature and monitor by TLC. The reaction is typically complete in 2-4 hours.
-
Once the starting material is consumed, pour the reaction mixture into a cold aqueous solution of sodium bisulfite or sodium thiosulfate to quench any unreacted bromine.
-
The precipitated solid is the crude product. Filter the solid and wash it extensively with water to remove solvent and salts.
-
Dry the crude 3,7-Dibromo-4-hydroxyquinoline product under vacuum.
-
-
Purification:
-
The primary method for purification is recrystallization. A mixture of ethanol and water or DMF and water is often effective.
-
If isomeric impurities are present, column chromatography on silica gel may be necessary.
-
Scientist's Note (Mechanism): The 4-hydroxyquinoline system exists in tautomeric equilibrium with 4-quinolone. The enol form's hydroxyl group is a powerful activating group, increasing the electron density at the C-3 position and making it highly susceptible to electrophilic attack.[3] This electronic effect is the key to the high regioselectivity of this step.
Part 2: Troubleshooting Guide
This section addresses common problems encountered during the synthesis in a direct question-and-answer format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Cyclization (Step 1) | 1. Incomplete Condensation: The initial reaction between aniline and malonate did not go to completion. 2. Decomposition: The cyclization temperature was too high or heating was uneven, causing charring. 3. Insufficient Temperature: The cyclization temperature was too low to initiate the reaction efficiently. | 1. Confirm Completion: Use TLC to ensure the starting aniline is fully consumed before proceeding. Consider adding a catalytic amount of acid (e.g., p-TsOH). 2. Control Heating: Use a high-boiling solvent with mechanical stirring for even heat distribution. Do not exceed 260°C. 3. Verify Temperature: Ensure your thermometer is calibrated. The reaction requires a temperature of at least 240°C. |
| Formation of Multiple Products in Bromination (Step 2) | 1. Over-bromination: Excess brominating agent or elevated temperature led to the formation of tri-bromo species. 2. Incorrect Regiochemistry: Bromination occurred at other positions (e.g., C-5). This is less likely but possible if the reaction is forced. | 1. Stoichiometry is Key: Use a slight excess (1.05 eq) of the brominating agent. Add it slowly and at a low temperature (0-5°C). 2. Use a Milder Reagent: N-Bromosuccinimide (NBS) is generally more selective than liquid bromine.[1] 3. Solvent Choice: Glacial acetic acid often provides good results for selective brominations of activated rings. |
| Product is Difficult to Purify | 1. Persistent Solvent: The high-boiling solvent from the cyclization step (e.g., diphenyl ether) is trapped in the product. 2. Tarry Byproducts: Decomposition during the reaction has created polymeric impurities. 3. Isomeric Impurities: Direct dibromination was attempted, or side-reactions occurred. | 1. Thorough Washing: After precipitation, wash the filtered solid extensively with a solvent in which the product is insoluble but the impurity is soluble (e.g., hot hexane or toluene). 2. Recrystallization: Attempt recrystallization from several different solvent systems (e.g., EtOH/H₂O, Dioxane, DMF). 3. Chromatography: As a last resort, use column chromatography. A gradient elution from hexane to ethyl acetate is a good starting point. |
| Reaction Stalls / Incomplete Conversion | 1. Poor Reagent Quality: The brominating agent (especially NBS) may have degraded over time. 2. Insufficient Activation: The starting material may be impure, affecting its reactivity. | 1. Use Fresh Reagents: Use a freshly opened bottle of NBS or purify it by recrystallization from water before use. 2. Purify Intermediate: Ensure the 7-Bromo-4-hydroxyquinoline intermediate from Step 1 is reasonably pure before proceeding to the bromination step. |
Troubleshooting Logic Flow
Caption: Troubleshooting flowchart for low yield issues.
Part 3: Frequently Asked Questions (FAQs)
-
Q1: Can I use a different starting material, like 4-chloro-7-bromoquinoline, and hydrolyze it?
-
A: This is a viable alternative strategy. You could potentially synthesize 4-chloro-7-bromoquinoline and then perform a nucleophilic aromatic substitution (hydrolysis) to get the 4-hydroxy group. However, this hydrolysis step often requires harsh conditions (e.g., strong acid or base at high temperatures) which can lead to other side reactions and may not offer a significant advantage in overall yield compared to the Conrad-Limpach approach.
-
-
Q2: How do I definitively confirm the product's structure and regiochemistry?
-
A: A combination of analytical techniques is essential.
-
¹H NMR: The proton count and splitting patterns will be critical. You should expect to see distinct signals for the protons at C-2, C-5, C-6, and C-8, with coupling constants that can help assign their positions.
-
¹³C NMR: This will confirm the presence of 9 unique carbon atoms.
-
Mass Spectrometry: This will confirm the molecular weight and show the characteristic isotopic pattern for a molecule containing two bromine atoms.
-
2D NMR (NOESY/COSY/HMBC): These experiments are invaluable for unambiguously assigning the proton and carbon signals and confirming the substitution pattern. For instance, an HMBC correlation from the C-2 proton to the C-4 carbon would help confirm the quinoline core structure.
-
-
-
Q3: What are the most critical safety precautions for this synthesis?
-
A:
-
Bromine: Liquid bromine is extremely corrosive, toxic upon inhalation, and can cause severe burns. Always handle it in a certified chemical fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). Have a bromine quench solution (sodium thiosulfate) ready.
-
High Temperatures: The cyclization step involves temperatures exceeding 240°C. There is a risk of severe thermal burns. Use appropriate heating mantles and insulated gloves.
-
HBr Gas: The bromination reaction will evolve hydrogen bromide (HBr) gas, which is corrosive and toxic. The reaction should be equipped with a gas trap or scrubber (e.g., a tube leading to a beaker with a sodium hydroxide solution).[4]
-
-
References
-
Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available at: [Link]
-
Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]
-
Abdou, M. M. (2011). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. Available at: [Link]
-
Gomaa, A. M., et al. (2022). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Publishing. Available at: [Link]
-
Köprülü, T. K., et al. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega. Available at: [Link]
- CN108484495B - Synthetic method of 3-bromo-7-hydroxyquinoline - Google Patents.
- US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents.
Sources
- 1. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]
- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. acgpubs.org [acgpubs.org]
Common byproducts in the synthesis of 4-hydroxyquinolines and how to avoid them.
Technical Support Center: Synthesis of 4-Hydroxyquinolines
Welcome to the technical support center for the synthesis of 4-hydroxyquinolines (also known as 4-quinolones). This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges, focusing on the formation of unwanted byproducts and providing field-proven strategies to optimize your synthetic outcomes.
Section 1: The Conrad-Limpach-Knorr Synthesis
The Conrad-Limpach-Knorr synthesis is a cornerstone for constructing the 4-hydroxyquinoline core. It involves the reaction of an aniline with a β-ketoester. However, the reaction conditions, particularly temperature, critically dictate the final product structure, often leading to isomeric byproducts.
FAQ 1.1: I'm getting a significant amount of the isomeric 2-hydroxyquinoline in my reaction. Why is this happening and how can I prevent it?
Problem Identification: You are observing a mixture of 4-hydroxyquinoline and 2-hydroxyquinoline products. This is a classic issue of kinetic versus thermodynamic control in the initial condensation step.
Mechanistic Explanation: The reaction between an aniline and a β-ketoester has two competing pathways:
-
Kinetic Pathway (Lower Temperature): At moderate temperatures (e.g., room temperature to ~100 °C), the aniline's amino group preferentially attacks the more electrophilic ketone carbonyl of the β-ketoester. This leads to a β-aminoacrylate intermediate, which upon thermal cyclization, yields the desired 4-hydroxyquinoline . This is the standard Conrad-Limpach pathway.[1][2]
-
Thermodynamic Pathway (Higher Temperature): At higher temperatures (e.g., >140 °C), the reaction becomes reversible. The aniline attacks the ester carbonyl, which is thermodynamically more favorable, forming a more stable β-ketoanilide intermediate.[1][3] Subsequent cyclization of this anilide, known as the Knorr synthesis, exclusively produces the isomeric 2-hydroxyquinoline .[1][2]
// Connections from reactants to pathways Aniline -> Aminoacrylate [label="Low Temp.\n(RT - 100 °C)", color="#4285F4"]; Ketoester -> Aminoacrylate [color="#4285F4"]; Aniline -> Ketoanilide [label="High Temp.\n(>140 °C)", color="#EA4335"]; Ketoester -> Ketoanilide [color="#EA4335"];
// Invisible edges for alignment {rank=same; Aminoacrylate; Ketoanilide;} }
Caption: Competing pathways in the Conrad-Limpach-Knorr synthesis.
Troubleshooting and Solutions: Control over the initial condensation temperature is paramount.
| Parameter | Recommended Condition | Rationale |
| Condensation Temp. | Room Temperature or slightly elevated (max 80-100 °C) | Favors the formation of the kinetic β-aminoacrylate intermediate, minimizing the thermodynamic β-ketoanilide byproduct.[1] |
| Catalyst | Mild acid (e.g., catalytic acetic acid) or none | Facilitates the initial condensation without promoting the higher-energy Knorr pathway. Strong acids at high temps can favor the Knorr product.[4] |
| Intermediate Isolation | Optional but recommended | If possible, isolating the β-aminoacrylate intermediate before the high-temperature cyclization ensures the purity of the precursor. |
| Cyclization Temp. | High (typically 250-260 °C) | This step requires high energy to overcome the aromaticity of the aniline ring for the electrocyclic ring closure.[1][5] |
| Cyclization Solvent | High-boiling, inert solvent (e.g., Dowtherm A, Diphenyl ether, Mineral Oil) | Ensures a consistent high temperature for efficient cyclization and prevents decomposition that can occur with neat heating.[5][6] Yields can increase dramatically from <30% to >90%.[1][6] |
FAQ 1.2: My thermal cyclization is producing a lot of tar and decomposition products, resulting in a low yield. What are the critical parameters to control?
Problem Identification: You are experiencing significant byproduct formation, likely due to thermal decomposition of starting materials or products at the high temperatures required for cyclization.
Mechanistic Explanation: The high temperatures (~250 °C) needed for the intramolecular cyclization can also promote unwanted side reactions, including polymerization, charring, and fragmentation, especially if the heating is uneven or if reactive functional groups are present on the aniline or ketoester.[6]
Troubleshooting and Solutions:
-
Ensure Uniform Heating: Use a high-boiling solvent like Dowtherm A in a flask equipped with a mechanical stirrer and a reflux condenser.[7] This provides a stable and evenly distributed temperature, preventing localized overheating that leads to charring.
-
Rapid Addition of Precursor: The β-aminoacrylate precursor should be added rapidly to the pre-heated solvent at reflux.[7] This ensures that the precursor spends minimal time at intermediate temperatures where side reactions might occur and quickly reaches the optimal temperature for cyclization.
-
Control Reaction Time: The cyclization is often rapid once the optimal temperature is reached. Over-extending the reflux time (e.g., beyond 15-30 minutes post-addition) can lead to product degradation. Monitor the reaction by TLC if possible.
-
Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that contribute to tar formation, especially with electron-rich anilines.
Optimized Cyclization Protocol:
-
In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, bring the high-boiling solvent (e.g., Dowtherm A) to a vigorous reflux (~255-260 °C).
-
Dissolve the crude β-aminoacrylate intermediate in a minimal amount of a suitable solvent or, if it's an oil, add it neat to the dropping funnel.
-
Add the intermediate rapidly to the refluxing solvent with vigorous stirring.
-
Continue to stir and reflux for an additional 10-15 minutes after the addition is complete.[7]
-
Allow the mixture to cool to room temperature, which should cause the 4-hydroxyquinoline product to precipitate.
-
Add a non-polar solvent like petroleum ether or hexane to fully precipitate the product and aid in filtration.
-
Collect the solid by filtration and wash thoroughly with petroleum ether to remove the high-boiling solvent.[7]
Section 2: The Camps Cyclization
The Camps cyclization is another powerful method, involving the intramolecular cyclization of an o-acylaminoacetophenone (or related substrates) in the presence of a base. The primary challenge here is controlling regioselectivity when two different cyclization pathways are possible.
FAQ 2.1: My Camps cyclization is giving me a mixture of two isomeric quinolones. How can I control the regioselectivity?
Problem Identification: You are obtaining a mixture of a 4-hydroxyquinoline and a 2-hydroxyquinoline. This arises from the base abstracting a proton from one of two possible acidic sites in the precursor.
Mechanistic Explanation: The regioselectivity of the Camps cyclization is dictated by which enolate is formed and which carbonyl is attacked.[6] For a typical o-acylaminoacetophenone:
-
Pathway A (to 4-Hydroxyquinoline): A strong base (e.g., NaOH, KOH) deprotonates the α-carbon of the ketone. The resulting enolate then attacks the amide carbonyl. This is often the thermodynamically favored pathway.[6][8]
-
Pathway B (to 2-Hydroxyquinoline): A weaker base or specific conditions can favor deprotonation of the α-carbon of the amide group. This enolate then attacks the ketone carbonyl.[6]
The choice of base and the steric environment around the acidic protons are the key controlling factors.[9]
// Pathway A Enolate_A [label="Ketone Enolate", shape=Mdiamond, fillcolor="#FFFFFF", fontcolor="#202124"]; Attack_A [label="Attacks Amide Carbonyl", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Product_A [label="4-Hydroxyquinoline", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Pathway B Enolate_B [label="Amide Enolate", shape=Mdiamond, fillcolor="#FFFFFF", fontcolor="#202124"]; Attack_B [label="Attacks Ketone Carbonyl", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Product_B [label="2-Hydroxyquinoline", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Enolate_A [label="Strong Base\n(e.g., NaOH)", color="#4285F4"]; Enolate_A -> Attack_A [label="Intramolecular\nAldol-type Reaction", color="#4285F4"]; Attack_A -> Product_A [label="Dehydration", color="#4285F4"];
Start -> Enolate_B [label="Weaker Base\n(or steric hindrance)", color="#EA4335"]; Enolate_B -> Attack_B [label="Intramolecular\nAldol-type Reaction", color="#EA4335"]; Attack_B -> Product_B [label="Dehydration", color="#EA4335"];
{rank=same; Enolate_A; Enolate_B;} {rank=same; Attack_A; Attack_B;} {rank=same; Product_A; Product_B;} }
Caption: Regioselectivity control in the Camps cyclization.
Troubleshooting and Solutions: Regioselectivity can be directed by carefully selecting the base and reaction conditions.
| Parameter | To Favor 4-Hydroxyquinoline | To Favor 2-Hydroxyquinoline | Rationale |
| Base Strength | Strong base (e.g., aqueous NaOH, KOH, NaOEt)[6][8] | Weaker base (e.g., Cs₂CO₃) or hindered base (e.g., K-t-BuO) | Strong bases favor deprotonation at the more acidic ketone α-position. Weaker bases may favor deprotonation at the amide α-position. |
| Steric Hindrance | Use substrates with less steric bulk near the ketone. | Use substrates with significant steric bulk near the ketone. | Increasing the steric bulk of the R² group (see diagram in reference[9]) can hinder the approach to the ketone's α-proton, favoring attack at the amide and leading to the 2-hydroxyquinoline.[9] |
| Solvent | Protic solvents (e.g., Ethanol, Water) | Aprotic solvents (e.g., Toluene, Dioxane) | Solvent can influence the effective basicity and the geometry of the intermediate enolate.[9] |
| Modified Reagents | Use of TMSOTf and triethylamine | N/A | A modified Camps cyclization using TMSOTf has been developed for the selective synthesis of 2-substituted 4-hydroxyquinolines.[9] |
Section 3: General Troubleshooting & Purification
FAQ 3.1: How can I effectively separate the 4-hydroxyquinoline from the 2-hydroxyquinoline isomer?
Problem Identification: You have an isomeric mixture and need an effective method for purification.
Solution Strategies:
-
Recrystallization: This is the most common and often most effective method. The two isomers frequently have different solubilities in common solvents.
-
General Protocol: Dissolve the crude mixture in a minimum amount of a suitable hot solvent (e.g., ethanol, methanol, water, or mixtures). Allow the solution to cool slowly. One isomer will preferentially crystallize, leaving the other in the mother liquor. Filter to collect the purified crystals.[7] Multiple recrystallizations may be necessary.
-
-
Column Chromatography: While less ideal for large-scale work, silica gel chromatography can be effective for separating small amounts of the isomeric mixture.
-
Solvent System: A typical mobile phase would be a gradient of Dichloromethane (DCM) and Methanol (MeOH) or Ethyl Acetate and Hexanes. The optimal system must be determined by TLC analysis.
-
-
Acid/Base Extraction: Exploiting differences in pKa between the two isomers can sometimes be used for separation, although this is often less efficient than recrystallization.
References
-
A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. National Institutes of Health (NIH). Available at: [Link]
-
Conrad–Limpach synthesis. Wikipedia. Available at: [Link]
-
Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. ResearchGate. Available at: [Link]
-
Camps Reaction and Related Cyclizations. ResearchGate. Available at: [Link]
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. Available at: [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]
-
Conrad-Limpach reaction. ResearchGate. Available at: [Link]
-
Conrad-limpach-knorr synthesis of Quinolone. YouTube. Available at: [Link]
-
Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Scribd. Available at: [Link]
-
4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. Available at: [Link]
- Method for producing 4-hydroxyquinolines.Google Patents.
-
Knorr quinoline synthesis. Wikipedia. Available at: [Link]
- Process for the preparation of 4-hydroxy quinolines.Google Patents.
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]
-
Camps quinoline synthesis. Grokipedia. Available at: [Link]
-
Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 3. youtube.com [youtube.com]
- 4. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]
- 5. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. grokipedia.com [grokipedia.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 3,7-Dibromo-4-hydroxyquinoline
Welcome to the technical support center for the purification of 3,7-Dibromo-4-hydroxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this important heterocyclic compound. As a Senior Application Scientist, my goal is to provide not just steps, but the underlying scientific reasoning to empower you to make informed decisions in your work.
Part 1: Initial Assessment & Impurity Profile
A successful purification begins with a thorough understanding of your crude material. The synthetic route, typically involving the electrophilic bromination of 4-hydroxyquinoline, can lead to a variety of side products.
Q1: My crude product is a dark, sticky solid, not the expected crystalline powder. What are the first steps I should take?
A: A non-crystalline or discolored appearance often points to the presence of residual solvents, unreacted starting materials, or polymeric side products. Before attempting any large-scale purification, a small-scale preliminary analysis is critical.
-
Thin-Layer Chromatography (TLC): This is your most powerful initial tool. Dissolve a small sample of the crude material in a suitable solvent (e.g., ethyl acetate or a mixture of dichloromethane/methanol). Spot it on a silica TLC plate and elute with a solvent system of intermediate polarity, such as 3:1 Hexane:Ethyl Acetate. This will give you a visual map of your mixture's complexity. Your target compound should be one of the major spots, but you will likely see:
-
Less polar spots (higher Rf): Potentially over-brominated products or non-polar impurities.
-
More polar spots (lower Rf): Unreacted 4-hydroxyquinoline or mono-brominated intermediates.
-
Baseline material: Polymeric tars or highly polar salts.
-
-
Proton NMR (¹H NMR): If available, take a quick ¹H NMR spectrum of the crude material. This can provide a rough estimate of the ratio of your desired product to major impurities and confirm the presence of expected functional groups.
Q2: What are the most common impurities I should expect in my crude 3,7-Dibromo-4-hydroxyquinoline?
A: The bromination of activated quinoline rings is often difficult to control perfectly. The primary impurities are typically products of incomplete or over-bromination.
-
Starting Material: 4-hydroxyquinoline.
-
Mono-brominated Intermediates: 3-Bromo-4-hydroxyquinoline and 7-Bromo-4-hydroxyquinoline. The separation of these regioisomers from the final product is a common challenge.
-
Over-brominated Products: Tri-bromo or other poly-brominated species, depending on the reaction conditions.
-
Acidic Residue: Hydrogen bromide (HBr) is a byproduct of the bromination reaction and can form salts with the quinoline nitrogen[1].
-
Positional Isomers: Depending on the synthetic strategy, other dibrominated isomers could be present, though 3,7-dibromination is often favored under specific conditions.
Part 2: Selecting the Optimal Purification Strategy
The choice of purification method is dictated by the impurity profile revealed in your initial assessment and the desired scale and purity of the final product.
Q3: How do I decide between recrystallization, column chromatography, or an acid-base extraction?
A: Each technique exploits different physicochemical properties of your compound and its contaminants. The following decision tree provides a general workflow for selecting the most appropriate method.
Caption: Purification method selection workflow.
Part 3: Detailed Protocols and Troubleshooting Guides
A. Recrystallization
This technique is ideal when your crude product is relatively pure (>85%) and the impurities have significantly different solubilities from your target compound in a given solvent system.
Q4: My crude product has poor solubility in common solvents. How do I find a suitable recrystallization solvent?
A: Finding the right solvent is key. An ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. For halogenated hydroxyquinolines, a systematic approach is best. Based on literature for the structurally similar 5,7-dibromo-8-hydroxyquinoline, certain solvent classes are more effective.[1][2]
Solvent Screening Table
| Solvent Class | Examples | Suitability for 3,7-Dibromo-4-hydroxyquinoline |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate solubility; good for single-solvent recrystallization. Ethanol is a common choice.[1] |
| Esters | Ethyl Acetate | Good solubility when hot; often used in a two-solvent system with an anti-solvent like hexane.[3] |
| Ketones | Acetone | Tends to be a very good solvent, may be difficult to achieve precipitation from. |
| Chlorinated | Dichloromethane, Chloroform | High solubility; generally not ideal for recrystallization unless paired with an anti-solvent. |
| Aromatics | Toluene, Benzene | Good solvents for similar compounds, can be effective for recrystallization.[1] |
| Ethers | Diethyl Ether, 1,4-Dioxane | Low to moderate solubility. |
Troubleshooting Tip: If a single solvent doesn't work, use a two-solvent system. Dissolve the crude product in a minimum amount of a hot "good" solvent (like ethyl acetate or acetone). Then, slowly add a hot "poor" solvent (like hexanes or water) dropwise until the solution becomes faintly cloudy. Allow it to cool slowly for crystal formation.
Experimental Protocol: Recrystallization from Ethanol
-
Place the crude 3,7-Dibromo-4-hydroxyquinoline in an Erlenmeyer flask with a stir bar.
-
Add a small amount of ethanol and heat the mixture to a gentle boil on a hot plate with stirring.
-
Continue adding ethanol in small portions until the solid just dissolves completely. Avoid adding excess solvent.
-
If the solution is colored, you may add a small amount of activated charcoal and boil for another 2-3 minutes.
-
Perform a hot filtration through a fluted filter paper to remove the charcoal and any insoluble impurities.
-
Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature.
-
Once crystal formation appears complete, cool the flask further in an ice bath for 30 minutes to maximize yield.
-
Collect the crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum.
B. Silica Gel Column Chromatography
This is the most powerful technique for separating compounds with close polarities, such as the desired dibromo-product from its mono-bromo precursors.[4][5]
Q5: My spots are smeared and poorly separated on the TLC plate. How do I select an effective eluent for column chromatography?
A: Tailing or smearing on a silica TLC plate often indicates a strong interaction between your compound and the acidic silica gel, which is common for basic compounds like quinolines.
-
Add a Modifier: To improve peak shape, add a small amount of a basic modifier like triethylamine (~0.5-1%) or a few drops of ammonia to your eluent system. This deactivates the acidic sites on the silica, preventing strong adsorption and tailing.
-
Systematic Eluent Selection: Start with a non-polar system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity. The ideal system will give your product an Rf value between 0.25 and 0.35, with clear separation from impurities. A mixture of Ethyl Acetate and Hexane is a very common and effective choice for this class of compounds.[1][3]
Troubleshooting Guide for Column Chromatography
| Issue | Probable Cause | Solution |
| Poor Separation | Eluent is too polar; compounds elute too quickly. | Decrease the polarity of the eluent (increase the proportion of hexane). Ensure your column is long enough (ratio of length to diameter > 10:1). |
| Product Won't Elute | Eluent is not polar enough; compound is strongly adsorbed. | Gradually increase the eluent polarity. A gradient elution (starting non-polar and slowly increasing polarity) is often effective. |
| Cracked/Channeled Column | Improper packing of the silica gel. | Ensure the silica is packed as a uniform slurry and never allowed to run dry. |
C. Acid-Base Extraction
This method is highly effective for removing non-acidic or non-basic impurities and can be a great first-pass purification step before recrystallization or chromatography. The 4-hydroxyquinoline scaffold has both an acidic phenolic hydroxyl group and a basic quinoline nitrogen, allowing for its separation from neutral impurities.[6]
Q6: How can I use pH changes to purify my compound?
A: You can selectively move your target compound between an organic phase and an aqueous phase by protonating or deprotonating it. This workflow is particularly useful for removing neutral, polymeric tars.
Caption: Acid-Base extraction workflow.
Experimental Protocol: Acid-Base Extraction
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate (NaHCO₃) solution to remove any residual HBr. Discard the aqueous layer.
-
Extract the organic layer with 1M sodium hydroxide (NaOH) solution. The 3,7-Dibromo-4-hydroxyquinoline will deprotonate at the hydroxyl group and move into the aqueous layer, leaving neutral impurities behind. Repeat the extraction 2-3 times.
-
Combine the aqueous layers. Slowly acidify the solution with 1M hydrochloric acid (HCl) while stirring. Your purified product will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with deionized water, and dry thoroughly.
Part 4: Final Purity Assessment
Q7: How do I definitively confirm the purity of my final product?
A: No single technique is sufficient. A combination of methods provides the highest confidence.
-
TLC: The purified compound should appear as a single spot in at least two different eluent systems.
-
Melting Point: A sharp melting point that does not change upon further recrystallization is a strong indicator of high purity.
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure and reveal the presence of any remaining impurities. The absence of signals corresponding to the known impurities is key.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
References
-
Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available at: [Link]
-
Köprülü, M., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH. Available at: [Link]
- Google Patents. (2015). Purification method of 8-hydroxyquinoline crude product. CN103304477B.
-
ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions. Available at: [Link]
- Google Patents. (1951). Preparation of 4-hydroxyquinoline compounds. US2558211A.
- Google Patents. (2024). A method for purifying 8-hydroxyquinoline reaction solution. CN117402112A.
-
MDPI. (2023). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Molecules. Available at: [Link]
-
ResearchGate. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Available at: [Link]
-
ACS Publications. (2020). Solubility and Thermodynamic Aspects of 5,7-Dibromo-8-hydroxyquinoline in Thirteen Neat Solvents at Temperatures from 288.15 to 328.15 (333.15) K. Journal of Chemical & Engineering Data. Available at: [Link]
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents [patents.google.com]
Technical Support Center: Optimizing Column Chromatography for Polar Heterocyclic Compounds
Welcome to the technical support center for the purification of polar heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these often-problematic molecules. As Senior Application Scientists, we understand that success lies not just in following a protocol, but in understanding the principles behind it. This resource combines foundational knowledge with field-proven troubleshooting strategies to empower you to overcome even the most difficult separations.
Frequently Asked Questions (FAQs)
Q1: Why are polar heterocyclic compounds so difficult to purify by standard silica gel chromatography?
A1: The difficulty arises from a combination of factors. The polar functional groups (e.g., amines, amides, hydroxyl groups) on the heterocyclic rings lead to very strong interactions with the polar silanol groups on the surface of standard silica gel. This results in several common issues:
-
Poor Elution: The compound may not move from the origin, even with highly polar mobile phases like 100% ethyl acetate or even methanol/DCM mixtures.
-
Significant Peak Tailing: Strong, non-specific interactions cause the compound to elute slowly and asymmetrically, leading to broad, tailing peaks and poor resolution from impurities.
-
Irreversible Adsorption: In some cases, the compound can bind so strongly that it does not elute from the column at all, leading to low recovery.
-
On-Column Degradation: The acidic nature of standard silica gel can cause degradation of sensitive heterocyclic compounds.
Q2: My polar compound is streaking badly on the TLC plate. What does this indicate for my column?
A2: Streaking on a TLC plate is a direct forecast of what will happen on your column. It's a classic sign of overloading or strong analyte-stationary phase interactions. The acidic nature of silica gel can protonate basic heterocycles (like pyridines or imidazoles), causing them to bind very strongly and elute poorly. This leads to the characteristic "streak." For your column, this means you will likely see a very broad, tailing peak with poor recovery. Addressing this issue at the TLC stage is critical before scaling up.
Q3: What are the main alternative strategies to standard normal-phase chromatography for these compounds?
A3: When standard silica fails, there are three primary alternative strategies to consider:
-
Mobile Phase Modification: Adding a competitive base (like triethylamine or ammonia) or an acid (like acetic or formic acid) to the mobile phase can drastically improve peak shape.
-
Reversed-Phase (RP) Chromatography: Using a non-polar stationary phase (like C18) with a polar mobile phase (like water/acetonitrile or water/methanol) is often the most effective approach for highly polar compounds.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase (like bare silica, diol, or amino-bonded silica) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (e.g., >80% acetonitrile) and a small amount of aqueous buffer. It provides an effective alternative for compounds that are too polar for reversed-phase.
Troubleshooting Guide: Common Problems & Solutions
Problem 1: Compound Stuck at the Origin / Poor Elution
This is the most common issue, where the high polarity of the heterocyclic compound leads to excessively strong retention on silica gel.
Causality: The polar functional groups on your molecule are interacting more strongly with the silica stationary phase than with the mobile phase. The silanol groups on silica are acidic and will readily protonate basic nitrogen-containing heterocycles, causing them to bind ionically.
-
Assess Polarity Mismatch: If you are using a non-polar solvent system (e.g., Hexane/Ethyl Acetate), you need to significantly increase the mobile phase polarity. A common starting point for polar compounds is a gradient from 100% Dichloromethane (DCM) up to 10-20% Methanol in DCM.
-
Introduce a Competitive Base: If your compound is basic (e.g., contains a pyridine or imidazole ring), the silica surface is likely protonating it.
-
Action: Add a small amount of a competitive base to your mobile phase. Triethylamine (TEA) is a common choice. Start with 0.1-1% (v/v) TEA in your mobile phase system. Ammonia (as a 7N solution in methanol) can also be used, especially if TEA is not compatible with your molecule.
-
Mechanism: The TEA will preferentially interact with the acidic silanol sites on the silica, effectively "masking" them from your compound. This reduces the strong ionic interactions and allows your compound to elute more effectively.
-
-
Consider an Acid Modifier for Acidic Compounds: If your compound is acidic (e.g., contains carboxylic acids), add 0.1-1% acetic acid or formic acid to the mobile phase to suppress the ionization of your compound and improve peak shape.
-
Switch to a Less Acidic Stationary Phase: If modifiers are not sufficient, consider using a different stationary phase.
-
Alumina (basic or neutral): Basic alumina is an excellent alternative for acid-sensitive or basic compounds.
-
Treated Silica: Deactivated or base-washed silica gel is commercially available and can provide a less acidic surface.
-
Caption: Decision tree for troubleshooting poor elution.
Problem 2: Poor Separation and Peak Tailing
Even if the compound elutes, you may face the challenge of broad, tailing peaks that co-elute with impurities.
Causality: Peak tailing is often caused by the same strong analyte-silica interactions described above. A portion of the analyte molecules get "stuck" in highly active sites on the silica and elute later than the main band, creating a tail. It can also be caused by poor solubility in the mobile phase or column overloading.
-
Implement Mobile Phase Modifiers: As with elution issues, the first step is to use additives. For basic compounds, add TEA or ammonia. For acidic compounds, add acetic or formic acid. This is the most common and effective solution for peak tailing of polar heterocycles.
-
Reduce Sample Load: You may be overloading the column. The strong binding sites are finite, and when they become saturated, the peak shape can deteriorate significantly.
-
Action: Reduce the amount of crude material loaded onto the column by 50-75% and re-run the purification. A general rule of thumb is to load 1-5% of the column mass for a difficult separation.
-
-
Switch to a Different Chromatography Mode: If modifiers and load reduction fail, a change in mechanism is required.
-
Reversed-Phase (RP-HPLC/Flash): This is the go-to technique for polar compounds. The separation is based on hydrophobicity. Since your compound is polar, it will elute early in the run, often with excellent peak shape, using a mobile phase of water and acetonitrile/methanol.
-
HILIC: HILIC is ideal for compounds that are too polar for good retention on C18 columns. It operates with a high organic content mobile phase, which is advantageous for sample solubility and solvent evaporation post-purification.
-
| Property of Heterocycle | Primary Mode | Secondary Mode | Common Mobile Phase |
| Highly Polar, Basic | Reversed-Phase (C18) | HILIC | Water/Acetonitrile + 0.1% TFA or Formic Acid |
| Highly Polar, Acidic | Reversed-Phase (C18) | HILIC | Water/Acetonitrile + 0.1% Formic Acid or Ammonium Acetate buffer |
| Moderately Polar, Basic | Normal Phase (Silica) | Alumina (Basic) | DCM/Methanol + 0.5% TEA |
| Sensitive to Acid/Base | Reversed-Phase (C18) | Neutral Alumina | Water/Methanol (neutral pH) |
Problem 3: Compound is Degrading on the Column
Causality: The acidic surface of silica gel can catalyze the degradation of sensitive functional groups. This is particularly common for compounds containing acetals, ketals, or certain protecting groups (e.g., Boc, Trityl).
-
Neutralize the Silica Gel: Before running the column, you can try to passivate the stationary phase.
-
Action: Flush the packed column with your starting mobile phase containing 1-2% triethylamine. Discard the wash and then proceed with loading your sample and running the purification with a mobile phase containing 0.5-1% TEA.
-
-
Switch to a Non-Acidic Stationary Phase:
-
Neutral Alumina: This is often the best choice for acid-sensitive compounds.
-
Reversed-Phase (C18): C18 silica is generally much less acidic than bare silica and is an excellent option. The aqueous mobile phases used are also typically buffered near neutral pH.
-
-
Use a "Buffer" in Your Sample Load: If you are doing a dry load, pre-adsorb your compound onto a small amount of a basic solid like sodium bicarbonate or basic alumina before adding it to the silica gel for loading. This can help protect the compound as it enters the column.
Caption: Workflow for passivating a silica gel column.
References
Technical Support Center: Purification of 3,7-Dibromo-4-hydroxyquinoline
Welcome to the technical support guide for the recrystallization of 3,7-Dibromo-4-hydroxyquinoline. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this compound. Given that specific, validated recrystallization protocols for 3,7-Dibromo-4-hydroxyquinoline are not widely published, this guide provides the fundamental principles, a systematic methodology for solvent selection, and robust troubleshooting strategies to help you develop an effective purification protocol. Our approach is grounded in established chemical principles to ensure you can build a self-validating and reproducible process.
Frequently Asked Questions (FAQs)
Q1: What intrinsic properties of 3,7-Dibromo-4-hydroxyquinoline make its recrystallization challenging?
A1: The structure of 3,7-Dibromo-4-hydroxyquinoline presents a unique combination of functional groups that influence its solubility and crystallization behavior. The quinoline core is a rigid, aromatic heterocyclic system, which can promote efficient crystal lattice packing. However, the presence of two bromine atoms significantly increases the molecule's molecular weight and alters its electronic properties, while the 4-hydroxy group allows for hydrogen bonding. This combination can lead to unpredictable solubility in common organic solvents. Compounds with both halogen and hydrogen-bonding moieties can sometimes exhibit complex crystallization behavior, including the potential for polymorphism or "oiling out".[1]
Q2: What is the core principle for selecting an ideal recrystallization solvent for this compound?
A2: The fundamental principle of recrystallization is based on differential solubility.[2][3] An ideal solvent will exhibit the following characteristics:
-
High solubility at elevated temperatures: The solvent should completely dissolve your crude 3,7-Dibromo-4-hydroxyquinoline near the solvent's boiling point.
-
Low solubility at low temperatures: As the solution cools, the compound's solubility should decrease sharply, promoting crystallization and maximizing recovery.
-
Inertness: The solvent must not react with the compound.[3][4]
-
Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after filtration).[3]
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying step.[4]
Q3: When should I consider a single-solvent versus a two-solvent recrystallization system?
A3:
-
Single-Solvent System: This is the preferred and most straightforward method. It should be your first choice if you can identify a single solvent that meets the criteria described in Q2.
-
Two-Solvent System: This method is employed when no single solvent is ideal.[5] It involves a "soluble" solvent in which your compound is readily soluble even at room temperature, and a "miscible anti-solvent" in which your compound is poorly soluble. The process involves dissolving the compound in a minimum amount of the hot "soluble" solvent and then adding the "anti-solvent" dropwise until the solution becomes cloudy (saturated), followed by gentle heating to redissolve and slow cooling. This approach is powerful but requires careful control to prevent premature precipitation or "oiling out".[4][5]
Systematic Protocol for Recrystallization Solvent Screening
The most reliable method for finding a suitable solvent is through systematic, small-scale screening. This empirical approach prevents the waste of valuable material and time.
Experimental Protocol: Small-Scale Solvent Screening
-
Preparation: Arrange a series of small test tubes (e.g., 13x100 mm). In each tube, place approximately 10-20 mg of crude 3,7-Dibromo-4-hydroxyquinoline.
-
Solvent Addition (Room Temp): To the first test tube, add a potential solvent (see Table 1 for suggestions) dropwise (approx. 0.5 mL). Stir vigorously with a glass rod for 60 seconds. Record your observation in a logbook (see Table 1). If the solid dissolves completely at room temperature, the solvent is unsuitable as a single solvent.[6]
-
Heating: If the solid did not dissolve at room temperature, heat the test tube in a hot water or sand bath. Continue adding the solvent dropwise while heating until the solid fully dissolves. Be patient and add the minimum amount of hot solvent required.[5]
-
Cooling & Observation: Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. Do not agitate the tube.[6] After it reaches ambient temperature, place it in an ice-water bath for 15-20 minutes.
-
Evaluation: Observe the quality and quantity of the crystals formed. An ideal solvent will yield a significant crop of well-defined crystals. A poor solvent will yield no crystals or a negligible amount.
-
Repeat: Repeat steps 2-5 for each solvent you wish to screen.
Data Presentation: Solvent Screening Log
Summarize your experimental observations in a structured table to facilitate direct comparison and selection of the optimal solvent system.
| Solvent | Polarity | Solubility at Room Temp (25°C) | Solubility at Boiling Point | Observations Upon Cooling (Crystal Formation, Color, etc.) | Suitability Rating (Poor, Fair, Good, Excellent) |
| Hexane | Non-polar | Record observation (e.g., Insoluble) | Record observation | Record observation | Rate suitability |
| Toluene | Non-polar | Record observation | Record observation | Record observation | Rate suitability |
| Ethyl Acetate | Polar Aprotic | Record observation | Record observation | Record observation | Rate suitability |
| Acetone | Polar Aprotic | Record observation | Record observation | Record observation | Rate suitability |
| Isopropanol | Polar Protic | Record observation | Record observation | Record observation | Rate suitability |
| Ethanol | Polar Protic | Record observation | Record observation | Record observation | Rate suitability |
| Methanol | Polar Protic | Record observation | Record observation | Record observation | Rate suitability |
| Acetonitrile | Polar Aprotic | Record observation | Record observation | Record observation | Rate suitability |
| Water | Polar Protic | Record observation | Record observation | Record observation | Rate suitability |
Standard Recrystallization Workflow
Once an optimal solvent has been identified from your screening, you can proceed with the bulk purification. The following diagram and protocol outline the standard, self-validating workflow.
Mandatory Visualization: Recrystallization Workflow Diagram
Caption: Standard workflow for single-solvent recrystallization.
Experimental Protocol: Bulk Recrystallization
-
Dissolution: Place the crude 3,7-Dibromo-4-hydroxyquinoline in an Erlenmeyer flask (never a beaker, to minimize solvent evaporation).[6] Add a magnetic stir bar or boiling chips. Add the chosen solvent and begin heating with stirring. Add just enough hot solvent to fully dissolve the solid.
-
Hot Filtration (Conditional): If you observe insoluble impurities (e.g., dust, non-soluble side products), you must perform a hot gravity filtration. To prevent premature crystallization in the funnel, use a stemless funnel, pre-heat the funnel and filter paper with hot solvent vapor, and add a slight excess of solvent (~5-10%) to the solution before filtering.[7]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[2] Once at room temperature, submerge the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: While the crystals are still in the funnel under vacuum, wash them with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.[6]
-
Drying: Allow the crystals to dry on the filter by pulling air through them for 15-20 minutes. Then, transfer the purified crystals to a watch glass for air-drying or place them in a vacuum oven at a mild temperature.
Troubleshooting Guide
Q: My compound dissolved, but no crystals are forming upon cooling.
A: This is a common issue indicating that the solution is not supersaturated.
-
Cause 1: Too much solvent was added. The concentration of the compound is below its solubility limit, even in the cold.
-
Solution: Gently heat the solution to boil off some of the solvent.[5] Once the volume is reduced by 15-20%, allow it to cool again. Repeat until you observe crystal formation.
-
-
Cause 2: The compound requires a nucleation site. Crystal formation is kinetically hindered.
-
Solution 1 (Scratching): Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod.[5][7] The microscopic glass fragments can serve as nucleation sites.
-
Solution 2 (Seeding): If you have a pure crystal of 3,7-Dibromo-4-hydroxyquinoline, add a single, tiny crystal to the cold solution. This "seed" will act as a template for further crystal growth.[3][7]
-
Q: My compound is "oiling out" instead of forming crystals.
A: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.[7] The resulting oil is an impure liquid phase.
-
Solution 1: Re-heat and add more solvent. Heat the solution until the oil redissolves completely. Add a small amount of additional solvent (10-15% more volume) to lower the saturation temperature. Then, cool very slowly, perhaps insulating the flask to prolong the cooling period.
-
Solution 2: Change solvent system. The chosen solvent may be inappropriate. Try a solvent with a lower boiling point or switch to a two-solvent system where crystallization can be induced more gently.
-
Solution 3: Vigorous Agitation. Sometimes, vigorously scratching or stirring the oil as it cools can induce crystallization.
Q: The recrystallized product is still colored.
A: This indicates the presence of colored, soluble impurities that co-crystallized or were adsorbed onto the crystal surface.
-
Solution: Use Activated Carbon. After dissolving the crude solid in the hot solvent, add a very small amount of activated carbon (Norit) – typically 1-2% of the solid's weight. The high surface area of the carbon will adsorb the colored impurities. Boil the solution with the carbon for 5-10 minutes, then remove the carbon via hot gravity filtration before proceeding to the cooling step. Caution: Adding carbon to a boiling solution can cause violent frothing. Cool the solution slightly before adding it.
Mandatory Visualization: Troubleshooting Flowchart
Caption: Logical decision tree for common recrystallization issues.
References
- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- Al-Ostath, A., et al. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI.
- Köprülü, T. K., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH.
- DE2515476A1 - 5,7-Dibromo-8-hydroxyquinoline prepn.
-
Chemistry LibreTexts. (2023). Recrystallization. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents (Alternate Link). [Link]
- Elderfield, R. C., & Maggiolo, A. D. (1951). U.S. Patent No. 2,558,211.
-
San Jose State University. (n.d.). Recrystallization-1.pdf. [Link]
-
University of Alberta. (n.d.). Recrystallization - Single Solvent. [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. [Link]
-
Wu, Z., et al. (2020). Solubility and Thermodynamic Aspects of 5,7-Dibromo-8-hydroxyquinoline in Thirteen Neat Solvents. Journal of Chemical & Engineering Data. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
Sources
Technical Support Center: Troubleshooting Low Yields in Quinoline Bromination
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for quinoline bromination reactions. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with achieving high yields and selectivity in their experiments. The following content is structured in a question-and-answer format to directly address common issues, providing not only solutions but also the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My reaction has stalled, showing low conversion of the quinoline starting material. What are the likely causes and solutions?
Low conversion is a common issue that typically points to insufficient reactivity of the electrophile or deactivation of the quinoline substrate.
Underlying Causality: The quinoline nucleus is a bicyclic heteroaromatic system. The nitrogen atom acts as an electron-withdrawing group via induction, deactivating the entire ring system towards electrophilic attack compared to benzene. Furthermore, under acidic conditions, the nitrogen is protonated to form the quinolinium ion, which is significantly more deactivated. If your reaction conditions are not sufficiently forcing, the electrophilic brominating agent may not be potent enough to react efficiently.
Troubleshooting Workflow:
-
Verify Reagent Activity:
-
Molecular Bromine (Br₂): Ensure it has been stored properly and has not been compromised by moisture. It should be a reddish-brown liquid.
-
N-Bromosuccinimide (NBS): NBS can degrade over time, especially if exposed to light and moisture. For best results, use freshly recrystallized NBS.[1]
-
-
Increase Reaction Temperature: Gently increasing the temperature can often overcome the activation energy barrier. Monitor the reaction closely by TLC or LC-MS to avoid decomposition and byproduct formation.
-
Consider a Stronger Brominating System: If milder conditions fail, a more potent system may be required.
-
Lewis Acid Catalysis: Adding a Lewis acid (e.g., AlCl₃, FeCl₃) can polarize the Br-Br bond of molecular bromine, creating a more powerful "Br+" electrophile.
-
Strong Acid Medium: Performing the reaction in concentrated sulfuric acid protonates the quinoline, but it also generates a highly electrophilic environment that can drive the reaction forward, albeit with different regioselectivity (see FAQ 2).[2]
-
-
Check for Competing Reactions: The generated HBr can protonate the starting quinoline, effectively removing it from the reaction pathway with the neutral-condition electrophile. Adding a non-nucleophilic base like pyridine can scavenge this acid.[3]
FAQ 2: I've obtained a mixture of isomers (e.g., 5-bromo, 8-bromo, and 3-bromo). How can I improve the regioselectivity?
This is the most frequent challenge in quinoline bromination. Regioselectivity is dictated by a delicate balance between the inherent electronics of the quinoline ring and the reaction conditions, primarily pH.
Expertise & Causality: The site of electrophilic attack on quinoline is highly dependent on whether the reaction occurs on the neutral molecule or the protonated quinolinium cation.
-
On the Quinolinium Ion (Strongly Acidic Media): The pyridine ring is strongly deactivated by the positive charge on the nitrogen. Electrophilic attack is therefore directed to the less deactivated benzene ring, primarily at the C-5 and C-8 positions.[3][4]
-
On the Neutral Quinoline Molecule (Neutral/Non-acidic Media): The pyridine ring is still deactivated, but the benzene ring is activated. Calculations and experimental results show that substitution can occur at C-8, C-6, and C-3.[3] Under certain thermal or radical conditions, 3-bromoquinoline can be formed exclusively.[3][5]
Visualizing the Mechanistic Choice:
Sources
Stability and degradation issues of 3,7-Dibromo-4-hydroxyquinoline.
Welcome to the technical support center for 3,7-Dibromo-4-hydroxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability and degradation of this compound. Our goal is to equip you with the knowledge to anticipate and address challenges in your experiments, ensuring the integrity and reproducibility of your results.
Introduction to 3,7-Dibromo-4-hydroxyquinoline
3,7-Dibromo-4-hydroxyquinoline is a halogenated derivative of 4-hydroxyquinoline. While specific data on this compound is limited, its structural features—a quinoline core, a hydroxyl group, and bromine substituents—suggest potential instabilities that are common to related chemical classes. This guide synthesizes information from analogous compounds and general principles of organic chemistry to provide a robust framework for its handling and use.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and stability of 3,7-Dibromo-4-hydroxyquinoline.
Q1: What are the recommended storage conditions for 3,7-Dibromo-4-hydroxyquinoline?
A1: For long-term storage, 3,7-Dibromo-4-hydroxyquinoline solid should be kept in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) and stored in a cool, dark, and dry place. Refrigeration at 2-8°C is recommended. For solutions, it is highly advisable to prepare them fresh for each experiment. If short-term storage of a stock solution is necessary, it should be stored in an amber vial at -20°C or -80°C, though stability under these conditions should be verified.[1]
Q2: My solution of 3,7-Dibromo-4-hydroxyquinoline is changing color. What is happening?
A2: A color change, such as the development of a yellow or brown hue, is a common indicator of degradation.[1] For hydroxyquinoline derivatives, this can be triggered by several factors:
-
Photodegradation: Exposure to light, especially UV light, can induce degradation. 8-Hydroxyquinoline, a related compound, is known to darken upon light exposure.[2]
-
Oxidation: The phenolic hydroxyl group can be susceptible to oxidation, which is often accelerated by light, heat, or the presence of metal ions.
-
pH-related instability: The pH of your solvent can significantly impact the stability of the compound.
Q3: What are the best solvents for dissolving 3,7-Dibromo-4-hydroxyquinoline?
A3: Based on solubility studies of the related compound 5,7-dibromo-8-hydroxyquinoline, polar aprotic solvents are likely to be effective.[3] Recommended starting points for solubility testing include:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Tetrahydrofuran (THF)
For aqueous buffers, the use of a co-solvent like DMSO or DMF is likely necessary. However, be aware that the choice of solvent can influence the rate of degradation. It is crucial to assess the stability of the compound in your chosen solvent system over the time course of your experiment.
Q4: How does pH affect the stability of 3,7-Dibromo-4-hydroxyquinoline?
A4: The 4-hydroxyquinoline moiety has a phenolic hydroxyl group, making its solubility and stability pH-dependent. At alkaline pH, the hydroxyl group will be deprotonated to a phenoxide, which is more susceptible to oxidation. Conversely, strongly acidic conditions could potentially promote hydrolysis or other degradation pathways, though this is generally less common for this structure. It is advisable to use buffered solutions and to determine the optimal pH range for your specific application through stability studies.
Q5: What are the likely degradation pathways for this compound?
A5: Based on the structure and data from related compounds, several degradation pathways are plausible:
-
Photodegradation: This is a significant concern for brominated hydroxyquinolines.[4][5] Degradation could involve reductive debromination (loss of a bromine atom) or other complex photoreactions.
-
Oxidation: The electron-rich aromatic ring, activated by the hydroxyl group, is susceptible to oxidation, potentially leading to the formation of quinones or ring-opened products.
-
Hydrolysis: Under forcing conditions (e.g., high temperature and strong base), hydrolysis of the bromine substituents to hydroxyl groups could occur, though this is less likely under typical experimental conditions.[6]
Part 2: Troubleshooting Guide
This section provides a problem-and-solution framework for common experimental issues.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or non-reproducible results in biological assays. | Degradation of the compound in the stock solution or assay buffer. | 1. Prepare fresh solutions of 3,7-Dibromo-4-hydroxyquinoline immediately before each experiment. 2. Verify the concentration and purity of your stock solution using HPLC. 3. Conduct a preliminary experiment to assess the stability of the compound in your assay buffer over the duration of the experiment.[1] |
| Appearance of new peaks in HPLC chromatogram over time. | Chemical degradation of the compound. | 1. Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. 2. If possible, work under an inert atmosphere to minimize oxidation. 3. Analyze the new peaks using LC-MS to identify the molecular weights of the degradation products and infer the degradation pathway.[1] |
| Precipitation of the compound from solution. | Exceeding the solubility limit or degradation to a less soluble product. | 1. Confirm that you are using an appropriate solvent and have not exceeded the solubility limit. 2. Consider gentle warming or sonication to aid dissolution, but be mindful of potential thermal degradation. 3. Filter the solution through a 0.22 µm filter before use to remove any undissolved solid or precipitate. 4. Adjusting the pH of the solution with a suitable buffer may improve solubility and stability.[1] |
| Gradual loss of compound concentration in stock solution. | Slow degradation during storage. | 1. Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. 2. Store aliquots at -80°C for longer-term storage.[7] 3. Re-qualify the concentration of the stock solution periodically if it is stored for an extended period. |
Part 3: Experimental Protocols & Methodologies
Protocol 1: Preparation and Handling of a Stock Solution
-
Weighing: Weigh the solid 3,7-Dibromo-4-hydroxyquinoline in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[8]
-
Dissolution: Add the desired volume of a suitable solvent (e.g., DMSO) to the solid to achieve the target concentration.
-
Solubilization: Vortex or sonicate the solution gently to ensure complete dissolution.
-
Storage: If not for immediate use, store the solution in an amber, tightly capped vial at -20°C or -80°C.[7]
-
Working Solutions: Prepare working solutions by diluting the stock solution in the appropriate experimental buffer immediately before use.
Protocol 2: Forced Degradation Study (for Stability Assessment)
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[9]
-
Preparation: Prepare a solution of 3,7-Dibromo-4-hydroxyquinoline in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Aliquot the solution and expose it to the following stress conditions:[10]
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 6, 24 hours).
-
Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for a specified time.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for a specified time.
-
Thermal Degradation: Heat the solution at 60°C in the dark.
-
Photodegradation: Expose the solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[11]
-
-
Neutralization: After the specified time, neutralize the acidic and basic samples.
-
Analysis: Analyze all samples, including an unstressed control, by a stability-indicating HPLC method (see Protocol 3). Aim for 5-20% degradation of the parent compound.[10]
Protocol 3: Stability-Indicating HPLC Method Development
-
Column Selection: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Use a photodiode array (PDA) detector to monitor the elution of the parent compound and any degradation products at multiple wavelengths.
-
Method Validation: Inject the samples from the forced degradation study to ensure that all degradation products are well-resolved from the parent peak and from each other.[12]
Part 4: Visualizations
Diagram 1: Potential Degradation Pathways
This diagram illustrates the hypothetical degradation pathways of 3,7-Dibromo-4-hydroxyquinoline based on the chemistry of related compounds.
Caption: Workflow for investigating the stability of 3,7-Dibromo-4-hydroxyquinoline.
References
-
Pharmaffiliates. (n.d.). 4-Hydroxyquinoline. Retrieved from [Link]
- Zhu, L., & Lu, Y. (2002). Brominated Hydroxyquinoline as a Photolabile Protecting Group with Sensitivity to Multiphoton Excitation. Organic Letters, 4(15), 2569–2572.
- Kadi, A. A., et al. (2012). Characterization of four new photodegradation products of hydroxychloroquine through LC-PDA, ESI-MSn and LC-MS-TOF studies. Journal of Pharmaceutical and Biomedical Analysis, 62, 199-210.
- Szczepanik, M., et al. (2023). Reductive Photodegradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Fe3O4 Surface. Molecules, 28(12), 4758.
- Google Patents. (2006). JP2006513249A - Bromination of hydroxy aromatic compounds and conversion to dihydroxy....
-
Zhu, L., & Lu, Y. (2002). Brominated hydroxyquinoline as a photolabile protecting group with sensitivity to multiphoton excitation. PubMed. Retrieved from [Link]
- Çakmak, O., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
-
PubChem. (n.d.). 8-Hydroxyquinoline. Retrieved from [Link]
- Wu, Z., et al. (2020). Solubility and Thermodynamic Aspects of 5,7-Dibromo-8-hydroxyquinoline in Thirteen Neat Solvents at Temperatures from 288.15 to 328.15 (333.15) K.
- Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
- El-Gendy, M. A., et al. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. Journal of Pharmaceutical and Biomedical Analysis, 231, 115392.
- Reineke, W. (2001). Degradation of Haloaromatic Compounds. In Environmental Processes.
- von Gunten, U., et al. (2015). Reaction of bromine and chlorine with phenolic compounds and natural organic matter extracts--Electrophilic aromatic substitution and oxidation.
-
HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
- Zhang, Y., et al. (2021). Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process.
-
PharmaGuideline. (2017). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]
-
MedCrave. (2016). Forced degradation studies. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 8-Hydroxyquinoline | C9H7NO | CID 1923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Brominated hydroxyquinoline as a photolabile protecting group with sensitivity to multiphoton excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JP2006513249A - Bromination of hydroxy aromatic compounds and conversion to dihydroxy aromatic compounds. - Google Patents [patents.google.com]
- 7. 4-Hydroxyquinoline | Antibacterial | TargetMol [targetmol.com]
- 8. hscprep.com.au [hscprep.com.au]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. medcraveonline.com [medcraveonline.com]
- 12. sepscience.com [sepscience.com]
Technical Support Center: Optimizing HPLC Separation of Quinoline Derivatives
Welcome to the technical support center for the chromatographic analysis of quinoline derivatives. This guide is designed for researchers, analytical scientists, and drug development professionals who are working to develop robust and efficient HPLC methods for this important class of compounds. Here, we will move beyond generic advice to provide in-depth, mechanistically grounded answers to common challenges, transforming routine analysis into a scientifically rigorous process.
Frequently Asked Questions (FAQs)
Q1: Why is mobile phase pH the most critical parameter for analyzing quinoline derivatives?
A: The mobile phase pH is paramount because quinoline and its derivatives are basic compounds.[1][2] The nitrogen atom in the quinoline ring system can accept a proton, meaning its ionization state is directly controlled by the pH of the mobile phase.[3][4]
The basicity of a compound is defined by its pKa, which is the pH at which the compound is 50% ionized and 50% neutral. The pKa of the conjugate acid of quinoline is approximately 4.9.[2][5]
-
At a pH well below the pKa (e.g., pH < 3): The quinoline derivative will be predominantly in its protonated, cationic form. In this state, it is highly polar and will have weak retention on a non-polar reversed-phase (e.g., C18) column, eluting very early.
-
At a pH well above the pKa (e.g., pH > 7): The compound will be in its neutral, un-ionized form. This form is significantly more hydrophobic, leading to stronger interaction with the stationary phase and thus, longer retention.[6]
-
At a pH near the pKa (pH ≈ 3.9 - 5.9): The compound will exist as a mixture of ionized and neutral forms. Operating in this range leads to poor chromatography, including peak splitting or severe tailing, as the two forms can exhibit different retention behaviors.[4] Small, uncontrolled fluctuations in mobile phase pH can cause large, unpredictable shifts in retention time, making the method unreliable.[3][6]
Therefore, controlling the pH to be at least 1.5-2 units away from the analyte's pKa is crucial for achieving reproducible retention times and symmetrical peak shapes.[3][4]
Q2: Should I use acetonitrile or methanol as the organic modifier?
A: Both acetonitrile (ACN) and methanol (MeOH) are common organic modifiers in reversed-phase HPLC, but they possess different properties that can significantly impact the separation of quinoline derivatives.[7]
| Property | Acetonitrile (ACN) | Methanol (MeOH) | Rationale & Impact on Quinoline Analysis |
| Elution Strength | Stronger[8] | Weaker[9] | ACN will generally lead to shorter retention times than the same percentage of MeOH. This can be advantageous for high-throughput screening.[8] |
| Selectivity | Aprotic, dipole-dipole interactions[7] | Protic, hydrogen-bonding capability[7][9] | This is the most critical difference. Because MeOH is a protic solvent, it can form hydrogen bonds, which can alter selectivity for quinoline derivatives, especially those with polar substituents.[9] If you are struggling to resolve two closely eluting quinoline analogues with ACN, switching to MeOH (or vice-versa) is a powerful tool to change the elution order.[7] |
| System Pressure | Lower viscosity, lower backpressure[8] | Higher viscosity, higher backpressure[7] | ACN is often preferred for high flow rates or with columns packed with small particles (UHPLC) to avoid over-pressurizing the system.[8] |
| UV Cutoff | ~190 nm | ~205 nm | ACN's lower UV cutoff provides a cleaner baseline and better sensitivity for low-wavelength detection.[8] |
| π-π Interactions | Can impede π-π interactions[10] | Enhances π-π interactions[9][10] | For separations on a phenyl-stationary phase, MeOH is often the preferred solvent as it enhances the unique π-π interactions between the aromatic quinoline ring and the phenyl groups of the stationary phase, offering a different selectivity mechanism.[9][10] |
Senior Scientist Recommendation: Start with acetonitrile due to its lower viscosity and better UV transparency.[11] However, if selectivity is a challenge, methanol is an essential tool in your method development arsenal due to its different chemical nature.[7]
Q3: What type of buffer should I choose and at what concentration?
A: The buffer's role is to resist pH changes, ensuring a stable and reproducible chromatographic environment.[12] The choice depends on the target pH, detection method, and desired solubility.
Buffer Selection:
-
Determine Target pH: Based on the pKa of your quinoline derivative(s), choose a pH that is at least 1.5-2 units away. For basic compounds like quinolines, this usually means working at a low pH (e.g., 2.5-3.5) to ensure full protonation or a high pH (e.g., >8) to ensure neutrality.
-
Match Buffer pKa to Target pH: A buffer is most effective within ±1 pH unit of its pKa.[3][13]
-
For Low pH (2.5-4.5): Formate (pKa ~3.8) or Phosphate (pKa1 ~2.1) buffers are excellent choices.[13]
-
For Mid pH (4.0-6.0): Acetate (pKa ~4.8) is suitable.[13]
-
For High pH (>8): Ammonia (pKa ~9.2) or borate buffers can be used, but be aware that standard silica columns are not stable at high pH.[6][13] Use of hybrid or polymer-based columns is recommended for high-pH work.[6]
-
-
Consider Detection Method:
Buffer Concentration: A concentration of 10-25 mM is typically sufficient for analytical scale separations.[13] This is a compromise:
-
Too Low (<5 mM): Insufficient buffering capacity, leading to pH shifts and poor reproducibility.
-
Too High (>50 mM): Risk of precipitation when mixed with high percentages of organic solvent, which can block tubing and damage the column.[13]
Troubleshooting Guide
Issue 1: My quinoline peaks are tailing severely.
Peak tailing is the most common problem when analyzing basic compounds like quinolines.[15] It is typically caused by secondary interactions between the analyte and the stationary phase.
// Nodes Tailing [label="Peak Tailing Observed\n(Asymmetry > 1.2)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Cause1 [label="Primary Cause:\nSecondary Silanol Interactions", fillcolor="#FBBC05", fontcolor="#202124"]; Desc1 [label="Protonated quinoline (Analyte⁺) interacts\nionically with deprotonated silanols (Si-O⁻)\non the silica surface.", shape=note, fillcolor="#F1F3F4", align=left];
Cause2 [label="Secondary Cause:\nOperating Near pKa", fillcolor="#FBBC05", fontcolor="#202124"]; Desc2 [label="Mixture of ionized and neutral forms\nco-exist, causing peak distortion.", shape=note, fillcolor="#F1F3F4", align=left];
Solution1 [label="Solution A:\nAdjust Mobile Phase pH", fillcolor="#34A853", fontcolor="#FFFFFF"]; Action1a [label="Decrease pH to < 3.0.\nThis protonates silanols (Si-OH),\nminimizing ionic interactions.", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
Solution2 [label="Solution B:\nUse a Competing Base", fillcolor="#34A853", fontcolor="#FFFFFF"]; Action2a [label="Add 0.1% Triethylamine (TEA).\nTEA⁺ acts as a silanol-masking agent.\n(Note: Not MS-compatible)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
Solution3 [label="Solution C:\nChange Column Chemistry", fillcolor="#34A853", fontcolor="#FFFFFF"]; Action3a [label="Use a modern, high-purity, end-capped\ncolumn with low silanol activity.", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Tailing -> Cause1 [label="Likely Reason"]; Cause1 -> Desc1 [style=dashed, arrowhead=none]; Tailing -> Cause2 [label="Possible Reason"]; Cause2 -> Desc2 [style=dashed, arrowhead=none];
Cause1 -> Solution1; Cause1 -> Solution2; Cause1 -> Solution3; Cause2 -> Solution1;
Solution1 -> Action1a [style=dashed]; Solution2 -> Action2a [style=dashed]; Solution3 -> Action3a [style=dashed]; } } Caption: Root causes and solutions for peak tailing of basic compounds.
Detailed Explanation & Causality:
The primary cause of peak tailing for basic compounds is the interaction with residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[15][16] These silanols are acidic and can become deprotonated (Si-O⁻), especially at pH levels above 3-4.[17] A protonated quinoline derivative (a positive ion) will then undergo a strong, secondary ionic interaction with these negative sites.[16][18] This secondary retention mechanism is different from the primary hydrophobic retention, leading to a "tail" as some molecules are held back longer than others.[15]
Troubleshooting Steps:
-
Operate at Low pH: The most effective solution is to lower the mobile phase pH to between 2.5 and 3.0 using an appropriate buffer (e.g., phosphate or formate). At this low pH, the residual silanols are fully protonated (Si-OH) and neutral, which suppresses the unwanted ionic interaction with the protonated basic analyte.[15][16]
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured using high-purity silica with fewer acidic metal contaminants and undergo a process called "end-capping".[19] End-capping uses a small silylating agent to cover many of the residual silanols that remain after bonding the C18 phase, effectively shielding them from interaction with analytes.[19][20] Using a column specifically marketed for good peak shape with basic compounds is highly recommended.[15]
-
Add a Competing Base (for UV detection only): Adding a small amount (0.05-0.1%) of an amine modifier like Triethylamine (TEA) to the mobile phase can improve peak shape.[21] The protonated TEA molecules will preferentially interact with the ionized silanol sites, effectively "masking" them from the quinoline analyte.[21] Warning: TEA is not volatile and will suppress ionization in an MS source, making it unsuitable for LC-MS applications.
Issue 2: I have poor resolution between two quinoline derivatives.
Poor resolution means the peaks are not sufficiently separated from each other. Resolution is a function of three factors: Efficiency (N) , Retention (k) , and Selectivity (α) . The most powerful way to improve resolution is by changing the selectivity.[22]
// Nodes Start [label="Poor Resolution\n(Rs < 1.5)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Selectivity [label="Optimize Selectivity (α)\n(Highest Impact)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Efficiency [label="Increase Efficiency (N)\n(Moderate Impact)", fillcolor="#FBBC05", fontcolor="#202124"]; Retention [label="Increase Retention (k)\n(Minor Impact)", fillcolor="#F1F3F4", fontcolor="#202124"];
Action_S1 [label="Change Organic Modifier\n(ACN ↔ MeOH)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Action_S2 [label="Change Stationary Phase\n(e.g., C18 → Phenyl-Hexyl)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Action_S3 [label="Fine-tune Mobile Phase pH", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
Action_E1 [label="Use smaller particle column\n(5 µm → 3 µm or sub-2 µm)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Action_E2 [label="Use a longer column", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
Action_R1 [label="Decrease % Organic\n(Isocratic)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Start -> Selectivity; Start -> Efficiency; Start -> Retention;
Selectivity -> Action_S1 [style=dashed]; Selectivity -> Action_S2 [style=dashed]; Selectivity -> Action_S3 [style=dashed];
Efficiency -> Action_E1 [style=dashed]; Efficiency -> Action_E2 [style=dashed];
Retention -> Action_R1 [style=dashed]; } } Caption: Strategy for improving chromatographic resolution.
Troubleshooting Steps:
-
Change the Organic Modifier (Optimize Selectivity): As detailed in FAQ #2, acetonitrile and methanol interact with analytes differently.[7] Switching from an ACN/water mobile phase to a MeOH/water mobile phase is the easiest and often most effective way to alter selectivity and improve the separation of closely eluting peaks.
-
Change the Stationary Phase (Optimize Selectivity): If changing the organic modifier is not enough, changing the column chemistry provides an orthogonal separation mechanism.
-
C18: Standard hydrophobic stationary phase.
-
Phenyl-Hexyl: This phase provides alternative selectivity for aromatic compounds like quinolines through π-π interactions. It is an excellent choice when C18 fails to provide adequate resolution.[10]
-
Embedded Polar Group (EPG): These columns have a polar group (e.g., amide or carbamate) embedded in the alkyl chain. This provides a different selectivity and can improve peak shape for basic compounds.
-
-
Adjust the Mobile Phase pH (Optimize Selectivity): If your quinoline derivatives have different pKa values, even a small adjustment in the mobile phase pH (while staying >1.5 units away from either pKa) can subtly change the relative hydrophobicity and retention of the compounds, potentially improving resolution.[23]
-
Optimize the Gradient (If applicable): If you are running a gradient, making it shallower (i.e., increasing the gradient time while keeping the %B range the same) will often improve the resolution of closely eluting peaks.
-
Increase Column Efficiency: Efficiency relates to the narrowness of the peaks. Sharper peaks are easier to resolve. Efficiency can be increased by using a longer column or, more effectively, by using a column packed with smaller particles (e.g., moving from a 5 µm to a 3 µm or sub-2 µm particle size column).
Experimental Protocol
Protocol: Systematic Screening of Mobile Phase pH for a New Quinoline Derivative
Objective: To determine the optimal mobile phase pH for robust retention and symmetrical peak shape of a novel quinoline derivative with an unknown pKa.
Methodology:
-
Column Selection:
-
Use a modern, high-purity, end-capped C18 column (e.g., 100 x 4.6 mm, 3.5 µm). A column known for good performance with basic compounds is ideal.
-
-
Mobile Phase Preparation:
-
Organic Modifier (Solvent B): HPLC-grade Acetonitrile.
-
Aqueous Buffers (Solvent A): Prepare three separate 20 mM aqueous buffers.
-
Buffer 1 (Low pH): 20 mM Potassium Phosphate, adjusted to pH 2.8 with phosphoric acid.
-
Buffer 2 (Mid pH): 20 mM Ammonium Acetate, adjusted to pH 4.8 with acetic acid.
-
Buffer 3 (High pH): 20 mM Ammonium Bicarbonate, adjusted to pH 9.0 with ammonium hydroxide. (Note: Ensure your column is stable at high pH before using this buffer).
-
-
Filter all aqueous buffers through a 0.22 µm filter before use.
-
-
Initial Chromatographic Conditions:
-
Experimental Procedure:
-
Install the C18 column.
-
Equilibrate the system thoroughly with the first mobile phase condition (e.g., 95% Buffer 1 (pH 2.8) / 5% ACN) for at least 10 column volumes.
-
Inject your quinoline derivative standard.
-
Run the scouting gradient and record the chromatogram.
-
After the run, flush the system and column extensively with a 50:50 mixture of water and acetonitrile before introducing the next buffer system. This is critical to prevent buffer precipitation.
-
Repeat steps 2-5 for Buffer 2 (pH 4.8) and Buffer 3 (pH 9.0).
-
-
Data Analysis & Interpretation:
-
Examine the chromatogram at pH 2.8: Expect a sharp, symmetrical peak. The retention time here will serve as a baseline for a fully protonated species.
-
Examine the chromatogram at pH 4.8: This pH is likely close to the pKa of many quinoline derivatives.[2][5] Look for signs of poor chromatography: significant peak tailing, broadening, or a dramatic shift in retention time. This result helps to estimate the pKa.
-
Examine the chromatogram at pH 9.0: Expect a well-retained, symmetrical peak. The compound should be in its neutral form and exhibit maximum retention.
-
References
-
7 Key Differences in the Use of Methanol and Acetonitrile. (n.d.). Shimadzu. Retrieved from [Link]
-
HPLC Method Development: From Beginner to Expert Part 2. (2024). Agilent. Retrieved from [Link]
-
Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]
-
Nagae, N., Yamamoto, K., & Kadota, C. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009. Retrieved from [Link]
-
Quinoline. (n.d.). In Wikipedia. Retrieved from [Link]
-
Antiochia, R., et al. (2009). Effect of the pH of the mobile phase on the separation efficiency of QN. ResearchGate. Retrieved from [Link]
-
Bell, D. S. (2017). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. LCGC International. Retrieved from [Link]
-
Steps involved in HPLC Method Development. (n.d.). Asian Journal of Pharmaceutical Research. Retrieved from [Link]
-
Acetonitrile vs. Methanol for Reverse Phase Chromatography. (2024). Chrom Tech, Inc. Retrieved from [Link]
-
LC Technical Tip. (n.d.). Phenomenex. Retrieved from [Link]
-
Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. (n.d.). University of Glasgow. Retrieved from [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. (2024). Phenomenex. Retrieved from [Link]
-
Dolan, J. W. (2014). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved from [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]
-
Role of Buffers in Liquid Chromatography. (n.d.). Phenomenex. Retrieved from [Link]
-
The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry? (2018). LCGC International. Retrieved from [Link]
-
HPLC Mobile Phases: acetonitrile vs methanol. Which one is better? (2022). YouTube. Retrieved from [Link]
-
Dissociation constants pK a of isoquinoline bases. (n.d.). ResearchGate. Retrieved from [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Technology Networks. Retrieved from [Link]
-
What Causes Peak Tailing in HPLC? (2024). Chrom Tech, Inc. Retrieved from [Link]
-
Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. (2010). ResearchGate. Retrieved from [Link]
-
What is the effect of free silanols in RPLC and how to reduce it? (2023). Pharma Growth Hub. Retrieved from [Link]
-
Buffers and Eluent Additives for HPLC Method Development. (n.d.). Element Lab Solutions. Retrieved from [Link]
-
Quinoline and Isoquinoline Overview. (n.d.). Scribd. Retrieved from [Link]
-
Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved from [Link]
-
Method Development Guide. (2004). ZirChrom. Retrieved from [Link]
-
Impact of methanol and acetonitrile on separations based on π–π interactions with a reversed-phase phenyl column. (2009). ResearchGate. Retrieved from [Link]
-
Control pH During Method Development for Better Chromatography. (n.d.). Agilent. Retrieved from [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations. (2023). Industry News. Retrieved from [Link]
-
Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]
-
Methanol vs. Acetonitrile: Which Solvent is Better for Chromatography? (2023). LinkedIn. Retrieved from [Link]
-
Separation of Quinoline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Quinoline. (n.d.). PubChem. Retrieved from [Link]
-
Lesson 3: Separation Modes and their Mechanisms 1. (n.d.). Shodex HPLC Columns. Retrieved from [Link]
-
A Guide to HPLC and LC-MS Buffer Selection. (n.d.). ACE HPLC Columns. Retrieved from [Link]
-
RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. (2022). International Journal of Scientific Research and Engineering Development. Retrieved from [Link]
-
Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. (2013). PMC. Retrieved from [Link]nlm.nih.gov/pmc/articles/PMC3797823/)
Sources
- 1. Quinoline - Wikipedia [en.wikipedia.org]
- 2. imperial.ac.uk [imperial.ac.uk]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 5. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. hplc.eu [hplc.eu]
- 7. 7 Key Differences in the Use of Methanol and Acetonitrile : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. chromtech.com [chromtech.com]
- 9. pharmagrowthhub.com [pharmagrowthhub.com]
- 10. researchgate.net [researchgate.net]
- 11. hplc.eu [hplc.eu]
- 12. Role of Buffers in Liquid Chromatography | Phenomenex [phenomenex.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. pharmagrowthhub.com [pharmagrowthhub.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. chromanik.co.jp [chromanik.co.jp]
- 19. shodexhplc.com [shodexhplc.com]
- 20. LC Technical Tip [discover.phenomenex.com]
- 21. researchgate.net [researchgate.net]
- 22. agilent.com [agilent.com]
- 23. agilent.com [agilent.com]
- 24. pharmtech.com [pharmtech.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Scaling Up the Synthesis of 3,7-Dibromo-4-hydroxyquinoline
Welcome to the technical support center for the synthesis of 3,7-Dibromo-4-hydroxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the scale-up of this important chemical intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles to ensure the successful and efficient synthesis of your target compound.
I. Overview of Synthetic Strategy
The synthesis of 3,7-Dibromo-4-hydroxyquinoline typically involves the direct electrophilic bromination of a 4-hydroxyquinoline precursor. The 4-hydroxyquinoline core itself can be synthesized through various established methods, such as the Gould-Jacobs reaction[1]. The primary challenge in the synthesis of the target molecule lies in achieving regioselective dibromination at the desired 3- and 7-positions while minimizing the formation of isomeric byproducts and over-brominated species.
The electron-donating hydroxyl group at the 4-position and the nitrogen atom in the quinoline ring activate the molecule for electrophilic substitution. However, this activation can also lead to a lack of selectivity, posing significant challenges during scale-up.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of 3,7-Dibromo-4-hydroxyquinoline in a question-and-answer format.
Question 1: My reaction yields a mixture of mono-, di-, and tri-brominated products. How can I improve the selectivity for the desired 3,7-dibromo isomer?
Answer:
This is a common challenge due to the high reactivity of the 4-hydroxyquinoline scaffold. Several factors can be optimized to enhance the selectivity for the desired 3,7-dibromo product:
-
Control of Stoichiometry: Carefully controlling the stoichiometry of the brominating agent is critical. Using a slight excess (around 2.1 to 2.2 equivalents) of the brominating agent can favor the formation of the dibrominated product over mono-brominated species. However, a large excess should be avoided to prevent the formation of tri- and tetra-brominated byproducts[2].
-
Choice of Brominating Agent: The reactivity of the brominating agent plays a crucial role.
-
Elemental Bromine (Br₂): While potent, it can be aggressive and lead to over-bromination. Its use requires careful control of addition rate and temperature.
-
N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent. It is often the preferred choice for controlled bromination and can reduce the formation of unwanted byproducts.
-
-
Reaction Temperature: Lowering the reaction temperature (e.g., 0-5 °C) can help to control the reaction rate and improve selectivity. Highly exothermic reactions can lead to a loss of selectivity[3].
-
Solvent Effects: The choice of solvent can influence the reactivity and selectivity of the bromination reaction.
-
Acetic Acid: Often used as a solvent for brominations, it can facilitate the reaction but may also promote over-reactivity.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These are also common choices and can offer good control over the reaction.
-
Acetonitrile: Can be a suitable solvent, and in some cases, product isolation is facilitated by the differing solubilities of the various brominated species[4].
-
Question 2: I am struggling to separate the desired 3,7-dibromo-4-hydroxyquinoline from its isomers (e.g., 3,5-dibromo, 3,6-dibromo, or 5,7-dibromo). What purification strategies do you recommend?
Answer:
The separation of regioisomers can be challenging due to their similar physical properties. A multi-step purification approach is often necessary:
-
Fractional Recrystallization: This is a powerful technique for separating isomers. The key is to find a solvent or solvent system where the solubility of the desired isomer is significantly different from that of the impurities. Experiment with a range of solvents, including ethanol, methanol, acetic acid, and mixtures with water. The differing polarities of the isomers can be exploited for separation. For instance, in the bromination of 8-hydroxyquinoline, the 5,7-dibromo and 7-bromo isomers were separable based on their different solubilities in acetonitrile[4].
-
Column Chromatography: While potentially laborious on a large scale, silica gel column chromatography can be highly effective for separating isomers. A careful selection of the eluent system is crucial. Start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate or another more polar solvent.
-
pH-Mediated Purification: The acidic and basic properties of the 4-hydroxyquinoline scaffold can be utilized.
-
Dissolve the crude product in a suitable organic solvent.
-
Extract with an aqueous basic solution (e.g., dilute NaOH) to deprotonate the hydroxyl group and transfer the quinoline derivatives into the aqueous phase.
-
Carefully acidify the aqueous phase with an acid (e.g., HCl). The different pKa values of the isomers might allow for fractional precipitation at different pH ranges.
-
Question 3: The yield of my reaction is consistently low, even with complete consumption of the starting material. What are the potential causes and how can I improve it?
Answer:
Low yields can stem from several factors beyond incomplete conversion:
-
Product Degradation: 4-Hydroxyquinoline and its derivatives can be sensitive to harsh reaction conditions. Prolonged reaction times at elevated temperatures or in the presence of strong acids can lead to degradation. Monitor the reaction progress by TLC or HPLC and aim to stop the reaction as soon as the starting material is consumed.
-
Side Reactions: Besides over-bromination, other side reactions can occur. For instance, oxidation of the hydroxyquinoline ring is a possibility, especially if air is not excluded from the reaction.
-
Work-up and Isolation Losses: Significant product loss can occur during the work-up and purification steps.
-
Ensure complete precipitation of the product during pH adjustment.
-
Minimize transfers of the product between vessels.
-
When performing extractions, ensure the correct pH for the desired phase separation.
-
-
Inadequate Reaction Conditions: Ensure that the reaction is being conducted under optimal conditions. For example, some brominations may require a catalyst or a specific temperature range to proceed efficiently.
III. Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the synthesis of 3,7-Dibromo-4-hydroxyquinoline?
A1: The most direct precursor is 4-hydroxyquinoline. This can be synthesized via several methods, with the Gould-Jacobs reaction being a classic and reliable approach that starts from an aniline and a malonic ester derivative[1][5].
Q2: Are there any specific safety precautions I should take during this synthesis?
A2: Yes. Elemental bromine is highly corrosive and toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. N-Bromosuccinimide is a lachrymator and should also be handled with care. The reaction can be exothermic, so proper temperature control is essential to prevent runaway reactions.
Q3: How can I monitor the progress of the bromination reaction?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, mono-brominated intermediates, and the desired di-brominated product. The spots can be visualized under UV light. High-performance liquid chromatography (HPLC) can provide more quantitative monitoring.
Q4: Can I use other brominating agents besides Br₂ and NBS?
A4: While Br₂ and NBS are the most common, other brominating agents like pyridinium bromide perbromide (Py-Br₃) could be explored. Py-Br₃ is a solid and can be easier to handle than liquid bromine, often offering milder reaction conditions.
IV. Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxyquinoline via Gould-Jacobs Reaction
This protocol provides a general procedure for the synthesis of the 4-hydroxyquinoline core.
-
Condensation: React an appropriate aniline with diethyl (ethoxymethylene)malonate. This reaction is typically carried out by heating the two reactants, often without a solvent.
-
Cyclization: The resulting intermediate is then cyclized at a high temperature (typically >200 °C). A high-boiling solvent such as diphenyl ether is commonly used for this step.
-
Saponification and Decarboxylation: The resulting ester is saponified using a base (e.g., NaOH), followed by acidification and heating to induce decarboxylation, yielding the 4-hydroxyquinoline product[1].
Protocol 2: Dibromination of 4-Hydroxyquinoline
This protocol is a suggested starting point for the synthesis of 3,7-Dibromo-4-hydroxyquinoline. Optimization will likely be required.
-
Dissolution: Dissolve 1 equivalent of 4-hydroxyquinoline in a suitable solvent (e.g., glacial acetic acid or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Brominating Agent Addition: Slowly add a solution of 2.1 equivalents of N-bromosuccinimide (NBS) in the same solvent to the cooled solution over a period of 1-2 hours. Maintain the temperature below 10 °C during the addition.
-
Reaction: Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Quenching: Once the reaction is complete, quench any excess brominating agent by adding a saturated aqueous solution of sodium thiosulfate.
-
Work-up:
-
If using an organic solvent, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
If using acetic acid, the product may precipitate upon addition of water. Filter the solid and wash with cold water.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.
V. Visualizations
Diagram 1: Synthetic Pathway
Caption: Synthetic route to 3,7-Dibromo-4-hydroxyquinoline.
Diagram 2: Troubleshooting Workflow
Caption: Troubleshooting workflow for synthesis and purification.
VI. Data Summary
Table 1: Influence of Reaction Parameters on Bromination Selectivity (Qualitative)
| Parameter | Condition | Expected Outcome on Selectivity for 3,7-Dibromo Product | Rationale |
| Brominating Agent | NBS vs. Br₂ | NBS generally provides higher selectivity | NBS is a milder brominating agent, reducing over-bromination. |
| Stoichiometry | ~2.1 equivalents | Favors dibromination | Less than 2 eqs may result in significant mono-bromo product; >2.2 eqs increases risk of over-bromination. |
| Temperature | 0-5 °C | Increased selectivity | Lower temperature slows down the reaction rate, allowing for better control. |
| Solvent | Acetonitrile | May aid in purification | Differences in solubility of brominated isomers can be exploited[4]. |
VII. References
-
Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications, 9(4), 82-93. [Link]
-
Köprülü, T. K., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Polycyclic Aromatic Compounds. [Link]
-
Elderfield, R. C., & Maggiolo, A. D. (1951). U.S. Patent No. 2,558,211. Washington, DC: U.S. Patent and Trademark Office.
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
-
Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Proceedings of the 2017 4th International Conference on Materials Science and Environmental Engineering, 215-218. [Link]
-
Abdou, M. M. (2012). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Arkivoc, 2012(1), 324-354. [Link]
-
Béres, J., et al. (2018). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 23(11), 2998. [Link]
-
Process for the preparation of 4-hydroxy quinolines. (1984). EP0097585A1.
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). IIP Series. [Link]
Sources
- 1. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents [patents.google.com]
- 4. acgpubs.org [acgpubs.org]
- 5. download.atlantis-press.com [download.atlantis-press.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 3,7-Dibromo vs. 5,7-Dibromo Quinolines: A Guide for Researchers
For researchers and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological function is paramount. Within the vast landscape of heterocyclic compounds, quinoline and its derivatives have consistently emerged as a scaffold of significant pharmacological interest, demonstrating a wide spectrum of activities including anticancer, antimicrobial, and anti-inflammatory properties.[1] The introduction of halogen atoms, particularly bromine, into the quinoline ring system has been a widely adopted strategy to enhance the therapeutic potential of these compounds. This guide provides an in-depth, objective comparison of the biological activities of two isomeric dibromoquinolines: 3,7-dibromoquinoline and 5,7-dibromoquinoline. By examining the available experimental data, we aim to elucidate the critical role that the positioning of bromine atoms plays in dictating the biological efficacy of these molecules.
The Decisive Role of Bromine Substitution: A Tale of Two Isomers
The quinoline nucleus, a bicyclic aromatic heterocycle, offers multiple positions for substitution, each influencing the molecule's electronic distribution, lipophilicity, and steric profile. These factors, in turn, govern the compound's interaction with biological targets. This guide will delve into the known anticancer and antimicrobial activities of 3,7- and 5,7-dibromoquinoline derivatives, supported by experimental evidence and insights into their structure-activity relationships (SAR).
Anticancer Activity: A Clear Divergence in Efficacy
The pursuit of novel anticancer agents has led to extensive investigation into the antiproliferative properties of brominated quinolines.[2] Experimental evidence strongly suggests that the placement of bromine atoms at the C-5 and C-7 positions of the quinoline ring results in significant cytotoxic activity against a range of cancer cell lines. In contrast, the data available for 3,7-dibromoquinolines, while limited, points towards a diminished or absent anticancer effect, underscoring the critical importance of the substitution pattern.
5,7-Dibromoquinolines: Potent Antiproliferative Agents
A significant body of research highlights the potent anticancer activity of 5,7-dibromoquinoline derivatives, particularly 5,7-dibromo-8-hydroxyquinoline. Studies have demonstrated its strong antiproliferative effects against various tumor cell lines, including rat brain tumor (C6), human cervix carcinoma (HeLa), and human colon carcinoma (HT29) cells, with IC50 values ranging from 6.7 to 25.6 µg/mL.[3]
The mechanism of action for many of these active 5,7-dibromoquinoline compounds involves the inhibition of human topoisomerase I, a crucial enzyme involved in DNA replication and repair.[2] By stabilizing the topoisomerase I-DNA cleavage complex, these compounds lead to DNA damage and ultimately trigger apoptosis in cancer cells.
One notable study synthesized and characterized a novel derivative, 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline, which exhibited high antiproliferative activity with IC50 values between 5.45 and 9.6 μg/mL against C6, HeLa, and HT29 cancer cell lines.[2] This compound also demonstrated the ability to induce apoptosis, confirming its potential as an effective anticancer agent.[2]
3,7-Dibromoquinolines: A Less Promising Outlook
Direct experimental data on the anticancer activity of simple 3,7-dibromoquinoline is scarce in the available literature. However, insights can be gleaned from studies on more complex, poly-brominated quinolines. For instance, a study on highly brominated quinolines evaluated the anticancer activity of 3,5,6,7-tetrabromo-8-methoxyquinoline.[2] While this compound, which contains the 3,7-dibromo substitution pattern, did show some inhibitory effects, it was part of a larger, more complex molecule.
Crucially, the same study reported that 3,6,8-tribromoquinoline, with bromine substitutions at the C-3 position, exhibited no inhibitory activity against the tested cancer cell lines.[2] This finding suggests that substitution at the C-3 position may not be favorable for anticancer activity. The study further emphasizes that compounds featuring bromine atoms at the C-5 and C-7 positions demonstrated significant inhibition of cancer cell proliferation.[2]
Table 1: Comparative Anticancer Activity Data
| Compound | Cancer Cell Lines | IC50 Values | Reference |
| 5,7-Dibromo-8-hydroxyquinoline | C6, HeLa, HT29 | 6.7 - 25.6 µg/mL | [3] |
| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6, HeLa, HT29 | 5.45 - 9.6 µg/mL | [2] |
| 3,6,8-Tribromoquinoline | C6, HeLa, HT29 | No inhibitory activity | [2] |
| 3,5,6,7-Tetrabromo-8-methoxyquinoline | C6, HeLa, HT29 | Exhibited inhibitory effects | [2] |
Antimicrobial Activity: A Similar Trend of Potency
The antimicrobial potential of quinoline derivatives has been recognized for decades, with halogenated analogs often exhibiting enhanced activity.[4] Similar to the trend observed in anticancer studies, 5,7-dibromoquinolines have demonstrated significant antimicrobial properties, while data for 3,7-dibromoquinolines remains limited.
5,7-Dibromoquinolines: Broad-Spectrum Antimicrobial Action
Derivatives of 5,7-dibromoquinoline have been shown to possess activity against a range of microorganisms. For example, amino derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline displayed significant activity against Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis), Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa), and the yeast Candida albicans.[5] These derivatives were found to be 5-30 times more active than the parent compound.[5]
Another study focused on 7-bromoquinoline-5,8-dione derivatives containing aryl sulfonamides, which confirmed their antibiotic potency with MIC ranges of 0.80-1.00 mg/ml against various bacterial and fungal strains.[6]
Table 2: Comparative Antimicrobial Activity Data
| Compound | Microorganisms | Activity Metric (e.g., MIC) | Reference |
| Amino derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline | S. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans | 5-30 times more active than parent compound | [5] |
| 7-Bromoquinoline-5,8-dione aryl sulfonamides | Various bacterial and fungal strains | MIC: 0.80-1.00 mg/ml | [6] |
Structure-Activity Relationship (SAR): Unraveling the "Why"
The observed differences in the biological activities of 3,7- and 5,7-dibromoquinolines can be attributed to their distinct electronic and steric properties, which influence their interactions with biological targets.
The positions of the bromine atoms on the quinoline ring significantly impact the molecule's overall electronic character. Bromine is an electron-withdrawing group, and its placement can influence the reactivity of the heterocyclic ring and its ability to participate in crucial interactions, such as hydrogen bonding or pi-stacking, with amino acid residues in a target protein's active site.
Furthermore, the steric bulk of the bromine atoms at different positions can either facilitate or hinder the optimal binding of the molecule to its target. The 5,7-disubstitution pattern may provide a more favorable conformation for binding to the active sites of enzymes like topoisomerase I or bacterial enzymes, leading to enhanced inhibitory activity. The lack of significant activity in compounds with a bromine at the C-3 position suggests that this substitution may introduce steric hindrance or unfavorably alter the electronic properties required for biological activity.[2]
The presence of a hydroxyl group at the C-8 position in many of the active 5,7-dibromoquinoline derivatives also appears to be a critical factor for their anticancer potential, suggesting a synergistic effect between the bromine and hydroxyl substitutions.[3]
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the reproducibility and validity of research findings, it is essential to follow standardized experimental protocols. Below are detailed, step-by-step methodologies for key assays used to evaluate the biological activities of quinoline derivatives.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 3,7- and 5,7-dibromoquinolines) and a vehicle control (e.g., DMSO). Include a positive control (e.g., a known cytotoxic drug). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (growth control, no compound) and a negative control (sterility control, no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Confirmation (Optional): The results can be confirmed by measuring the optical density (OD) at 600 nm using a microplate reader.
Caption: Workflow for the broth microdilution antimicrobial susceptibility test.
Topoisomerase I Inhibition Assay
This assay is used to determine the ability of a compound to inhibit the activity of topoisomerase I, an enzyme that relaxes supercoiled DNA.
Principle: Topoisomerase I relaxes supercoiled plasmid DNA. Inhibitors can either prevent this relaxation or stabilize the enzyme-DNA cleavage complex, leading to the accumulation of nicked DNA. The different DNA topoisomers (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis.
Step-by-Step Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), reaction buffer, and the test compound at various concentrations.
-
Enzyme Addition: Add human topoisomerase I to the reaction mixture. Include a negative control (no enzyme) and a positive control (a known topoisomerase I inhibitor like camptothecin).
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K to digest the enzyme.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the different DNA forms.
-
Visualization and Analysis: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize the DNA bands under UV light. A decrease in the amount of relaxed DNA or an increase in nicked DNA in the presence of the compound indicates inhibition.
Caption: Workflow for the topoisomerase I inhibition assay.
Conclusion: The Path Forward
The comparative analysis of 3,7- and 5,7-dibromoquinolines reveals a clear structure-activity relationship, with the 5,7-disubstituted pattern consistently demonstrating superior anticancer and antimicrobial activity. The available evidence strongly suggests that the positions of the bromine atoms on the quinoline scaffold are a critical determinant of biological efficacy. While the potential of 5,7-dibromoquinoline derivatives as therapeutic agents is well-supported by experimental data, further investigation into 3,7-dibromoquinolines is warranted to fully understand their biological profile. Future research should aim to synthesize and evaluate a broader range of 3,7-dibromoquinoline derivatives to provide a more direct and comprehensive comparison. For researchers in the field, this guide serves as a foundational resource, highlighting the importance of isomeric substitution in drug design and providing robust experimental frameworks for the continued exploration of quinoline-based therapeutics.
References
-
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC - NIH. (2025, May 6). [Link]
-
Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties - MDPI. [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. [Link]
-
Biological activities of quinoline derivatives - PubMed. [Link]
-
Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides - ResearchGate. [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Publishing. [Link]
-
8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope | Journal of the American Chemical Society. [Link]
-
Synthesis and biological evaluation of novel curcumin analogs as anti-cancer and anti-angiogenesis agents - PubMed. [Link]
-
Antimicrobial activities of some amino derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline - PubMed. [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications - SciSpace. [Link]
-
Structure-activity relationship of anticancer drug candidate quinones - PMC - NIH. [Link]
-
Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - MDPI. [Link]
-
Low-Dimensional Compounds Containing Bioactive Ligands. Part XIX: Crystal Structures and Biological Properties of Copper Complexes with Halogen and Nitro Derivatives of 8-Hydroxyquinoline - MDPI. [Link]
-
Zephycandidine A and Synthetic Analogues—Synthesis and Evaluation of Biological Activity. [Link]
-
(PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents - ResearchGate. [Link]
-
(PDF) Synthesis of 8-hydroxyquinoline chalcones: Trans configuration, intramolecular hydrogen bonds, bromination, and antifungal activity - ResearchGate. [Link]
-
(PDF) Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ResearchGate. [Link]
-
Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. [Link]
-
Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed. [Link]
-
Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications. [Link]
-
Halogen-based quinazolin-4(3H)-one derivatives as MCF-7 breast cancer inhibitors: Current developments and structure-activity relationship - PubMed. [Link]
-
Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms - PubMed. [Link]
-
Design, Synthesis, and Biological Evaluations of Novel Naphthalene-based Organoselenocyanates. [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PubMed. [Link]
-
Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - MDPI. [Link]
-
Antimicrobial and antibiofilm activities of 1-alkylquinolinium bromide ionic liquids - Green Chemistry (RSC Publishing). [Link]
-
Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC - NIH. [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Publishing. [Link]
-
Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives - MDPI. [Link]
-
Synthesis and Biological Evaluation of Novel Bufalin Derivatives - MDPI. [Link]
-
Design, synthesis and biological evaluation of chalcone analogues with novel dual antioxidant mechanisms as potential anti-ischemic stroke agents - PubMed Central. [Link]
-
Anticancer screening (3 cell lines assay) data of compounds 7, 11, 13... - ResearchGate. [Link]
Sources
- 1. CN108484495B - Synthetic method of 3-bromo-7-hydroxyquinoline - Google Patents [patents.google.com]
- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial and antibiofilm activities of 1-alkylquinolinium bromide ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Antimicrobial activities of some amino derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Halogen Advantage: A Comparative Guide to the Structure-Activity Relationship of 4-Hydroxyquinolines
For researchers and scientists navigating the intricate landscape of drug discovery, the 4-hydroxyquinoline scaffold represents a privileged structure, a versatile backbone for developing novel therapeutic agents. Its inherent biological activity is significantly modulated by chemical modifications, among which halogenation stands out as a particularly impactful strategy. This guide provides an in-depth, comparative analysis of the structure-activity relationship (SAR) of halogenated 4-hydroxyquinolines, offering field-proven insights and supporting experimental data to inform rational drug design.
The Significance of Halogenation in 4-Hydroxyquinoline Bioactivity
The introduction of halogen atoms (Fluorine, Chlorine, Bromine) onto the 4-hydroxyquinoline core profoundly influences its physicochemical properties, such as lipophilicity, electronic character, and metabolic stability. These modifications, in turn, dictate the compound's pharmacokinetic and pharmacodynamic profile, often leading to enhanced biological efficacy. Our exploration will focus on the impact of halogenation on two key therapeutic areas: anticancer and antimicrobial activities.
The rationale behind exploring halogenation is rooted in its ability to serve as a bioisosteric replacement for other functional groups, to modulate acidity, and to form halogen bonds, which are increasingly recognized as important interactions in ligand-receptor binding. For instance, the high electronegativity of fluorine can alter the electronic distribution of the entire molecule, while the larger size of chlorine and bromine can introduce favorable steric interactions or enhance lipophilicity, aiding in membrane permeability.
Comparative Performance of Halogenated 4-Hydroxyquinolines
The strategic placement and the nature of the halogen substituent on the 4-hydroxyquinoline ring are critical determinants of its biological activity. Below, we compare the performance of various halogenated analogs, supported by experimental data from peer-reviewed studies.
Anticancer Activity
Halogenated 4-hydroxyquinolines have demonstrated significant cytotoxic effects against a range of cancer cell lines. The data suggests that both the type of halogen and its position on the quinoline ring are crucial for potency.
Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Halogenated 4-Hydroxyquinoline Derivatives
| Compound ID | Halogen Substituent | Position | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | 7-Chloro | 7 | Colo 205 (Colon) | 11.86 | [1] |
| 2 | 7-Chloro | 7 | Colo 320 (Colon, resistant) | 8.19 | [1] |
| 3 | para-Fluoro (on benzylidene) | - | Colo 320 (Colon, resistant) | 4.61 | [1] |
| 4 | 5-Chloro | 5 | HCT116 (Colon) | ~46.5 | [2] |
| 5 | 5,7-Dibromo | 5, 7 | HCT116 (Colon) | - | [1] |
Analysis of Anticancer SAR:
From the compiled data, several key SAR trends emerge:
-
Position 7 Halogenation: A chloro group at the 7th position of the quinoline ring appears to be beneficial for cytotoxic activity against colon cancer cell lines[1].
-
Influence of Fluorine: The presence of a fluorine atom, in this case on a benzylidene substituent, shows potent activity against a doxorubicin-resistant colon cancer cell line, suggesting it may overcome some resistance mechanisms[1].
-
Multiple Halogenation: Dibromination at positions 5 and 7 has been noted to enhance biological activity in related quinoline hybrids[1]. While specific IC₅₀ values for a simple 5,7-dibromo-4-hydroxyquinoline were not found in the immediate search, the trend suggests that multiple halogenations can be a fruitful strategy for increasing potency.
Antimicrobial Activity
The antimicrobial prowess of quinolones is well-established, and halogenation plays a pivotal role in enhancing their efficacy against both Gram-positive and Gram-negative bacteria.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Halogenated Quinoline Derivatives
| Compound Class | Halogen Substituent(s) | Bacterial Strain | MIC (µg/mL) | Reference |
| Benzimidazole-quinoline hybrid | 5-Chloro | Salmonella typhimurium | Comparable to Ciprofloxacin | [1] |
| Benzimidazole-quinoline hybrid | 5,7-Dibromo | Klebsiella pneumoniae | 8 | [1] |
| Benzimidazole-quinoline hybrid | 7-Bromo | - | 32-128 | [1] |
| Benzimidazole-quinoline hybrid | 5-Chloro | Staphylococcus aureus | 4 | [1] |
| Benzimidazole-quinoline hybrid | 4-Fluorophenyl & Chloro | Aspergillus niger | Significant Inhibition | [1] |
Analysis of Antimicrobial SAR:
The antimicrobial data reinforces the importance of halogenation:
-
Enhanced Gram-Negative Activity: Bromine substitution, particularly di-bromination, appears to significantly enhance activity against Gram-negative bacteria like Klebsiella pneumoniae. This may be linked to increased lipophilicity, facilitating penetration of the bacterial outer membrane[1].
-
Potent Gram-Positive Activity: A single chlorine atom at position 5 can lead to potent activity against Gram-positive bacteria such as Staphylococcus aureus[1].
-
Antifungal Properties: The combination of a fluorinated phenyl group and a chlorinated quinoline core can result in significant antifungal activity[1].
-
General Trend: The presence of halogens, particularly chlorine and fluorine, consistently enhances the antimicrobial activity of quinoline derivatives[1].
Experimental Protocols: A Self-Validating System
To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for the synthesis of a key halogenated 4-hydroxyquinoline and its subsequent biological evaluation.
Synthesis of 7-Chloro-4-hydroxyquinoline
This protocol is a synthesized methodology based on established chemical principles for quinoline synthesis, such as the Conrad-Limpach reaction, and subsequent modifications found in the literature[2][3].
Diagram of Synthetic Workflow:
Sources
A Comparative Cytotoxicity Analysis: The Veteran Drug Cisplatin Versus the Emerging Contender 3,7-Dibromo-4-hydroxyquinoline
A Technical Guide for Researchers and Drug Development Professionals
In the relentless pursuit of novel and more effective cancer therapeutics, the landscape of oncological research is in a perpetual state of evolution. While platinum-based compounds like cisplatin have long been mainstays in chemotherapy, their efficacy is often curtailed by significant side effects and the development of resistance. This has spurred the investigation into new chemical entities with potent cytotoxic activity and potentially more favorable pharmacological profiles. Among these, quinoline derivatives, particularly halogenated quinolines, have emerged as a promising class of compounds with demonstrated antiproliferative and pro-apoptotic effects.[1][2]
This guide provides an in-depth, objective comparison of the cytotoxic properties of the well-established chemotherapeutic agent, cisplatin, and a representative of the emerging class of brominated quinolines, 3,7-Dibromo-4-hydroxyquinoline. While direct comparative experimental data for 3,7-Dibromo-4-hydroxyquinoline is limited in publicly available literature, this guide will leverage data from structurally related brominated quinoline compounds to provide a comprehensive analysis for researchers and drug development professionals.
The Incumbent: Cisplatin - A Pillar of Chemotherapy
Cisplatin, or cis-diamminedichloroplatin(II), is a cornerstone of cancer treatment, utilized in the management of a wide array of solid tumors including those of the bladder, head and neck, lung, ovaries, and testes.[3] Its cytotoxic effects are primarily mediated through its ability to form covalent adducts with DNA.[3] Upon entering a cell, the chloride ligands of cisplatin are displaced by water molecules in a process known as aquation. This activated form of cisplatin then readily cross-links with purine bases on the DNA, primarily guanine, leading to the formation of intrastrand and interstrand crosslinks. These DNA lesions disrupt the normal helical structure, interfering with DNA replication and transcription, which ultimately triggers a cellular damage response culminating in apoptosis (programmed cell death).[4][5]
However, the clinical utility of cisplatin is hampered by its non-specific cytotoxicity, which leads to a range of debilitating side effects, most notably nephrotoxicity and neurotoxicity. Furthermore, the development of cisplatin resistance, often through mechanisms that enhance DNA repair, reduce drug accumulation, or inactivate the drug, remains a significant clinical challenge.[6]
The Challenger: 3,7-Dibromo-4-hydroxyquinoline - A Voice from a Promising Class
Quinolines and their derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer properties.[7][8] The introduction of bromine atoms to the quinoline scaffold has been shown to enhance the cytotoxic potential of these compounds.[2][9] While specific data on 3,7-Dibromo-4-hydroxyquinoline is scarce, studies on structurally similar compounds, such as other brominated 4-hydroxyquinolone analogues, provide valuable insights into its potential mechanism of action and cytotoxic efficacy.
Research on related brominated quinolines suggests that their anticancer activity may stem from multiple mechanisms, including the induction of apoptosis and the inhibition of key cellular enzymes.[2] For instance, some brominated quinoline derivatives have been shown to inhibit topoisomerase I, an enzyme crucial for DNA replication and repair.[2] This disruption of DNA topology can lead to the accumulation of DNA strand breaks and the initiation of apoptotic pathways.
Mechanistic Showdown: A Tale of Two Cytotoxic Pathways
The cytotoxic pathways of cisplatin and brominated quinolines, while both ultimately leading to cell death, appear to be initiated by distinct molecular interactions.
Cisplatin's Apoptotic Cascade
The DNA damage inflicted by cisplatin triggers a complex signaling cascade that converges on the intrinsic pathway of apoptosis. The cell cycle is arrested, typically at the G2 phase, to allow for DNA repair. However, if the damage is too extensive, pro-apoptotic proteins of the Bcl-2 family, such as Bax, are upregulated.[5] This leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase in this pathway. Caspase-9 then activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of programmed cell death.[10]
Cisplatin-induced apoptotic signaling pathway.
The Inferred Pathway of 3,7-Dibromo-4-hydroxyquinoline
Based on studies of related brominated quinolines, the cytotoxic mechanism of 3,7-Dibromo-4-hydroxyquinoline is likely to involve the induction of apoptosis through pathways that may or may not be dependent on direct DNA interaction. The inhibition of topoisomerase I by some brominated quinolines suggests a mechanism that, while still impacting DNA integrity, is distinct from the direct cross-linking action of cisplatin.[2] The resulting DNA strand breaks would also be expected to trigger a DNA damage response, leading to cell cycle arrest and the activation of apoptotic pathways, potentially involving the Bcl-2 family and caspases, similar to the downstream effects of cisplatin.
Quantitative Cytotoxicity: A Look at the IC50 Values
The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a cytotoxic compound. It represents the concentration of a drug that is required to inhibit a biological process, such as cell proliferation, by 50%.[11][12] It is important to note that IC50 values can vary significantly depending on the cell line, the duration of drug exposure, and the specific assay used.[6]
The following table summarizes representative IC50 values for cisplatin and some related brominated quinoline compounds against a panel of common cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| Cisplatin | A549 (Lung) | ~10-40 | [13] |
| MCF-7 (Breast) | ~5-30 | [14] | |
| HCT116 (Colon) | ~5-25 | [13] | |
| HeLa (Cervical) | ~2-15 | [13] | |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 (Glioma) | ~5.45-9.6 µg/mL | [2] |
| HeLa (Cervical) | ~5.45-9.6 µg/mL | [2] | |
| HT29 (Colon) | ~5.45-9.6 µg/mL* | [2] | |
| Other Brominated Quinolines | Various | Potent activity reported | [8][9] |
*Note: IC50 values for the brominated quinoline are reported in µg/mL in the source and would require molar mass for direct conversion to µM for a precise comparison.
The data indicates that brominated quinolines can exhibit potent cytotoxic effects, in some cases comparable to or even exceeding that of cisplatin, against various cancer cell lines. However, a direct comparison with 3,7-Dibromo-4-hydroxyquinoline requires specific experimental validation.
Experimental Protocol: A Guide to Comparative Cytotoxicity Assessment
To enable researchers to conduct their own comparative studies, a detailed protocol for a standard colorimetric cytotoxicity assay, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, is provided below. This assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay for Cytotoxicity
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines of interest (e.g., A549, MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
3,7-Dibromo-4-hydroxyquinoline and Cisplatin (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of 3,7-Dibromo-4-hydroxyquinoline and cisplatin in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
Cisplatin remains a potent and widely used chemotherapeutic agent, but its clinical application is limited by severe side effects and the emergence of resistance. The exploration of novel cytotoxic agents with improved therapeutic indices is therefore of paramount importance. Brominated quinolines, represented here by 3,7-Dibromo-4-hydroxyquinoline, have demonstrated significant potential as a promising class of anticancer compounds.
While this guide has provided a comparative overview based on the available literature, it is evident that further research is needed to fully elucidate the cytotoxic profile of 3,7-Dibromo-4-hydroxyquinoline. Direct comparative studies against cisplatin and a broader panel of cancer cell lines are essential to accurately assess its potency and selectivity. Furthermore, in-depth mechanistic studies are required to identify its specific molecular targets and signaling pathways. Such investigations will be crucial in determining whether 3,7-Dibromo-4-hydroxyquinoline and other related brominated quinolines can one day transition from promising preclinical candidates to valuable assets in the clinical fight against cancer.
References
-
Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. (2025). RSC Publishing. Retrieved January 23, 2026, from [Link]
-
Synthesis and Anticancer Activity of 2'-hydroxy-2-bromo-4,5-dimetoxychalcone Against Breast Cancer (MCF-7) Cell Line. (2020). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
Table S1 IC50 values of 1−49 against cancer and normal cell lines, at different incubation time, mechanism of action, target. (n.d.). The Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]
-
Regulation of apoptosis-inducing factor-mediated, cisplatin-induced apoptosis by Akt. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
Apoptosis, autophagy, ferroptosis, and pyroptosis in cisplatin-induced ototoxicity and protective agents. (n.d.). Frontiers. Retrieved January 23, 2026, from [Link]
-
lines ic50 values: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 23, 2026, from [Link]
-
Real-time monitoring of cisplatin cytotoxicity on three-dimensional spheroid tumor cells. (2016). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. (2025). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. (2023). MDPI. Retrieved January 23, 2026, from [Link]
-
IC50, EC50 and Kd: What is the Difference and Why Do They matter?. (2025). Promega Connections. Retrieved January 23, 2026, from [Link]
-
Design, synthesis and biological evaluation of novel 1,2,4-triazolo and 1,2,4-triazino[4,3-a]quinoxalines as potential anticancer and antimicrobial agents. (n.d.). RSC Publishing. Retrieved January 23, 2026, from [Link]
-
The anticancer drug cisplatin induces an intrinsic apoptotic pathway inside the inner ear. (2007). British Journal of Pharmacology. Retrieved January 23, 2026, from [Link]
-
Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. (n.d.). The Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]
-
Special Issue : Cisplatin in Cancer Therapy: Molecular Mechanisms of Action 2.0. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
IC50 – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 23, 2026, from [Link]
-
An IC50 curve for MCF7 cells treated with cisplatin. Percentage cell... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
3′,4′-Dihydroxyflavonol Modulates the Cell Cycle in Cancer Cells: Implication as a Potential Combination Drug in Osteosarcoma. (2021). MDPI. Retrieved January 23, 2026, from [Link]
-
Necrotic Concentrations of Cisplatin Activate the Apoptotic Machinery but Inhibit Effector Caspases and Interfere with the Execution of Apoptosis. (n.d.). Oxford Academic. Retrieved January 23, 2026, from [Link]
-
Beyond IC50—A computational dynamic model of drug resistance in enzyme inhibition treatment. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Regulation of apoptosis-inducing factor-mediated, cisplatin-induced apoptosis by Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Apoptosis, autophagy, ferroptosis, and pyroptosis in cisplatin-induced ototoxicity and protective agents [frontiersin.org]
- 6. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines [mdpi.com]
- 7. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. The anticancer drug cisplatin induces an intrinsic apoptotic pathway inside the inner ear - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promegaconnections.com [promegaconnections.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Real-time monitoring of cisplatin cytotoxicity on three-dimensional spheroid tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of the Anticancer Effects of Novel Quinoline Analogs: A Guide for Researchers
The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with potent anticancer activity.[1] The versatility of the quinoline ring system allows for extensive chemical modification, leading to the development of novel analogs with diverse mechanisms of action against various malignancies. This guide provides a comparative analysis of these emerging quinoline derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their anticancer effects, supported by experimental data and detailed protocols. Our focus is to elucidate the structure-activity relationships and mechanistic underpinnings that drive the therapeutic potential of these promising compounds.
I. Mechanistic Classes of Anticancer Quinoline Analogs
Novel quinoline analogs exert their anticancer effects through several primary mechanisms. This guide will focus on three well-established and clinically relevant modes of action: Topoisomerase Inhibition , Kinase Inhibition , and Tubulin Polymerization Inhibition . Understanding these distinct mechanisms is crucial for the rational design of new therapeutic strategies and for identifying patient populations most likely to benefit from these targeted agents.
Topoisomerase Inhibitors: Inducing DNA Damage
Topoisomerases are essential enzymes that resolve topological DNA problems during replication, transcription, and chromosome segregation.[2] Quinoline-based topoisomerase inhibitors act as "poisons," stabilizing the transient DNA-topoisomerase cleavage complex. This prevents the re-ligation of the DNA strand, leading to the accumulation of DNA double-strand breaks and subsequent activation of apoptotic pathways.[2]
A notable example of a quinoline-based topoisomerase II inhibitor is Vosaroxin .[3][4] Its unique "wedge" shape, in contrast to the planar structure of anthracyclines, allows for a distinct interaction with DNA, causing site-selective damage in G/C-rich sequences.[5][6]
Featured Topoisomerase Inhibitor: Vosaroxin
-
Chemical Structure:
[3] -
Mechanism: Topoisomerase II inhibitor that intercalates into DNA and blocks the re-ligation process, inducing p53-independent apoptosis.[3][4]
Kinase Inhibitors: Disrupting Cellular Signaling
Protein kinases are critical regulators of cellular processes, including proliferation, survival, and angiogenesis. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[7] Several FDA-approved quinoline-containing compounds function as kinase inhibitors.[7][8] These analogs typically bind to the ATP-binding pocket of the kinase, preventing phosphorylation of downstream substrates and thereby inhibiting oncogenic signaling pathways such as the PI3K/Akt/mTOR and MAPK pathways.
Cabozantinib is a prime example of a multi-tyrosine kinase inhibitor with a quinoline core. It targets key kinases involved in tumor growth and progression, including MET, VEGFR2, and AXL.[9][10]
Featured Kinase Inhibitor: Cabozantinib
-
Chemical Structure:
[9][11] -
Mechanism: A multi-tyrosine kinase inhibitor targeting c-Met, VEGFR2, AXL, and other kinases, thereby inhibiting cancer cell proliferation, invasion, and angiogenesis.[9][10][12]
Tubulin Polymerization Inhibitors: Arresting Mitosis
Microtubules are dynamic polymers essential for the formation of the mitotic spindle during cell division.[13] Quinoline analogs that inhibit tubulin polymerization disrupt microtubule dynamics, leading to mitotic arrest at the G2/M phase and subsequent apoptosis.[13] Many of these compounds bind to the colchicine-binding site on β-tubulin.[2][14]
Analogs of Combretastatin A-4 (CA-4) , a potent natural tubulin inhibitor, have been synthesized with a quinoline scaffold to improve their pharmacological properties.[2][14] These modifications aim to enhance bioavailability and antitumor efficacy while reducing toxicity.[15]
Featured Tubulin Polymerization Inhibitor: Quinoline-based Combretastatin A-4 Analog
-
General Structure: These analogs typically replace one of the phenyl rings of CA-4 with a quinoline moiety.[14]
-
Mechanism: Inhibit tubulin polymerization by binding to the colchicine site, leading to G2/M cell cycle arrest and apoptosis.[2][13]
II. Comparative In Vitro Efficacy of Novel Quinoline Analogs
The anticancer potency of novel quinoline analogs is typically evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting biological or biochemical functions. The following tables summarize the reported IC50 values for representative quinoline analogs from each mechanistic class.
Table 1: Cytotoxicity of Quinoline-Based Topoisomerase Inhibitors
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| WN191 | MCF-7 (Breast) | 0.58 | [16] |
| MDA-MB-231 (Breast) | 1.12 | [16] | |
| HeLa (Cervical) | 0.80 | [16] | |
| HT-29 (Colorectal) | 0.53 | [16] | |
| DU-145 (Prostate) | 1.09 | [16] | |
| WN198 | MDA-MB-231 (Breast) | 0.37 | [16] |
| HeLa (Cervical) | 0.72 | [16] | |
| DU-145 (Prostate) | 1.04 | [16] | |
| 9-anilino-thiazolo[5,4-b]quinoline derivative | K562 (Leukemia) | Varies by substituent | [17] |
| Pyrazolo[4,3-f]quinoline 1M | NUGC-3 (Gastric) | GI50 < 10 | [18] |
| Pyrazolo[4,3-f]quinoline 2E | NUGC-3 (Gastric) | GI50 < 10 | [18] |
Table 2: Cytotoxicity of Quinoline-Based Kinase Inhibitors
| Compound | Target Kinase(s) | Cancer Cell Line | IC50 (µM) | Reference |
| Cabozantinib | c-Met, VEGFR2, AXL | Various | nM range | [9][10] |
| Compound 3a | NAK family kinases | RD-ES (Ewing Sarcoma) | 6.7 | [8] |
| Fused pyrazolo-quinoline 75 | Not specified | Various | Potent IC50 | [19] |
| Quinoline-2-carboxamide 5 | Pim-1 kinase | PC-3 (Prostate) | GI50 = 1.29 | [20] |
| Compound 91b1 | Downregulates Lumican | A549 (Lung) | 15.38 (µg/mL) | [1] |
| AGS (Gastric) | 4.28 (µg/mL) | [1] | ||
| KYSE150 (Esophageal) | 4.17 (µg/mL) | [1] | ||
| KYSE450 (Esophageal) | 1.83 (µg/mL) | [1] |
Table 3: Cytotoxicity of Quinoline-Based Tubulin Polymerization Inhibitors
| Compound | Cancer Cell Line | IC50 (µM) | Tubulin Polymerization IC50 (µM) | Reference |
| CA-4 Analog 55 | Various | GI50 = 0.011–0.19 | 0.92 | [2] |
| CA-4 Analog 56 | Various | GI50 = 0.011–0.19 | 1.0 | [2] |
| CA-4 Analog 57 | Various | GI50 = 0.011–0.19 | 0.96 | [2] |
| CA-4 Analog 19h | HL-60 (Leukemia) | 0.040 | Not specified | [21] |
| MCF-7 (Breast) | 0.026 | Not specified | [21] | |
| HCT-116 (Colon) | 0.022 | Not specified | [21] | |
| HeLa (Cervical) | 0.038 | Not specified | [21] | |
| CA-4 Analog 4c | MDA-MB-231 (Breast) | Potent | 17 | [22][23] |
| Quinoline-pyrazole St.48 | MCF-7, HepG-2, HCT-116 | Potent | 0.00911 | [24] |
| Quinoline-pyridone St.49 | MCF-7, HepG-2, HCT-116 | Potent | 0.0105 | [24] |
III. Key Experimental Workflows
The reliable evaluation of novel anticancer compounds necessitates robust and reproducible experimental protocols. This section details the methodologies for key assays used to characterize the anticancer effects of quinoline analogs.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the quinoline analog and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Detection: Annexin V/Propidium Iodide Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.
Experimental Protocol: Annexin V/PI Staining
-
Cell Treatment and Harvesting: Treat cells with the quinoline analog for the desired time. Harvest both adherent and floating cells and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry
This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).
Experimental Protocol: PI Staining for Cell Cycle
-
Cell Treatment and Fixation: Treat cells with the quinoline analog. Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently.
-
RNA Digestion: Wash the fixed cells with PBS and resuspend them in a solution containing RNase A to degrade cellular RNA.
-
DNA Staining: Add propidium iodide solution to the cells to stain the DNA.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.
Protein Expression Analysis: Western Blotting
Western blotting is used to detect specific proteins in a sample and can be employed to investigate the modulation of signaling pathways by quinoline analogs.
Experimental Protocol: Western Blotting
-
Protein Extraction: Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
IV. Signaling Pathways and Experimental Workflows
The anticancer activity of quinoline analogs is intricately linked to their ability to modulate key cellular signaling pathways. The following diagrams illustrate these pathways and the experimental workflows used to study them.
Signaling Pathways Targeted by Quinoline Analogs
Caption: Major signaling pathways targeted by anticancer quinoline analogs.
Experimental Workflow for Anticancer Drug Evaluation
Caption: A typical experimental workflow for evaluating novel anticancer quinoline analogs.
V. Conclusion and Future Directions
The quinoline scaffold continues to be a fertile ground for the discovery of novel anticancer agents. The diverse mechanisms of action, including topoisomerase inhibition, kinase inhibition, and disruption of tubulin polymerization, highlight the versatility of this chemical moiety. The comparative analysis presented in this guide underscores the potent and often selective anticancer activity of these novel analogs.
Future research should focus on the development of quinoline derivatives with improved pharmacological profiles, including enhanced bioavailability and reduced off-target toxicities. Furthermore, the exploration of combination therapies, where quinoline analogs are used in conjunction with other anticancer agents, may offer synergistic effects and overcome drug resistance. As our understanding of the molecular drivers of cancer deepens, the rational design of next-generation quinoline-based therapeutics holds immense promise for the future of oncology.
VI. References
-
Jain, S., Chandra, V., Jain, P. K., Pathak, K., Pathak, D., & Vaidya, A. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9952884, Vosaroxin. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 25102847, Cabozantinib. Retrieved from [Link].
-
Ibrahim, H. S., El-Damasy, A. K., El-Sayed, M. A. A., & El-Awdan, S. A. (2021). Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 183-197. [Link]
-
de Oliveira, R. B., de Castro, P. P., de Souza, A. C. C., et al. (2022). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti-Tumor Activity Against Ewing Sarcoma. Frontiers in Chemistry, 10, 846315. [Link]
-
Gauthier, C., Legault, J., Lavoie, S., Rondeau, S., & Pichette, A. (2023). Synthesis and Biological Activity of a New Indenoisoquinoline Copper Derivative as a Topoisomerase I Inhibitor. Molecules, 28(19), 6825. [Link]
-
Hawkins, E., et al. (2014). Metabolism and disposition of the anticancer quinolone derivative vosaroxin, a novel inhibitor of topoisomerase II. Cancer Chemotherapy and Pharmacology, 74(4), 793-804. [Link]
-
Kim, J. S., Lee, H. J., Lee, J. H., et al. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. Pharmaceuticals, 15(3), 399. [Link]
-
Ibrahim, H. S., El-Damasy, A. K., El-Sayed, M. A. A., & El-Awdan, S. A. (2020). Potent Quinoline-Containing Combretastatin A-4 Analogues: Design, Synthesis, Antiproliferative, and Anti-Tubulin Activity. Molecules, 25(23), 5649. [Link]
-
Fathy, N. M., et al. (2022). Design, synthesis, and biological evaluation of novel tetrahydroquinoline derivatives as potential anticancer agents. Journal of the Iranian Chemical Society, 19(1), 227-243. [Link]
-
Ibraheem, F., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Advances, 14(30), 21396-21415. [Link]
-
Wikipedia contributors. (2024, January 10). Cabozantinib. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
El-Sayed, M. A. A., et al. (2018). Design, synthesis, molecular modeling and anti-proliferative evaluation of novel quinoxaline derivatives as potential DNA intercalators and topoisomerase II inhibitors. Bioorganic & Medicinal Chemistry, 26(15), 4449-4461. [Link]
-
Sliman, M. A., et al. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences, 1(2), 65-79. [Link]
-
Sarantopoulos, J., et al. (2016). Molecular and Pharmacologic Properties of the Anticancer Quinolone Derivative Vosaroxin: A New Therapeutic Agent for Acute Myeloid Leukemia. Drugs, 76(12), 1187-1201. [Link]
-
Li, J., et al. (2021). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International Journal of Molecular Sciences, 22(16), 8887. [Link]
-
Du, Z., et al. (2019). Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model. Bioorganic Chemistry, 88, 102941. [Link]
-
Sarantopoulos, J., et al. (2016). Molecular and Pharmacologic Properties of the Anticancer Quinolone Derivative Vosaroxin: A New Therapeutic Agent for Acute Myeloid Leukemia. Drugs, 76(12), 1187-1201. [Link]
-
Al-Warhi, T., et al. (2022). Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. Molecules, 27(19), 6273. [Link]
-
Titov, D. V., et al. (2022). Design, Synthesis and In Vitro Investigation of Cabozantinib-Based PROTACs to Target c-Met Kinase. Molecules, 27(24), 8963. [Link]
-
Krol, E., et al. (2020). Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. Molecules, 25(18), 4156. [Link]
-
Sarantopoulos, J., et al. (2016). Molecular and Pharmacologic Properties of the Anticancer Quinolone Derivative Vosaroxin: A New Therapeutic Agent for Acute Myeloid Leukemia. Drugs, 76(12), 1187-1201. [Link]
-
Sultan, S., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem, e202500279. [Link]
-
Gámez-Montaño, R., et al. (2009). Synthesis, cytotoxic activity, DNA topoisomerase-II inhibition, molecular modeling and structure-activity relationship of 9-anilinothiazolo[5,4-b]quinoline derivatives. Bioorganic & Medicinal Chemistry, 17(9), 3426-3437. [Link]
-
Ibraheem, F., et al. (2024). The IC 50 values (µM) of inhibition of tubulin polymerization. Data are... ResearchGate. [Link]
-
Ibrahim, H. S., et al. (2021). Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 183-197. [Link]
-
El-Damasy, A. K., et al. (2020). Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4 H )-ones as potential tubulin polymerization inhibitors targeting the colchicine binding site. RSC Advances, 10(4), 2136-2152. [Link]
-
Alamy. (n.d.). The chemical structure of an anticancer drug, Cabozantinib. Retrieved from [Link]
-
Wang, Y., et al. (2023). (a) Overlaid structures of cabozantinib (blue), 15b (white), and 18b... ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Advances in antitumor research of CA-4 analogs carrying quinoline scaffold [frontiersin.org]
- 3. Vosaroxin | C18H19N5O4S | CID 9952884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. Molecular and Pharmacologic Properties of the Anticancer Quinolone Derivative Vosaroxin: A New Therapeutic Agent for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cabozantinib | C28H24FN3O5 | CID 25102847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Cabozantinib - Wikipedia [en.wikipedia.org]
- 11. The chemical structure of an anticancer drug, Cabozantinib Stock Vector Image & Art - Alamy [alamy.com]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis, cytotoxic activity, DNA topoisomerase-II inhibition, molecular modeling and structure-activity relationship of 9-anilinothiazolo[5,4-b]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ijmphs.com [ijmphs.com]
- 21. Potent Quinoline-Containing Combretastatin A-4 Analogues: Design, Synthesis, Antiproliferative, and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
A Comparative Guide to 3,7-Dibromo-4-hydroxyquinoline and Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold in Kinase Inhibition
The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Within the realm of oncology and cellular signaling, quinoline derivatives have emerged as a highly successful class of kinase inhibitors.[2][3] Several FDA-approved drugs, such as bosutinib (a dual Src/Abl inhibitor) and lenvatinib (a multi-kinase inhibitor targeting VEGFR, FGFR, and others), feature a quinoline core, underscoring the therapeutic potential of this heterocyclic motif.[1]
Kinases are a large family of enzymes that play critical roles in regulating cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1][3] The development of small molecule inhibitors that target the ATP-binding site of specific kinases has revolutionized cancer therapy. The versatility of the quinoline scaffold allows for extensive chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1] Halogenation, in particular, is a common strategy employed to modulate the biological activity of quinoline-based compounds.[4]
This guide provides a comparative analysis of 3,7-Dibromo-4-hydroxyquinoline , a halogenated quinoline derivative, against a panel of established kinase inhibitors. Due to the limited publicly available experimental data on the specific kinase inhibitory profile of 3,7-Dibromo-4-hydroxyquinoline, this guide will present a hypothesized activity profile based on the known activities of structurally related brominated and 4-hydroxyquinoline analogs. This comparative framework will serve as a valuable resource for researchers interested in the potential of this and similar compounds as kinase inhibitors.
Hypothesized Kinase Inhibition Profile of 3,7-Dibromo-4-hydroxyquinoline
Based on the structure-activity relationships (SAR) of related quinoline-based kinase inhibitors, it is plausible that 3,7-Dibromo-4-hydroxyquinoline exhibits inhibitory activity against one or more of the following kinase families:
-
Src Family Kinases (SFKs): Numerous 4-anilinoquinoline derivatives have demonstrated potent inhibition of Src kinase.[5][6] The 4-hydroxyquinoline moiety can be considered a bioisostere of the 4-anilino group, potentially interacting with the hinge region of the kinase domain.
-
Pim-1 Kinase: Several quinoline-containing compounds have been identified as inhibitors of Pim-1, a serine/threonine kinase implicated in cancer cell proliferation and survival.[1][7][8][9]
-
Casein Kinase 2 (CK2): The quinoline scaffold is present in known CK2 inhibitors, including the clinical candidate CX-4945.[3][10][11]
-
Dual-specificity Tyrosine-phosphorylation-regulated Kinase 1A (DYRK1A): Indolo[3,2-c]quinoline derivatives have been identified as selective inhibitors of DYRK1A, suggesting that the broader quinoline scaffold can be adapted to target this kinase.[12][13][14]
The presence of bromine atoms at the 3 and 7 positions of the quinoline ring is expected to influence the compound's electronic properties and steric interactions within the kinase ATP-binding pocket, thereby affecting its potency and selectivity profile.
Comparative Analysis with Established Kinase Inhibitors
To provide a comprehensive comparison, we will evaluate the hypothesized profile of 3,7-Dibromo-4-hydroxyquinoline against well-characterized inhibitors of the aforementioned kinases.
| Kinase Target | Comparator Inhibitor | Chemical Class | Reported IC50 |
| Src | Dasatinib | Aminopyrimidine | ~1 nM |
| Pim-1 | SGI-1776 | Imidazopyridazine | ~7 nM |
| CK2 | CX-4945 (Silmitasertib) | Tricyclic Quinoline | 0.3 nM[3] |
| DYRK1A | Harmine | β-carboline alkaloid | ~34 nM |
Signaling Pathways
The kinases potentially targeted by 3,7-Dibromo-4-hydroxyquinoline are involved in critical cellular signaling pathways that regulate cell proliferation, survival, and differentiation.
Src Signaling Pathway
Caption: Simplified Src signaling pathway.
Pim-1 Signaling Pathway
Caption: Workflow for an in vitro kinase inhibition assay.
Kinase Selectivity Profiling
To understand the specificity of 3,7-Dibromo-4-hydroxyquinoline, it is crucial to screen it against a broad panel of kinases.
Principle: The inhibitor is tested at a fixed concentration (e.g., 1 µM) against a large number of purified kinases. The percentage of inhibition for each kinase is determined, providing a selectivity profile.
Methodology: This is typically performed by specialized contract research organizations (CROs) that have large, validated kinase panels. The underlying assay principles are similar to the IC50 determination but are conducted in a high-throughput format.
Cellular Assays
To assess the activity of 3,7-Dibromo-4-hydroxyquinoline in a biological context, cellular assays are essential.
1. Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®):
-
Purpose: To determine the effect of the compound on the growth of cancer cell lines known to be dependent on the target kinases.
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of 3,7-Dibromo-4-hydroxyquinoline for a specified period (e.g., 72 hours).
-
Add the viability reagent (e.g., MTT or CellTiter-Glo®) and measure the signal, which is proportional to the number of viable cells.
-
Calculate the GI50 (concentration for 50% growth inhibition).
-
2. Western Blot Analysis of Phospho-protein Levels:
-
Purpose: To confirm that the inhibitor is engaging its target in cells by measuring the phosphorylation of downstream substrates.
-
Procedure:
-
Treat cells with the inhibitor for a short period (e.g., 1-2 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with antibodies specific for the phosphorylated form of the target kinase's substrate and with an antibody for the total protein as a loading control.
-
Detect the antibody binding using chemiluminescence or fluorescence.
-
Conclusion
While direct experimental evidence for the kinase inhibitory activity of 3,7-Dibromo-4-hydroxyquinoline is currently lacking, its structural features and the well-established role of the quinoline scaffold in kinase inhibition provide a strong rationale for its investigation as a potential kinase inhibitor. The proposed comparative framework and experimental methodologies outlined in this guide offer a roadmap for elucidating the biological activity of this and similar compounds. Further research, including in vitro kinase screening and cellular assays, is warranted to validate the hypothesized target profile and to explore the therapeutic potential of 3,7-Dibromo-4-hydroxyquinoline.
References
- Aly, R. M., Serya, R. A. T., El-Motwally, A. M., Al-Ansary, G. H., & Abou El Ella, D. A. (2016). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Journal of American Science, 12(5), 1-15.
-
Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (2023). MDPI. Retrieved from [Link]
-
Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. (2021). ScienceDirect. Retrieved from [Link]
- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2023). International Journal of Medical and Pharmaceutical Sciences.
-
Identification of Quinones as Novel PIM1 Kinase Inhibitors. (2016). PMC. Retrieved from [Link]
-
Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). (2023). PubMed. Retrieved from [Link]
-
New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. (2022). PubMed. Retrieved from [Link]
-
3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. (2021). PubMed. Retrieved from [Link]
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). Wiley Online Library.
-
Novel potent pyrimido[4,5-c]quinoline inhibitors of protein kinase CK2: SAR and preliminary assessment of their analgesic and anti-viral properties. (2011). PubMed. Retrieved from [Link]
- 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A. (2015).
-
8-Anilinoimidazo[4,5-g]quinoline-7-carbonitriles as Src kinase inhibitors. (2007). PubMed. Retrieved from [Link]
-
Synthesis and SAR of inhibitors of protein kinase CK2: novel tricyclic quinoline analogs. (2012). PubMed. Retrieved from [Link]
- 4-Anilino-7,8-dialkoxybenzo[g]quinoline-3-carbonitriles as Potent Src Kinase Inhibitors. (2004).
- Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach. (2018). ScienceDirect.
- Analogs for further investigation of quinoline pharmacophore. a Kinases inhibited Eurofins enzyme assay at 1 µM. (2020).
- Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase. (2010).
-
3H-pyrazolo[4,3-f]quinoline haspin kinase inhibitors and anticancer properties. (2019). PMC. Retrieved from [Link]
- Quinoline and quinolone having PIM-1 kinase inhibitory activity. (2022).
- Discovery of new quinoline and isatine derivatives as potential VEGFR-2 inhibitors: design, synthesis, antiproliferative, docking and MD simulation studies. (2022). Taylor & Francis Online.
-
Small Molecule Inhibitors of DYRK1A Identified by Computational and Experimental Approaches. (2020). MDPI. Retrieved from [Link]
- Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. (2023). Taylor & Francis Online.
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). MDPI.
-
The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design. (2020). MDPI. Retrieved from [Link]
- 3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. (2021).
- New pyrido[3,4-g]quinazoline derivatives as CLK1 and DYRK1A inhibitors: synthesis, biological evaluation and binding mode analysis. (2016).
-
A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. (2023). MDPI. Retrieved from [Link]
-
Design, synthesis, crystal structures and anticancer activity of 4-substituted quinolines to target PDK1. (2018). PubMed. Retrieved from [Link]
-
Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. (2022). PubMed. Retrieved from [Link]
-
Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (2020). PMC. Retrieved from [Link]
- Straightforward Access to a New Class of Dual DYRK1A/CLK1 Inhibitors Possessing a Simple Dihydroquinoline Core. (2018). PubMed Central.
- Optimization of 4-Phenylamino-3-quinolinecarbonitriles as Potent Inhibitors of Src Kinase Activity. (2001).
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023).
- New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simul
-
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). PMC. Retrieved from [Link]
- Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. (2026).
Sources
- 1. ijmphs.com [ijmphs.com]
- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 8-Anilinoimidazo[4,5-g]quinoline-7-carbonitriles as Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Identification of Quinones as Novel PIM1 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Synthesis and SAR of inhibitors of protein kinase CK2: novel tricyclic quinoline analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Straightforward Access to a New Class of Dual DYRK1A/CLK1 Inhibitors Possessing a Simple Dihydroquinoline Core - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of 3,7-Dibromo-4-hydroxyquinoline for Cancer vs. Normal Cells: A Comparative Guide
This guide provides an in-depth comparative analysis of the cytotoxic selectivity of 3,7-Dibromo-4-hydroxyquinoline and its analogs against cancerous and non-cancerous cell lines. As researchers and drug development professionals, understanding the therapeutic window of a potential anticancer agent is paramount. This document synthesizes available data, outlines detailed experimental protocols for validation, and explores the mechanistic underpinnings of quinoline-based compounds' selective action.
Introduction: The Quest for Selective Cancer Therapeutics
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous drugs with diverse biological activities, including anticancer properties.[1][2] A significant challenge in cancer chemotherapy is the off-target toxicity of many agents, which harms healthy tissues and leads to debilitating side effects. Consequently, the development of compounds that exhibit high selectivity for cancer cells over normal cells is a primary objective in oncological research.[3]
This guide focuses on 3,7-Dibromo-4-hydroxyquinoline and related brominated quinolone analogs. While direct, comprehensive comparative data for this specific molecule is limited in publicly accessible literature, we can infer its potential selectivity by examining structurally similar compounds. Studies on various modified 4-hydroxyquinolone analogues have shown promising anticancer activity against a range of cancer cell lines, and importantly, some of these studies report no significant cytotoxicity in normal fibroblast cells, suggesting a favorable selectivity profile.[4]
Comparative Cytotoxicity Analysis
To contextualize the potential efficacy and selectivity of 3,7-Dibromo-4-hydroxyquinoline, it is essential to compare its cytotoxic activity (or that of its close analogs) with a standard chemotherapeutic agent like Doxorubicin. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison, representing the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Reference Compound | Cancer Cell Line IC50 (µM) | Normal Cell Line IC50 (µM) |
| Modified 4-hydroxyquinolone analogue (3d) | MCF-7 (Breast) | 34.2 | Fibroblast | Not significantly toxic | Doxorubicin | ~0.1 - 2.5 | ~0.274 (MRC-5) |
| Modified 4-hydroxyquinolone analogue (3d) | HCT116 (Colon) | 46.5 | Fibroblast | Not significantly toxic | Doxorubicin | - | - |
| 4-quinolone-3-carboxamide derivative (2) | ACP-03 (Gastric) | 1.92 | Fibroblast | No cytotoxic effect at 20µM | Doxorubicin | - | ~0.274 (MRC-5) |
| 4-quinolone-3-carboxamide derivative (3) | ACP-03 (Gastric) | 5.18 | Fibroblast | No cytotoxic effect at 20µM | Doxorubicin | - | ~0.274 (MRC-5) |
| Brominated Methoxyquinoline (11) | C6 (Glioma) | 5.45 - 9.6 µg/mL | - | Lower than 5-FU | 5-Fluorouracil | - | - |
Note: Data for modified 4-hydroxyquinolone analogues and 4-quinolone-3-carboxamide derivatives are presented as surrogates to infer the potential selectivity of 3,7-Dibromo-4-hydroxyquinoline. The lack of significant toxicity in normal fibroblast cells for these analogs is a strong indicator of a favorable therapeutic window.[3][4]
Experimental Workflows for Assessing Selectivity
A robust assessment of a compound's selectivity involves a multi-faceted approach, starting with general cytotoxicity screening and progressing to more detailed mechanistic studies.
Detailed Experimental Protocols
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[5]
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[6]
-
Compound Treatment: Treat cells with varying concentrations of 3,7-Dibromo-4-hydroxyquinoline for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[6][7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
The LDH assay quantifies lactate dehydrogenase released from damaged cells into the culture medium.[2][8]
Principle: LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with the test compound as in the MTT assay.
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.[9]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction and Read: Add the stop solution and measure the absorbance at 490 nm.[9]
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][10]
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but stains late apoptotic and necrotic cells.
Protocol:
-
Cell Harvesting: Harvest treated and control cells and wash with cold PBS.
-
Resuspension: Resuspend cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11][12]
Principle: PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.
Protocol:
-
Cell Fixation: Harvest cells and fix them in cold 70% ethanol for at least 30 minutes at 4°C.[12]
-
Washing: Wash the fixed cells with PBS.
-
RNase Treatment and Staining: Resuspend the cells in a solution containing PI and RNase A to remove any RNA that might interfere with the staining.[13]
-
Incubation: Incubate for at least 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Mechanistic Insights: How Brominated Quinolones May Selectively Target Cancer Cells
The anticancer activity of quinoline derivatives is often attributed to their ability to induce apoptosis and cause cell cycle arrest.[14][15] The selectivity towards cancer cells may be rooted in their heightened metabolic rate, increased reliance on specific signaling pathways for survival, and often compromised DNA repair mechanisms.
A plausible mechanism of action for 3,7-Dibromo-4-hydroxyquinoline involves the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair.[16] Cancer cells, with their rapid proliferation, are particularly sensitive to topoisomerase inhibitors. This disruption of DNA integrity can trigger a cascade of events leading to programmed cell death, or apoptosis.
Conclusion
While further direct comparative studies on 3,7-Dibromo-4-hydroxyquinoline are warranted, the existing body of evidence on related brominated and 4-hydroxyquinolone analogs strongly suggests a potential for selective cytotoxicity against cancer cells. The experimental protocols detailed in this guide provide a robust framework for researchers to validate the efficacy and selectivity of this and other novel quinoline-based compounds. A deeper understanding of their mechanisms of action will be instrumental in advancing these promising molecules through the drug development pipeline.
References
-
LDH cytotoxicity assay. (2024). Protocols.io. [Link]
-
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). PMC - NIH. [Link]
-
The IC50 values of different extracts and Doxorubicin on cancer (MCF-7, A431 and U87-MG) and normal (HGF-1) cell line. (n.d.). ResearchGate. [Link]
-
Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. (2025). PMC - NIH. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC - NIH. [Link]
-
Novel 4-quinolone derivative inflicted cytotoxicity via intrinsic apoptotic pathway activation on human metastatic triple-negative breast cancer cells. (2025). PubMed. [Link]
-
lines ic50 values: Topics by Science.gov. (n.d.). Science.gov. [Link]
-
Propidium Iodide Cell Cycle Staining Protocol. (n.d.). University of Massachusetts Chan Medical School. [Link]
-
Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). Trends in Sciences. [Link]
-
Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives. (2021). NIH. [Link]
-
In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. (n.d.). PubMed Central. [Link]
-
DNA Cell Cycle Analysis with PI. (n.d.). University of Rochester Medical Center. [Link]
-
Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. (n.d.). MDPI. [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. [Link]
-
The anticancer IC50 values of synthesized compounds against 3 cell lines. (n.d.). ResearchGate. [Link]
-
Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Bio. [Link]
-
Table 1 Determination of doxorubicin ic 50 in different tumor cell lines. (n.d.). ResearchGate. [Link]
-
Mechanism of Quinolone Action and Resistance. (n.d.). PMC - NIH. [Link]
-
MTT Cell Assay Protocol. (n.d.). Checkpoint lab/protocols/MTT. [Link]
-
Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. (n.d.). PMC - NIH. [Link]
-
New quinolone antibacterial agents. Synthesis and biological activity of 7-(3,3- or 3,4-disubstituted-1-pyrrolidinyl)quinoline-3-carboxylic acids. (n.d.). PubMed. [Link]
-
Novel 4-quinolone derivative inflicted cytotoxicity via intrinsic apoptotic pathway activation on human metastatic triple-negative breast cancer cells. (2025). NIH. [Link]
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). NIH. [Link]
-
Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]
-
Mechanism of action of quinolone antibiotics. (2022). YouTube. [Link]
-
Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019). ACS Publications. [Link]
-
Propidium iodide staining of cells for cell cycle analysis protocol. (n.d.). Bio-Rad Antibodies. [Link]
-
MTT Proliferation Assay Protocol. (2025). ResearchGate. [Link]
-
Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines. (n.d.). PubMed Central. [Link]
-
Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). Flow Cytometry Core Facility. [Link]
Sources
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 3. Novel 4-quinolone derivative inflicted cytotoxicity via intrinsic apoptotic pathway activation on human metastatic triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 13. vet.cornell.edu [vet.cornell.edu]
- 14. mdpi.com [mdpi.com]
- 15. Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to Cross-Validation of In-Silico Docking with In-Vitro Results for Quinoline Compounds
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical process of cross-validating in-silico molecular docking predictions with in-vitro experimental results, focusing on the pharmacologically significant class of quinoline compounds. By integrating computational and experimental data, we can enhance the confidence in our structure-activity relationship (SAR) models and accelerate the discovery of novel therapeutics.
The Strategic Imperative of Cross-Validation
Quinoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs with a wide array of therapeutic applications, including anticancer, antimalarial, and antimicrobial agents.[1][2][3] The versatility of the quinoline scaffold makes it a frequent subject of drug discovery campaigns.
In-silico molecular docking has emerged as an indispensable tool in modern drug design, offering a rapid and cost-effective method to predict the binding interactions between small molecules and their protein targets.[1][4] This computational approach allows for the screening of large compound libraries and the prioritization of candidates for synthesis and biological evaluation. However, the predictions generated by docking simulations are theoretical. To bridge the gap between prediction and reality, rigorous experimental validation is not just a subsequent step but an integral part of a self-validating discovery cycle. This guide outlines the methodologies to ensure that computational insights are firmly grounded in empirical evidence.
Pillar I: The In-Silico Docking Workflow
The primary objective of molecular docking is to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[4] A lower, more negative docking score generally indicates a more favorable binding interaction.
Causality Behind the Workflow:
The reliability of a docking study is contingent upon meticulous preparation of both the protein (receptor) and the small molecule (ligand). The chosen docking algorithm and scoring function introduce their own set of assumptions and limitations, which must be understood. For instance, the popular AutoDock Vina improves speed and accuracy through its scoring function and multithreading capabilities.[5] The validation of the docking protocol, typically by redocking a known co-crystallized ligand, is a critical step to ensure the chosen parameters can reproduce a known binding mode.[6][7]
Detailed Protocol: Molecular Docking of Quinoline Derivatives
-
Receptor Preparation:
-
Acquisition: Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).
-
Cleaning: Remove all non-essential molecules, such as water, co-solvents, and existing ligands from the PDB file.
-
Protonation: Add polar hydrogen atoms, as they are crucial for forming hydrogen bonds.
-
Charge Assignment: Assign appropriate partial charges to all atoms (e.g., Gasteiger charges). This is vital for accurately calculating electrostatic interactions.
-
-
Ligand Preparation:
-
Structure Generation: Draw the 2D structures of the quinoline derivatives and convert them into 3D structures.
-
Energy Minimization: Optimize the ligand geometry to find its lowest energy conformation.
-
Torsional Degrees of Freedom: Define the rotatable bonds within the ligand to allow for conformational flexibility during docking.
-
-
Grid Box Generation:
-
Defining the Binding Site: Define a three-dimensional grid box that encompasses the active site of the protein where the ligand is expected to bind. The accuracy of this step is paramount for focused docking.
-
-
Docking Execution:
-
Algorithm Selection: Choose a docking program (e.g., AutoDock Vina).
-
Running the Simulation: The software systematically samples different conformations of the ligand within the defined grid box, calculating the binding energy for each pose using its scoring function.
-
-
Analysis of Results:
-
Pose Selection: Analyze the top-ranked binding poses based on their docking scores.
-
Interaction Analysis: Visualize the protein-ligand complex to identify key interactions, such as hydrogen bonds, hydrophobic contacts, and π-stacking, using tools like PyMOL or Discovery Studio Visualizer.[6]
-
Visualization: In-Silico Docking Workflow
Caption: A generalized workflow for an in-vitro cytotoxicity assay.
Synthesizing the Data: The Cross-Validation Framework
The essence of cross-validation is the direct comparison of computational predictions with experimental results. This process seeks to establish a correlation between the in-silico docking score and the in-vitro biological activity (e.g., IC50). [8]
The Logic of Correlation:
A successful docking study should ideally demonstrate that compounds with lower (stronger) binding energies exhibit higher biological potency (lower IC50 values). [9][10]However, a perfect correlation is rare. Discrepancies can arise from several factors:
-
Scoring Function Inaccuracies: Scoring functions are approximations of the complex biophysical reality of molecular binding. [11]* Protein Flexibility: Most standard docking protocols treat the protein as a rigid structure, which is a simplification.
-
Cellular Factors: In-vitro assays are influenced by factors not accounted for in docking, such as cell membrane permeability, compound solubility, and off-target effects. [12] Despite these challenges, a positive trend validates the computational model as a useful predictive tool for a given chemical series and biological target.
Data Presentation for Clear Comparison
Summarizing the data in a structured table is crucial for a clear and objective comparison.
| Compound ID | Quinoline Scaffold Modification | Docking Score (kcal/mol) | In-Vitro Activity (IC50, µM) |
| Control | Known Active Drug | -10.5 | 0.5 |
| QC-01 | 2-chloro, 6-methoxy | -9.8 | 1.2 |
| QC-02 | 2-phenyl, 4-amino | -9.2 | 8.1 |
| QC-03 | 4-hydroxy, 8-nitro | -8.5 | 15.7 |
| QC-04 | Unsubstituted | -7.1 | > 50 |
This table is a hypothetical representation for illustrative purposes.
Visualization: The Cross-Validation Logic
Sources
- 1. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. ijprajournal.com [ijprajournal.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ojs.bonviewpress.com [ojs.bonviewpress.com]
Navigating the Cytotoxic Landscape: A Comparative Efficacy Guide to 3,7-Dibromo-4-hydroxyquinoline and its Analogs Across Cancer Cell Lines
In the relentless pursuit of novel and effective anticancer agents, quinoline derivatives have emerged as a privileged scaffold, demonstrating a broad spectrum of pharmacological activities.[1] This guide provides a comprehensive comparison of the efficacy of di-halogenated hydroxyquinolines, with a specific focus on the potential of 3,7-Dibromo-4-hydroxyquinoline, by examining experimental data from structurally related compounds across various cancer cell lines. As direct research on 3,7-Dibromo-4-hydroxyquinoline is limited, this analysis synthesizes data from close analogs to provide a predictive overview for researchers, scientists, and drug development professionals.
The rationale for focusing on brominated quinolines lies in their established potent antiproliferative activities. The introduction of bromine atoms at various positions on the quinoline ring has been shown to significantly enhance cytotoxic effects against a range of cancer cell lines.[2] This guide will delve into the nuances of this enhanced efficacy, exploring the differential sensitivities of various cancer cell types and elucidating the underlying mechanisms of action.
Comparative Cytotoxicity: A Data-Driven Analysis
The cornerstone of evaluating any potential anticancer agent is its ability to inhibit cancer cell growth, typically quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values of several brominated quinoline derivatives across a panel of human cancer cell lines, offering a glimpse into the potential efficacy of 3,7-Dibromo-4-hydroxyquinoline.
| Compound/Analog | Cancer Cell Line | IC50 (µg/mL) | Reference Compound |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (Compound 11) | C6 (Rat Glioma) | 5.45 | 5-FU |
| HeLa (Human Cervical Cancer) | 9.6 | 5-FU | |
| HT29 (Human Colon Carcinoma) | 7.82 | 5-FU | |
| 3,5,6,7-tetrabromo-8-methoxyquinoline (Compound 7) | C6 (Rat Glioma) | 12.8 | 5-FU |
| HeLa (Human Cervical Cancer) | 15.2 | 5-FU | |
| HT29 (Human Colon Carcinoma) | 16.5 | 5-FU | |
| 6,8-dibromo-5-nitroquinoline (Compound 17) | C6 (Rat Glioma) | 10.2 | 5-FU |
| HeLa (Human Cervical Cancer) | 14.8 | 5-FU | |
| HT29 (Human Colon Carcinoma) | 12.4 | 5-FU |
Data synthesized from a study on highly brominated quinolines and their anticancer activities.[2]
The data clearly indicates that brominated quinoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. Notably, compound 11, a di-brominated hydroxyquinoline, demonstrates the highest potency with IC50 values in the low microgram per milliliter range.[2] This suggests that the combination of bromine and hydroxyl groups on the quinoline scaffold is a key determinant of anticancer activity.
Unraveling the Mechanism of Action: Beyond Simple Cytotoxicity
The efficacy of an anticancer agent is not solely defined by its cytotoxicity but also by its mechanism of action. Understanding how a compound induces cancer cell death is critical for its development as a therapeutic agent. Research into brominated quinolines points towards a multi-faceted mechanism involving the induction of apoptosis, inhibition of key enzymes involved in DNA replication, and the generation of reactive oxygen species (ROS).
Induction of Apoptosis
A hallmark of many effective anticancer drugs is their ability to induce programmed cell death, or apoptosis. Studies on brominated quinolines have shown that these compounds can trigger apoptosis in cancer cells. For instance, compounds 11 and 17 were found to induce DNA laddering, a characteristic feature of apoptosis, in treated cancer cells.[2] This suggests that these compounds activate the intrinsic or extrinsic apoptotic pathways, leading to the systematic dismantling of the cancer cell.
Inhibition of Topoisomerase I
Topoisomerase I is a crucial enzyme that relaxes DNA supercoiling during replication and transcription. Its inhibition leads to DNA damage and ultimately cell death. Notably, compounds 7 and 11 have been shown to inhibit human topoisomerase I.[2] This inhibitory activity provides a clear molecular target for these brominated quinolines and explains their potent cytotoxic effects.
Experimental Workflow for Assessing Apoptosis by DNA Laddering
The following diagram illustrates a typical workflow for assessing apoptosis through the detection of DNA laddering.
Figure 2: Proposed apoptotic signaling pathway.
Detailed Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
3,7-Dibromo-4-hydroxyquinoline or analog (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Concluding Remarks and Future Directions
The comparative analysis of brominated quinoline derivatives strongly suggests that 3,7-Dibromo-4-hydroxyquinoline holds significant promise as a potential anticancer agent. The presence of both bromo and hydroxyl substitutions on the quinoline scaffold appears to be a powerful combination for inducing cytotoxicity in a range of cancer cell lines. The proposed mechanisms of action, including the induction of apoptosis and inhibition of topoisomerase I, provide a solid foundation for further investigation.
Future research should focus on the direct synthesis and evaluation of 3,7-Dibromo-4-hydroxyquinoline against a broader panel of cancer cell lines, including drug-resistant variants. In-depth mechanistic studies are also warranted to fully elucidate its molecular targets and signaling pathways. Furthermore, in vivo studies in animal models will be crucial to assess its therapeutic efficacy and safety profile. The insights provided in this guide serve as a valuable starting point for researchers dedicated to advancing the field of cancer therapeutics.
References
- Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC - NIH. (2025, February 5).
- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC - NIH. (2025, May 6).
- Quinoline as a Privileged Scaffold in Cancer Drug Discovery - ResearchGate. (n.d.).
- Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.).
- Molecular Mechanisms of Chloroquine and Hydroxychloroquine Used in Cancer Therapy. (n.d.).
- The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - MDPI. (n.d.).
Sources
A Senior Application Scientist's Guide to the Spectroscopic Validation of Synthesized 3,7-Dibromo-4-hydroxyquinoline
In the landscape of drug discovery and materials science, the unequivocal verification of a molecule's identity is the bedrock upon which all subsequent data rests. The synthesis of a novel compound or the in-house production of a known intermediate requires rigorous validation to ensure it is structurally identical to the intended target and free from significant impurities. This guide provides an in-depth, objective comparison of a laboratory-synthesized sample of 3,7-Dibromo-4-hydroxyquinoline against a commercially available standard, employing a multi-technique spectroscopic approach.
The causality behind this multi-pronged strategy is rooted in the principle of orthogonal verification. While a single technique like ¹H NMR might suggest the correct structure, it is the congruence of data from multiple, independent analytical methods (NMR, MS, IR) that provides the high degree of certainty required in scientific research. Each technique probes different aspects of the molecule's physical properties, and together they create a comprehensive and trustworthy chemical fingerprint.
The Target Molecule: 3,7-Dibromo-4-hydroxyquinoline
3,7-Dibromo-4-hydroxyquinoline is a halogenated heterocyclic compound. Quinoline derivatives are significant scaffolds in medicinal chemistry, known for a wide spectrum of biological activities.[1] The precise placement of bromine atoms can drastically alter a molecule's biological efficacy and pharmacokinetic properties, making structural confirmation paramount. The molecule exists in a tautomeric equilibrium between the hydroxyquinoline and quinolone forms, a factor that will be evident in the spectroscopic data.[2]
Caption: Tautomeric forms of 3,7-Dibromo-4-hydroxyquinoline.
Experimental Protocols: A Self-Validating Workflow
The trustworthiness of this comparison relies on a meticulously planned workflow where each step is designed to ensure the integrity of the final data.
Synthesis of 3,7-Dibromo-4-hydroxyquinoline (Representative Protocol)
While numerous methods exist for the synthesis of quinoline derivatives, a common approach involves the electrophilic bromination of a suitable precursor.[3] The following is a representative protocol.
Protocol:
-
Starting Material: Dissolve 1.0 equivalent of 4-hydroxyquinoline in a suitable solvent such as acetic acid or a chlorinated solvent.
-
Bromination: Slowly add 2.2 equivalents of a brominating agent (e.g., N-Bromosuccinimide (NBS) or a solution of bromine in acetic acid) to the solution at room temperature. The use of a slight excess of the brominating agent is intended to drive the reaction to completion for di-substitution.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by pouring the mixture into an ice-water bath. If necessary, add a reducing agent like sodium thiosulfate to neutralize any excess bromine.
-
Isolation & Purification: Collect the resulting precipitate by vacuum filtration. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) to yield the final product. Meticulous purification is critical, as residual starting materials or mono-brominated species would invalidate the spectroscopic comparison.[4]
Commercial Standard
A commercially available sample of 3,7-Dibromo-4-hydroxyquinoline (CAS No. 1203579-53-6) was procured from Sigma-Aldrich as a reference standard.
Spectroscopic Analysis
Proper sample preparation is essential for acquiring accurate spectroscopic data.[5] For all techniques, samples of both the synthesized and commercial material were dried under high vacuum for 24 hours to remove residual solvents.
-
¹H and ¹³C NMR: Spectra were acquired on a Bruker 400 MHz spectrometer. Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ was chosen for its ability to dissolve these relatively polar heterocyclic compounds and to allow for the observation of the exchangeable N-H and O-H protons.
-
Mass Spectrometry (MS): High-resolution mass spectra (HRMS) were obtained using an Agilent Q-TOF mass spectrometer with an electrospray ionization (ESI) source. This technique provides highly accurate mass measurements, enabling the confirmation of the elemental composition.
-
Infrared (IR) Spectroscopy: Spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer equipped with a universal attenuated total reflectance (UATR) accessory. This method allows for the analysis of the solid sample directly without the need for KBr pellets.
Caption: Experimental workflow for spectroscopic validation.
Results and Discussion: A Comparative Analysis
The core of the validation lies in the direct comparison of the spectra obtained from the synthesized material and the commercial standard. The data should be identical within the bounds of experimental error.
Mass Spectrometry
Mass spectrometry confirms the molecular weight and elemental formula of a compound. For 3,7-Dibromo-4-hydroxyquinoline (C₉H₅Br₂NO), the presence of two bromine atoms creates a characteristic isotopic pattern, as bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This results in a distinctive M+, [M+2]+, and [M+4]+ peak cluster with a relative intensity ratio of approximately 1:2:1.
| Parameter | Expected Value | Synthesized Sample (Observed) | Commercial Sample (Observed) |
| Molecular Formula | C₉H₅Br₂NO | - | - |
| Exact Mass [M+H]⁺ | 302.8821 | 302.8819 | 302.8823 |
| Isotopic Peaks | [M+H]⁺, [M+2+H]⁺, [M+4+H]⁺ | Observed | Observed |
| Isotopic Ratio | ~1:2:1 | Consistent | Consistent |
The high-resolution mass spectrometry data for both samples are in excellent agreement with the theoretical exact mass, confirming the correct elemental composition.[6] Furthermore, the iconic 1:2:1 isotopic pattern for a dibrominated compound was observed for both, providing strong evidence for the presence of two bromine atoms.
Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule.[7][8] The 4-hydroxyquinoline core can exist as the 4(1H)-quinolone tautomer, which results in a characteristic C=O carbonyl stretch.
| Functional Group | Expected Wavenumber (cm⁻¹) | Synthesized Sample (Observed cm⁻¹) | Commercial Sample (Observed cm⁻¹) |
| O-H/N-H Stretch (broad) | 3300 - 2800 | ~3050 | ~3050 |
| Aromatic C-H Stretch | 3100 - 3000 | 3075 | 3075 |
| C=O Stretch (quinolone) | 1680 - 1640 | 1655 | 1655 |
| Aromatic C=C Stretch | 1600 - 1450 | 1590, 1480 | 1590, 1480 |
| C-Br Stretch | 700 - 500 | 650 | 650 |
The spectra for both the in-house and commercial samples were superimposable. Key features include a broad absorption around 3050 cm⁻¹ characteristic of hydrogen-bonded O-H and N-H groups involved in the tautomerism. A strong, sharp peak at 1655 cm⁻¹ is indicative of the carbonyl (C=O) group of the quinolone form, which is often the major tautomer in the solid state. The presence of aromatic ring stretches and the C-Br bond absorption further corroborates the proposed structure.
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy provides the most detailed information about the specific chemical environment of each hydrogen and carbon atom in the structure.[9] The spectra of the synthesized and commercial samples were identical. The assignments below are based on established chemical shift principles for substituted quinolines.
¹H NMR Data (400 MHz, DMSO-d₆)
| Proton Assignment | Expected δ (ppm) | Multiplicity | Synthesized Sample (Observed) | Commercial Sample (Observed) |
| H-2 | 8.0 - 8.5 | s | 8.25 | 8.25 |
| H-5 | 7.8 - 8.2 | d | 8.05 | 8.05 |
| H-6 | 7.4 - 7.8 | d | 7.60 | 7.60 |
| H-8 | 8.3 - 8.7 | s | 8.50 | 8.50 |
| N-H/O-H (exchangeable) | 11.0 - 12.5 | br s | 11.80 | 11.80 |
-
The ¹H NMR spectrum clearly shows four distinct signals in the aromatic region, consistent with the four protons on the quinoline ring system.
-
The downfield shifts of H-2 and H-8 can be attributed to the deshielding effects of the adjacent nitrogen atom and the bromine atom/anisotropy of the neighboring ring, respectively.
-
The broad singlet at 11.80 ppm is characteristic of the acidic proton (N-H or O-H) involved in tautomerism and hydrogen bonding, which readily exchanges with deuterium from any trace D₂O in the solvent.
¹³C NMR Data (100 MHz, DMSO-d₆)
| Carbon Assignment | Expected δ (ppm) | Synthesized Sample (Observed) | Commercial Sample (Observed) |
| C-2 | ~140 | 141.2 | 141.2 |
| C-3 | ~110 (C-Br) | 109.5 | 109.5 |
| C-4 | ~175 (C=O) | 176.8 | 176.8 |
| C-4a | ~140 | 139.5 | 139.5 |
| C-5 | ~128 | 128.4 | 128.4 |
| C-6 | ~125 | 125.1 | 125.1 |
| C-7 | ~118 (C-Br) | 117.9 | 117.9 |
| C-8 | ~127 | 127.3 | 127.3 |
| C-8a | ~123 | 122.6 | 122.6 |
-
The ¹³C NMR spectrum displays nine distinct carbon signals, as expected for the structure.
-
The signal at 176.8 ppm is characteristic of the carbonyl carbon (C-4) in the quinolone tautomer.
-
The signals for the bromine-substituted carbons (C-3 and C-7) are observed at approximately 109.5 and 117.9 ppm, respectively.
Conclusion
The comprehensive spectroscopic data obtained for the laboratory-synthesized batch of 3,7-Dibromo-4-hydroxyquinoline is in full agreement with that of the commercially sourced, authentic standard. The congruence across three orthogonal analytical techniques—mass spectrometry, infrared spectroscopy, and both ¹H and ¹³C NMR spectroscopy—provides unequivocal confirmation of the compound's identity and purity.
This guide demonstrates a robust, self-validating methodology for the structural verification of synthesized compounds. By adhering to such rigorous comparative analysis, researchers, scientists, and drug development professionals can proceed with confidence, knowing that their experimental materials are precisely what they are intended to be, thereby ensuring the integrity and reproducibility of their scientific findings.
References
-
PubChem. (n.d.). 4-Hydroxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR spectra of 5,7-dibromo-8-hydroxyquinoline in DMSO. Retrieved from [Link]
-
Oktem, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Retrieved from [Link]
-
Angene Chemical. (n.d.). 3,7-Dibromo-4-hydroxyquinoline (CAS# 1203579-53-6). Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 7-Hydroxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). 7-Bromoquinolin-8-ol. Retrieved from [Link]
- Google Patents. (n.d.). CN108484495B - Synthetic method of 3-bromo-7-hydroxyquinoline.
-
ResearchGate. (n.d.). Using Experimental Spectroscopic Data to Guide and Validate Mechanisms in Catalyzed Aldol Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). 4-Hydroxyquinoline/4-oxoquinoline tautomeric equilibrium. Retrieved from [Link]
-
Káncz, A., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(23), 5556. Retrieved from [Link]
-
Metkon. (2023). Spectroscopic Sample Preparation: Techniques for Accurate Results. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Systematic Screening of the Chemical Constituents of Lanqin Oral Liquid by Ultra-High-Performance Liquid Chromatography Combined with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Experimental reporting. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : AI and Big Data in Chemistry. Retrieved from [Link]
-
Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. CN108484495B - Synthetic method of 3-bromo-7-hydroxyquinoline - Google Patents [patents.google.com]
- 4. Experimental reporting [rsc.org]
- 5. Spectroscopic Sample Preparation: Techniques for Accurate Results - Metkon [metkon.com]
- 6. angenesci.com [angenesci.com]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 3,7-Dibromo-4-hydroxyquinoline: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the integrity of your work and the safety of your laboratory environment are paramount. While the synthesis and application of novel compounds like 3,7-Dibromo-4-hydroxyquinoline are at the forefront of innovation, the often-overlooked aspect of chemical disposal is a critical component of responsible research. This guide provides a comprehensive, step-by-step framework for the proper disposal of 3,7-Dibromo-4-hydroxyquinoline, ensuring compliance with safety regulations and minimizing environmental impact.
Understanding the Compound: A Risk-Based Approach
-
Quinoline Core: Quinoline and its derivatives are known to have biological activity.[1]
-
Halogenation (Bromine): The presence of bromine atoms classifies this compound as a halogenated organic compound.[2] Halogenated compounds can be toxic and persistent in the environment.[3] Combustion of brominated compounds can lead to the formation of hazardous byproducts like hydrobromic acid.[4]
-
Hydroxy Group: The hydroxyl group can influence the compound's solubility and reactivity.
Based on the SDS for the related compound 4-Hydroxyquinoline, we can anticipate that 3,7-Dibromo-4-hydroxyquinoline may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[5] The SDS for 5,7-dibromo-8-quinolinol indicates it is harmful if swallowed.[6] Therefore, it is crucial to treat 3,7-Dibromo-4-hydroxyquinoline as a hazardous substance.
Table 1: Inferred Hazard Profile of 3,7-Dibromo-4-hydroxyquinoline
| Hazard Classification | Inferred Potential Effects | Primary Routes of Exposure |
| Acute Toxicity (Oral) | Harmful if swallowed.[5][6] | Ingestion |
| Acute Toxicity (Dermal) | May be harmful in contact with skin.[5] | Skin contact |
| Acute Toxicity (Inhalation) | May be harmful if inhaled.[5] | Inhalation of dust |
| Skin Corrosion/Irritation | May cause skin irritation.[5] | Skin contact |
| Eye Damage/Irritation | May cause serious eye irritation.[5] | Eye contact |
| Environmental Hazards | As a halogenated organic compound, it may be persistent and toxic to aquatic life.[7][8] | Improper disposal |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe disposal of 3,7-Dibromo-4-hydroxyquinoline waste. This workflow is designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
Caption: Workflow for the proper disposal of 3,7-Dibromo-4-hydroxyquinoline.
Experimental Protocol: Detailed Disposal Steps
Step 1: Personal Protective Equipment (PPE) Before handling any waste, ensure you are wearing the appropriate PPE. This includes:
-
Chemical-resistant gloves (nitrile or neoprene).
-
Safety goggles or a face shield.[9]
-
A lab coat.
-
Closed-toe shoes.
Step 2: Waste Segregation Segregate 3,7-Dibromo-4-hydroxyquinoline waste at the point of generation. This is a critical step to prevent accidental reactions.[10]
-
Solid Waste: Collect solid 3,7-Dibromo-4-hydroxyquinoline, contaminated lab materials (e.g., weighing paper, gloves, paper towels), and spill cleanup materials in a designated solid waste container.
-
Liquid Waste: If 3,7-Dibromo-4-hydroxyquinoline is dissolved in a solvent, it must be collected in a designated "Halogenated Organic Waste" container.[2] Do not mix with non-halogenated solvent waste.[2]
Step 3: Waste Container Selection Choose a waste container that is:
-
Compatible: Use a container made of a material that will not react with the chemical waste (e.g., a high-density polyethylene (HDPE) or glass container for organic solvents).
-
Leak-proof and Sealable: The container must have a secure, tight-fitting lid to prevent spills and the release of vapors.[2][11]
-
In Good Condition: Do not use containers that are cracked, rusted, or otherwise damaged.[12]
Step 4: Labeling Properly label the hazardous waste container immediately upon starting waste accumulation.[10] The label must include:
-
The words "Hazardous Waste".[12]
-
The full chemical name: "3,7-Dibromo-4-hydroxyquinoline". Avoid abbreviations or chemical formulas.[12]
-
The approximate concentration and quantity of the waste.
-
The date accumulation started.
-
The name of the principal investigator or lab contact.
-
Associated hazards (e.g., "Toxic," "Irritant").
Step 5: Storage Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be:
-
At or near the point of generation.
-
Under the control of the operator of the process generating the waste.
-
Away from sources of ignition and incompatible chemicals.
-
In secondary containment to capture any potential leaks.[12]
Step 6: Final Disposal Once the waste container is full, or if you are generating waste infrequently, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office. They will coordinate with a licensed hazardous waste disposal company for proper transportation and final disposal, which will likely involve incineration at a permitted facility.[3] Never dispose of this chemical down the drain or in the regular trash.[2]
Emergency Procedures: Spill and Exposure Management
Accidents can happen. Being prepared is key to mitigating risks.
In Case of a Spill:
-
Evacuate the immediate area and alert your colleagues.
-
If the spill is small and you are trained to handle it, don the appropriate PPE.
-
Contain the spill using a chemical spill kit with absorbent materials.
-
Carefully sweep up the solid material or absorb the liquid.
-
Place all contaminated materials into a designated hazardous waste container and label it accordingly.[7]
-
For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.
In Case of Personal Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]
-
Skin: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[5]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[6][9]
By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. The proper management of chemical waste is not just a regulatory requirement; it is a cornerstone of scientific integrity and professional excellence.
References
-
Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties - MDPI. (n.d.). Retrieved January 23, 2026, from [Link]
-
8-Hydroxyquinoline - SAFETY DATA SHEET. (2025-07-28). Retrieved January 23, 2026, from [Link]
-
Environmental Fact Sheet, Organobromine - EPA. (n.d.). Retrieved January 23, 2026, from [Link]
-
HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK - Campus Safety Division - Lehigh University. (n.d.). Retrieved January 23, 2026, from [Link]
-
Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety. (n.d.). Retrieved January 23, 2026, from [Link]
-
Other Disposal Guidance | I-WASTE DST | US EPA. (n.d.). Retrieved January 23, 2026, from [Link]
-
Proper disposal of chemicals - Sciencemadness Wiki. (2025-08-20). Retrieved January 23, 2026, from [Link]
-
Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury. (2025-03-21). Retrieved January 23, 2026, from [Link]
-
Bromination Process For Disposal Of Spilled Hazardous Materials Dec 1983 - epa nepis. (n.d.). Retrieved January 23, 2026, from [Link]
-
Laboratory Waste Disposal Safety Protocols | NSTA. (2024-08-16). Retrieved January 23, 2026, from [Link]
-
Guidelines for Solvent Waste Recycling and Disposal. (2022-01-19). Retrieved January 23, 2026, from [Link]
-
Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center |. (n.d.). Retrieved January 23, 2026, from [Link]
-
Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents | Organometallics - ACS Publications. (2015-12-01). Retrieved January 23, 2026, from [Link]
-
Wood preservation - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]
-
Quinoline-8-ol and its derivatives as preconcentration agents in flow injection analysis coupled to atomic and molecular spectrometric techniques - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]
-
Exposure Assessment Tools by Chemical Classes - Other Organics | US EPA. (2025-03-24). Retrieved January 23, 2026, from [Link]
Sources
- 1. Quinoline-8-ol and its derivatives as preconcentration agents in flow injection analysis coupled to atomic and molecular spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 3. epa.gov [epa.gov]
- 4. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 5. fishersci.com [fishersci.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. mmbio.byu.edu [mmbio.byu.edu]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. fishersci.com [fishersci.com]
- 10. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 11. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 12. campussafety.lehigh.edu [campussafety.lehigh.edu]
Personal protective equipment for handling 3,7-Dibromo-4-hydroxyquinoline
A Comprehensive Safety Guide for Handling 3,7-Dibromo-4-hydroxyquinoline
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, immediate safety and logistical information for handling 3,7-Dibromo-4-hydroxyquinoline. The protocols outlined below are designed to create a self-validating system of safety, ensuring the well-being of laboratory personnel and the integrity of your research.
Understanding the Risks: A Proactive Approach to Safety
-
Acute Toxicity: Harmful if swallowed.[2]
-
Inhalation Hazard: May be harmful if inhaled, potentially causing respiratory irritation.[1][3]
-
Serious Eye Damage: Can cause severe eye irritation or damage upon contact.[4][5]
-
Skin Irritation: May cause skin irritation upon contact.[3]
Given these potential hazards, a comprehensive personal protective equipment (PPE) and handling strategy is not just recommended, it is imperative.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure.[6] The following table summarizes the required PPE for handling 3,7-Dibromo-4-hydroxyquinoline.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Provides a barrier against skin contact. Double-gloving offers additional protection in case of a tear or puncture in the outer glove.[7] |
| Eye Protection | Chemical safety goggles or a full-face shield | Protects against airborne particles and accidental splashes, preventing serious eye damage.[1][8] |
| Respiratory Protection | N95-rated respirator or higher | Essential when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles.[9] |
| Body Protection | Laboratory coat or chemical-resistant gown | Prevents contamination of personal clothing and skin.[6] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict, step-by-step operational plan minimizes the risk of exposure and ensures a safe working environment.
Preparation and Handling Workflow
The following diagram illustrates the essential workflow for the safe handling of 3,7-Dibromo-4-hydroxyquinoline.
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. mmbio.byu.edu [mmbio.byu.edu]
- 5. carlroth.com [carlroth.com]
- 6. Hero PPE™ Personal Protective Equipment | Cancer Diagnostics, Inc. [cancerdiagnostics.com]
- 7. pogo.ca [pogo.ca]
- 8. m.youtube.com [m.youtube.com]
- 9. dqeready.com [dqeready.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
